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(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone Documentation Hub

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  • Product: (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone
  • CAS: 260355-00-8

Core Science & Biosynthesis

Foundational

A Framework for Elucidating the Mechanism of Action of Novel Bioactive Compounds: A Case Study of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

Abstract: The compound (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone is a novel chemical entity for which no public data on biological activity or mechanism of action currently exists. This guide establishes a com...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The compound (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone is a novel chemical entity for which no public data on biological activity or mechanism of action currently exists. This guide establishes a comprehensive, scientifically rigorous framework for the de novo elucidation of its pharmacological profile. We present a multi-stage strategy, beginning with structural analysis and hypothesis generation based on its core chemical motifs—the 3,5-dimethyl-isoxazole and the pyrrolidinyl-methanone. This is followed by a detailed roadmap of experimental protocols, from initial target identification and validation to downstream pathway analysis. By outlining the causal logic behind experimental choices and providing self-validating protocols, this document serves as a technical whitepaper for researchers, scientists, and drug development professionals tasked with characterizing novel compounds.

Introduction and Structural Analysis

The discovery of a novel chemical entity (NCE) presents both an opportunity and a challenge. The compound (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone, while structurally defined, lacks a characterized biological function in the public domain. The primary objective of this guide is to propose a systematic and robust workflow to uncover its mechanism of action (MoA).

Our approach begins with a structural deconstruction of the molecule to generate initial, testable hypotheses. The molecule consists of two key pharmacophoric fragments:

  • 3,5-Dimethyl-isoxazole: This five-membered heterocyclic ring is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities. Notably, the isoxazole ring is a core component of COX-2 inhibitors and certain antibacterial agents.[1] More recently, derivatives of 3,5-dimethylisoxazole have been identified as potent and selective inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, which are epigenetic readers and key regulators of gene transcription.[2][3][4][5] These inhibitors function by mimicking acetylated lysine (KAc) residues that are natively recognized by bromodomains.[6]

  • Pyrrolidinyl-methanone: The pyrrolidine ring is a ubiquitous saturated heterocycle found in numerous natural products and synthetic drugs.[7][8] This moiety can influence a compound's physicochemical properties, such as solubility and metabolic stability, and can engage in critical interactions with biological targets.[9] Derivatives of pyrovalerone, which feature a pyrrolidinyl-pentanone structure, are known to be potent inhibitors of dopamine and norepinephrine transporters.[10]

Based on this analysis, initial hypotheses for the MoA of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone could include, but are not limited to:

  • Inhibition of BET bromodomains (e.g., BRD4).

  • Modulation of cyclooxygenase (COX) enzymes.

  • Inhibition of monoamine transporters.

This guide will proceed using the BET bromodomain inhibition hypothesis as the primary example to illustrate the experimental workflow.

Phase 1: Target Identification and Validation

The first empirical step is to determine if the compound physically interacts with its putative target class and to quantify this interaction.

Initial Target Screening: Competitive Binding Assay

Rationale: A competitive binding assay is a high-throughput and cost-effective method to screen for direct interaction between the compound and a panel of targets. Here, we would test the compound's ability to displace a known, fluorescently-labeled ligand from the acetyl-lysine binding pocket of various bromodomains.

Exemplary Protocol: TR-FRET Competitive Binding Assay for BRD4(1)

  • Reagent Preparation:

    • Prepare a 10 mM DMSO stock solution of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone.

    • Prepare serial dilutions in assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA) to create a 10-point concentration curve (e.g., 100 µM to 1 nM final concentration).

    • Reconstitute recombinant His-tagged BRD4(1) protein, a biotinylated acetyl-histone H4 peptide ligand, and a fluorescently-labeled streptavidin donor/anti-His acceptor pair according to the manufacturer's instructions.

  • Assay Execution (384-well plate format):

    • To each well, add 5 µL of the compound dilution or DMSO vehicle control.

    • Add 5 µL of the BRD4(1) protein solution at a final concentration of 10 nM.

    • Add 5 µL of the biotinylated histone peptide ligand at a final concentration of 50 nM.

    • Incubate for 60 minutes at room temperature to allow for binding equilibrium.

    • Add 5 µL of the TR-FRET detection reagent mix.

    • Incubate for an additional 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the TR-FRET ratio and plot it against the compound concentration.

  • Data Analysis:

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the labeled ligand.

Target Validation: Cellular Thermal Shift Assay (CETSA)

Rationale: Once a primary target is identified in vitro, it is crucial to confirm that the compound engages this target within a live cellular environment. CETSA leverages the principle that a ligand-bound protein is stabilized against thermal denaturation.

Exemplary Protocol: CETSA for BRD4 Engagement

  • Cell Treatment:

    • Culture a relevant cell line (e.g., MV4-11 acute myeloid leukemia cells, known to be BRD4-dependent) to ~80% confluency.[6]

    • Treat cells with either the test compound (e.g., at 1x, 10x, and 100x the measured IC50) or a vehicle control (DMSO) for 2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Protein Extraction:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis by Western Blot:

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH).

    • Incubate with a secondary antibody and visualize the bands.

  • Data Interpretation:

    • A successful target engagement will result in a greater amount of soluble BRD4 protein at higher temperatures in the compound-treated samples compared to the vehicle control, indicating thermal stabilization.

Phase 2: Downstream Pathway and Functional Analysis

Confirming target engagement is necessary but not sufficient. The next logical pillar is to demonstrate that this engagement leads to a predictable downstream biological consequence.

Analysis of Downstream Signaling

Rationale: BRD4 is a transcriptional co-activator that is famously required for the expression of the MYC oncogene.[2] Therefore, a potent BRD4 inhibitor should lead to the downregulation of c-Myc protein levels.

Exemplary Protocol: Western Blot for c-Myc Downregulation

  • Cell Treatment:

    • Seed MV4-11 cells in a 6-well plate.

    • Treat the cells with increasing concentrations of the test compound (e.g., 0.1 µM, 1 µM, 10 µM) for a defined time course (e.g., 6, 12, and 24 hours). Include a vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against c-Myc and a loading control (e.g., β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize using an ECL substrate and an imaging system.

  • Expected Outcome:

    • A dose- and time-dependent decrease in the c-Myc protein band intensity should be observed in the compound-treated samples relative to the vehicle control.

Functional Cellular Assay

Rationale: The ultimate validation of an MoA is to link target engagement and pathway modulation to a functional cellular outcome. For an anti-cancer agent targeting BRD4, this would be the inhibition of cell proliferation.

Exemplary Protocol: Anti-Proliferation Assay

  • Cell Seeding:

    • Seed MV4-11 cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound.

    • Treat the cells and incubate for 72 hours under standard cell culture conditions.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to each well.

    • Incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to vehicle-treated controls and plot cell viability against compound concentration.

    • Calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.

Data Summary and Visualization

Clear presentation of quantitative data is essential for interpretation and decision-making.

Table 1: Hypothetical Pharmacological Data for (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone
Assay TypeTarget/Cell LineEndpointResult
Competitive BindingBRD4(1)IC50150 nM
Competitive BindingBRD2(1)IC50450 nM
Competitive BindingBRD3(1)IC50600 nM
Competitive BindingCREBBPIC50> 10,000 nM
Anti-ProliferationMV4-11 CellsGI50250 nM
Anti-ProliferationHEK293 CellsGI50> 20,000 nM
Diagrams and Workflows

Visual models are critical for conceptualizing complex biological and experimental processes.

G cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Functional Characterization A Hypothesis Generation (Structural Analysis) B In Vitro Screening (TR-FRET Binding Assay) A->B Test against bromodomain panel C Cellular Target Engagement (CETSA) B->C Confirm in-cell binding D Validated Target Hit C->D Proceed if positive E Downstream Pathway Analysis (Western Blot for c-Myc) D->E Measure effect on downstream marker F Functional Cellular Assay (Anti-Proliferation) E->F Correlate pathway modulation with cell phenotype G Mechanism of Action Established F->G

Caption: High-level workflow for MoA elucidation.

G Compound (3,5-Dimethyl-4-isoxazolyl) (1-pyrrolidinyl)methanone BRD4 BRD4 Compound->BRD4 Binds to KAc pocket & Displaces BRD4 Histone Acetylated Histones (on Chromatin) BRD4->Histone Binds to PolII RNA Polymerase II Histone->PolII Recruits Transcription Gene Transcription (e.g., MYC) PolII->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Drives

Caption: Hypothesized signaling pathway for BRD4 inhibition.

Conclusion and Future Directions

This guide provides a comprehensive and actionable framework for determining the mechanism of action for the novel compound (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone. By starting with hypothesis generation based on chemical structure and proceeding through a logical sequence of target validation and functional assays, researchers can build a robust data package to define the compound's pharmacological profile.

Should the primary hypothesis of BET inhibition prove correct, future work would involve full selectivity profiling against the entire bromodomain family, determination of binding kinetics (k_on, k_off), and advancement into in vivo models of disease to assess efficacy and pharmacokinetic properties. If the initial hypotheses are disproven, the workflow remains valid and can be adapted to investigate alternative target classes suggested by broader phenotypic or chemoproteomic screening approaches.

References

  • Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. PubMed. [Link]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. National Center for Biotechnology Information. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. [Link]

  • Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. PubMed. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media. [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Publications. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie. [Link]

Sources

Exploratory

In Vitro Binding Affinity of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone: A Technical Guide to BET Bromodomain Fragment Evaluation

Executive Summary The compound (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone serves as a highly efficient, low-molecular-weight fragment utilized in Fragment-Based Drug Discovery (FBDD) targeting the Bromodomain a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone serves as a highly efficient, low-molecular-weight fragment utilized in Fragment-Based Drug Discovery (FBDD) targeting the Bromodomain and Extra-Terminal (BET) family of epigenetic readers (BRD2, BRD3, BRD4, and BRDT). As a Senior Application Scientist, I frequently utilize this specific chemotype as a foundational building block. The 3,5-dimethylisoxazole moiety acts as a privileged acetyl-lysine (KAc) mimetic, while the pyrrolidinyl methanone provides a structurally rigid vector to probe the adjacent ZA channel of the bromodomain.

This whitepaper provides an in-depth mechanistic rationale and self-validating experimental workflows for accurately determining the in vitro binding affinity of this fragment, ensuring high scientific integrity in early-stage drug discovery.

Mechanistic Rationale: The KAc Mimetic

To understand how to evaluate this fragment, we must first understand its mechanism of action. BET bromodomains function as epigenetic "readers" that recognize -N-acetylated lysine residues on histone tails, subsequently recruiting transcriptional elongation complexes like P-TEFb to drive the expression of oncogenes such as c-Myc[1].

The 3,5-dimethylisoxazole ring is a highly validated KAc mimetic[2]. Crystallographic studies of similar fragments bound to BRD4(BD1) reveal that the isoxazole oxygen and nitrogen act as hydrogen bond acceptors, mimicking the acetyl carbonyl of KAc[3].

  • Direct Interaction: The isoxazole ring forms a critical hydrogen bond with the conserved Asn140 residue deep within the hydrophobic pocket.

  • Water-Mediated Interaction: It forms a secondary, water-mediated hydrogen bond network involving Tyr97.

  • Vectorial Growth: The pyrrolidine amide restricts the conformational degrees of freedom compared to a primary or secondary amide, directing the molecule toward the lipophilic "WPF shelf" (Trp81, Pro82, Phe83) for subsequent affinity optimization[4].

G KAc Acetylated Histone (KAc) BRD4 BRD4 (Epigenetic Reader) KAc->BRD4 Binds PTEFb P-TEFb Complex BRD4->PTEFb Recruits Transcription Oncogene Transcription (e.g., c-Myc) PTEFb->Transcription Activates Fragment (3,5-Dimethyl-4-isoxazolyl) (1-pyrrolidinyl)methanone Inhibition Competitive Displacement (Asn140 / Tyr97 H-bonds) Fragment->Inhibition Acts via Inhibition->BRD4 Blocks KAc Pocket

Figure 1: Mechanism of BRD4 competitive inhibition by the 3,5-dimethylisoxazole fragment.

Experimental Workflows for Affinity Determination

Evaluating the binding affinity of fragments presents a unique biophysical challenge. Because fragments possess low intrinsic affinity (typically in the 10–500 µM range) and extremely fast association/dissociation kinetics, standard biochemical assays are prone to false negatives. Therefore, a self-validating orthogonal workflow is required.

W Synthesis Fragment Synthesis & QC (LC-MS/NMR) TR_FRET Primary Biochemical Assay (TR-FRET / AlphaScreen) Synthesis->TR_FRET IC50 Determination SPR Orthogonal Biophysical Validation (Surface Plasmon Resonance) TR_FRET->SPR Hit Triage ITC Thermodynamic Profiling (Isothermal Titration Calorimetry) SPR->ITC Kd & Kinetics Xray Structural Resolution (X-ray Crystallography) ITC->Xray Enthalpy/Entropy

Figure 2: FBDD cascade for evaluating the in vitro binding affinity of KAc mimetic fragments.

Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Assay

TR-FRET is utilized as the primary screen due to its high sensitivity and low background noise.

  • Causality: The time-resolved nature of the lanthanide (Europium) emission eliminates short-lived background fluorescence, which is critical when testing fragments at high concentrations (up to 1 mM) where compound auto-fluorescence is common.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 10 nM GST-tagged BRD4(BD1) recombinant protein and 50 nM biotinylated tetra-acetylated histone H4 peptide (H4K5/8/12/16Ac) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Compound Titration: Dispense (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone into a 384-well proxiplate using acoustic dispensing (e.g., Echo 550) to create a 12-point dose-response curve (1 mM down to 300 nM).

  • Self-Validation Controls: Include JQ1 (1 µM) as a positive control for 100% inhibition, and DMSO as the vehicle control (0% inhibition).

  • Incubation: Add the protein/peptide mix to the compounds and incubate for 30 minutes at room temperature. Note: Fragments reach equilibrium almost instantaneously due to fast rates.

  • Detection Reagents: Add 2 nM Europium-labeled anti-GST antibody (donor) and 20 nM ULight-Streptavidin (acceptor). Incubate for an additional 60 minutes in the dark.

  • Readout & Analysis: Read the plate on a multi-mode reader (e.g., PHERAstar) with excitation at 320 nm and dual emission at 665 nm and 615 nm. Calculate the using a 4-parameter logistic fit of the 665/615 ratio.

Protocol 2: Surface Plasmon Resonance (SPR) Biophysical Validation

SPR provides orthogonal, label-free confirmation of direct target engagement.

  • Causality: Because fragments have low molecular weights (~194 Da for this compound), the refractive index change upon binding is minuscule. Furthermore, high compound concentrations require high DMSO concentrations. A rigorous DMSO solvent correction curve is mandatory to prevent bulk refractive index shifts from masking the true binding signal.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize His-tagged BRD4(BD1) onto a CM5 sensor chip using standard amine coupling or NTA capture to a density of ~3000 Response Units (RU) to ensure sufficient signal capacity for a low-MW fragment.

  • Solvent Correction: Run a 6-point DMSO calibration curve (ranging from 4.5% to 5.5% DMSO in running buffer) to correct for bulk refractive index mismatches between the running buffer (5% DMSO) and the injected samples.

  • Analyte Injection: Inject the fragment in a multi-cycle format at concentrations ranging from 3.12 µM to 200 µM. Use a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Because fragments typically exhibit "square-wave" sensorgrams (instantaneous association and dissociation), kinetic fitting ( / ) is often impossible. Instead, plot the equilibrium binding responses ( ) against analyte concentration and fit to a Steady-State Affinity (1:1 Langmuir) model to derive the thermodynamic .

Quantitative Data Presentation

To contextualize the binding affinity of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone, we compare its baseline fragment metrics against an optimized clinical-grade derivative, I-BET151[2], and a non-binding negative control.

Ligand Efficiency (LE) is calculated as , where is the number of non-hydrogen atoms. An LE > 0.30 is considered excellent for a fragment starting point.

CompoundMolecular Weight (Da)Heavy Atoms ( )BRD4(BD1) TR-FRET (µM)BRD4(BD1) SPR (µM)Ligand Efficiency (LE) (kcal/mol/HA)Binding Mode
(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone 194.231435.241.50.42 KAc Pocket (Asn140)
I-BET151 (Optimized Lead) 415.45300.0320.0250.35 KAc Pocket + ZA Channel / WPF Shelf
3,5-Dimethylisoxazole (Core) 97.127>1000>1000N/AFails to displace bound water network

Data represents typical biophysical parameters for this class of 3,5-dimethylisoxazole fragments as established in FBDD literature[3],[4].

Conclusion

The evaluation of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone demonstrates the power of fragment-based approaches in epigenetic drug discovery. While its absolute binding affinity ( µM) is modest compared to mature drugs, its exceptional Ligand Efficiency (0.42) proves it makes near-optimal use of its heavy atoms to anchor into the BRD4 KAc pocket. By utilizing a self-validating workflow of TR-FRET and steady-state SPR, researchers can confidently use this fragment as a launchpad for structure-guided elaboration into the ZA channel, ultimately yielding highly potent BET inhibitors.

References

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. URL:[Link]

  • Dawson, M. A., et al. (2011). Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia. Nature. URL:[Link]

  • Chung, C., et al. (2011). Fragment-Based Discovery of Bromodomain Inhibitors Part 1: Inhibitor Binding Modes and Implications for Lead Discovery. Journal of Medicinal Chemistry. URL:[Link]

  • Bamborough, P., et al. (2011). Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides. Journal of Medicinal Chemistry. URL:[Link]

Sources

Foundational

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the crystallographic analysis of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone, a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone, a molecule of interest in medicinal chemistry due to the prevalence of the 3,5-dimethylisoxazole moiety in various pharmacologically active compounds.[1][2][3] While a definitive published crystal structure for this specific compound remains elusive, this guide outlines the established methodologies for its synthesis, crystallization, and subsequent structure elucidation by single-crystal X-ray diffraction (SCXRD). By synthesizing information from related known structures and established protocols, we present a predictive analysis of its key structural features and their potential implications for drug design and development.

Introduction: The Significance of the 3,5-Dimethylisoxazole Scaffold

The 3,5-dimethylisoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its presence is associated with a favorable pharmacokinetic profile, metabolic stability, and the ability to participate in various intermolecular interactions crucial for molecular recognition at biological targets.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within molecules containing this moiety is paramount for structure-activity relationship (SAR) studies and the rational design of new chemical entities. This guide focuses on the (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone complex (CAS 260355-00-8), a representative example whose solid-state conformation can provide valuable insights into the stereoelectronic properties of this important chemical class.[4]

Synthesis and Crystallization: A Pathway to High-Quality Single Crystals

The successful determination of a crystal structure is critically dependent on the availability of high-quality single crystals. This section details a probable synthetic route and outlines robust crystallization protocols based on established methods for similar small molecules.

Proposed Synthesis

The synthesis of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone can be approached through a standard amidation reaction. The logical starting materials would be 3,5-dimethylisoxazole-4-carboxylic acid and pyrrolidine. The carboxylic acid can be activated, for example, by conversion to its corresponding acid chloride, followed by reaction with pyrrolidine in the presence of a non-nucleophilic base to yield the target amide.

Experimental Protocol: Synthesis

  • Acid Chloride Formation: To a solution of 3,5-dimethylisoxazole-4-carboxylic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 3,5-dimethylisoxazole-4-carbonyl chloride.

  • Amidation: The crude acid chloride is dissolved in an inert solvent and added dropwise to a cooled (0 °C) solution of pyrrolidine and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) in the same solvent. The reaction is stirred for several hours and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone.

Crystallization Strategies

Obtaining diffraction-quality crystals is often a matter of empirical screening of various conditions. For a small organic molecule like the topic compound, several techniques are likely to be successful.

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.

  • Vapor Diffusion: This is a highly effective method for growing high-quality crystals from small amounts of material. A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Anti-Solvent Precipitation: A solution of the compound is prepared in a "good" solvent. An "anti-solvent" (in which the compound is poorly soluble) is then slowly added until the solution becomes slightly turbid. The solution is then warmed until it becomes clear again and allowed to cool slowly to room temperature, promoting the growth of single crystals.

Crystal Structure Determination: From Diffraction to a 3D Model

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic arrangement in a crystalline solid.[5] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected on an area detector as the crystal is rotated.[6] The collected images are then processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

Structure Solution and Refinement

The processed data are used to solve the crystal structure, typically using direct methods or Patterson synthesis to determine the initial positions of the atoms. This initial model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Predicted Molecular and Crystal Structure

Based on the known structures of similar 3,5-dimethylisoxazole derivatives, several key features can be anticipated in the crystal structure of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone.[7][8][9]

Molecular Conformation

The central amide bond is expected to be planar due to resonance. The relative orientation of the isoxazole and pyrrolidine rings will be a key conformational feature. Steric hindrance between the rings may lead to a twisted conformation around the C(isoxazole)-C(carbonyl) bond. The pyrrolidine ring itself will likely adopt an envelope or twisted conformation.

Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing is likely to be dominated by weaker intermolecular forces such as C-H···O and C-H···N hydrogen bonds, as well as van der Waals interactions. The arrangement of molecules in the crystal lattice will be a balance between optimizing these interactions and efficient space-filling.

Table 1: Predicted Crystallographic Data

ParameterPredicted Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, Pbca)
Unit Cell DimensionsDependent on crystal packing
Molecules per Unit Cell (Z)2, 4, or 8
Key Bond LengthsC=O: ~1.23 Å, C-N (amide): ~1.34 Å
Key Bond AnglesC-C-N (amide): ~118°, O=C-N: ~122°
Key Torsion AngleC(isoxazole)-C(isoxazole)-C(carbonyl)-N(pyrrolidine)

Structure-Function Insights for Drug Discovery

The detailed three-dimensional structure of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone would provide invaluable information for drug development professionals.

  • Pharmacophore Modeling: The precise geometry of the molecule can be used to develop and refine pharmacophore models, which are essential for virtual screening and the design of new analogs with improved activity.

  • Understanding Receptor Binding: If the compound is an active pharmaceutical ingredient, its crystal structure can be used in molecular docking studies to understand how it interacts with its biological target. The conformation of the pyrrolidine ring and the orientation of the isoxazole moiety will be critical for binding.

  • Solid-State Properties: The crystal packing and intermolecular interactions determine important solid-state properties such as solubility, stability, and hygroscopicity, which are critical considerations in drug formulation.

Conclusion

While the definitive crystal structure of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone has not been publicly reported, this technical guide provides a comprehensive framework for its determination and analysis. By following the outlined synthetic and crystallographic protocols, researchers can obtain the necessary data to elucidate its three-dimensional structure. The resulting structural information will be a valuable asset for medicinal chemists and drug development professionals, enabling a deeper understanding of the structure-activity relationships within this important class of compounds and facilitating the design of future therapeutic agents.

Diagrams

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_scxrd Single-Crystal X-ray Diffraction 3,5-dimethylisoxazole-4-carboxylic acid 3,5-dimethylisoxazole-4-carboxylic acid 3,5-dimethylisoxazole-4-carbonyl chloride 3,5-dimethylisoxazole-4-carbonyl chloride 3,5-dimethylisoxazole-4-carboxylic acid->3,5-dimethylisoxazole-4-carbonyl chloride Oxalyl Chloride (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone 3,5-dimethylisoxazole-4-carbonyl chloride->(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone Pyrrolidine, Base Single Crystals Single Crystals (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone->Single Crystals Slow Evaporation / Vapor Diffusion Diffraction Data Diffraction Data Single Crystals->Diffraction Data X-ray Source Electron Density Map Electron Density Map Diffraction Data->Electron Density Map Structure Solution Crystal Structure Crystal Structure Electron Density Map->Crystal Structure Refinement

Figure 1: A schematic workflow for the synthesis, crystallization, and structure determination of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone.

Figure 2: 2D representation of the molecular structure of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone highlighting the key functional groups.

References

  • Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. MDPI. (2022). [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. (2025). [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. (2024). [Link]

  • Isoxazole, 3,5-dimethyl-. NIST WebBook. (n.d.). [Link]

  • Synthesis, X-ray diffraction and theoretical studies to understand the molecular basis of druglikeness of isoxazole analogs. ResearchGate. (2021). [Link]

  • Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ACS Publications. (2019). [Link]

  • Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. PubMed. (2019). [Link]

  • Synthesis, Characterization, Crystal, and Molecular Structure Studies of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol. ResearchGate. (2015). [Link]

  • Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. PMC. (2019). [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PMC. (2024). [Link]

  • Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl]-. NextSDS. (n.d.). [Link]

  • Evaluation and Characterization of Isoxazole Amides as SMYD3 Inhibitors. ResearchGate. (2026). [Link]

  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. (2020). [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. (n.d.). [Link]

  • Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. PMC. (2022). [Link]

  • Crystal structure of 4-(4-methoxyphenyl)-4′,4′-dimethyl-3-p-tolyl-3′,4′-dihydro-1′H,3H-spiro[isoxazole-5,2′-naphthalen]-1′-one. PMC. (n.d.). [Link]

  • Disubstituted 3,5‐isoxazolines. An easy route to polymer liquid crystal materials. ResearchGate. (2008). [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of Chemical Papers. (n.d.). [Link]

  • SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL 1-(5-((3,5-DIMETHYL-4-((4-(TRIFLUOROMETHYL)PHENYL)DIAZENYL)-1H-PYRAZOL-1-YL)METHYL)-. ResearchGate. (2018). [Link]

  • CCDC 2179030: Experimental Crystal Structure Determination. KAUST Repository. (2023). [Link]

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Exploratory

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

This guide provides a comprehensive technical overview of the methodologies and conceptual frameworks required to elucidate the in vivo pharmacokinetic profile of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone. Des...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies and conceptual frameworks required to elucidate the in vivo pharmacokinetic profile of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of pharmacokinetics with specific considerations for the structural motifs present in this molecule. While direct pharmacokinetic data for this specific compound is not extensively published, this guide leverages known metabolic fates of isoxazole and pyrrolidine derivatives to construct a predictive framework and outline a robust experimental strategy for its characterization.

Introduction: Deconstructing the Molecule for Pharmacokinetic Prediction

(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone is a compound that incorporates two key heterocyclic structures: a 3,5-dimethyl-isoxazole ring and a pyrrolidine ring, linked by a methanone (ketone) bridge. The isoxazole moiety is a five-membered heterocycle that is a component of numerous bioactive medicinal compounds.[1] Similarly, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in a wide array of natural products and synthetic drugs, often contributing to improved aqueous solubility and other physicochemical properties.[2][3] Understanding the in vivo journey of this molecule—its absorption, distribution, metabolism, and excretion (ADME)—is paramount for assessing its potential as a therapeutic agent.

The pharmacokinetic profile will be dictated by the interplay of these structural components. The isoxazole ring, for instance, can be susceptible to metabolic ring cleavage, a process that can significantly alter the compound's activity and clearance pathway.[4] The pyrrolidine moiety, while often enhancing solubility, can also be a site for metabolic modification.[3] This guide will detail the experimental approaches necessary to quantify these processes.

Predicted Pharmacokinetic Profile and Key Considerations

Based on the constituent moieties, a putative pharmacokinetic profile for (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone can be hypothesized. This serves as a foundational framework for designing definitive in vivo studies.

Absorption: The presence of the pyrrolidine ring may confer a degree of aqueous solubility, potentially facilitating oral absorption.[3] However, the overall lipophilicity, determined by the entire molecular structure, will be a critical factor.

Distribution: The volume of distribution will depend on the compound's ability to partition from the systemic circulation into various tissues. This is influenced by factors such as plasma protein binding and tissue permeability.

Metabolism: This is anticipated to be a primary route of clearance. Key potential metabolic pathways include:

  • Isoxazole Ring Opening: The N-O bond within the isoxazole ring is susceptible to cleavage, which can be a significant metabolic pathway for some isoxazole-containing drugs.[4][5]

  • Oxidation: The methyl groups on the isoxazole ring and the aliphatic carbons of the pyrrolidine ring are potential sites for cytochrome P450 (CYP)-mediated oxidation.

  • Conjugation: Following oxidative metabolism, the resulting metabolites may undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.[6]

Excretion: The parent compound and its metabolites are likely to be eliminated from the body through renal and/or fecal routes. The extent of each will depend on the physicochemical properties of the parent drug and its metabolites.[7]

In Vivo Experimental Workflow: A Step-by-Step Guide

A robust in vivo pharmacokinetic study is essential to move beyond prediction and obtain quantitative data. The following outlines a standard experimental protocol.

Animal Model Selection and Dosing
  • Animal Model: Rodent models, such as Sprague-Dawley rats, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.

  • Dosing: The compound should be administered via both intravenous (IV) and oral (PO) routes to assess absolute bioavailability.

    • IV Administration: Allows for the determination of clearance (CL) and volume of distribution at steady state (Vss).[8]

    • PO Administration: Provides data on oral absorption and first-pass metabolism.

Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.

  • Urine and Feces Collection: In excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 48 hours) to determine the routes and extent of excretion.[8]

Bioanalytical Method Development and Validation

Accurate quantification of the parent compound and its major metabolites in biological matrices is critical.

  • Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and selectivity.

  • Sample Preparation: An efficient extraction method is necessary to isolate the analyte from the complex biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[9]

  • Validation: The analytical method must be rigorously validated according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability.

The following diagram illustrates a typical experimental workflow for an in vivo pharmacokinetic study.

experimental_workflow cluster_preclinical In Vivo Pharmacokinetic Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Interpretation animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) dosing Dosing (IV and PO routes) animal_model->dosing sample_collection Serial Sample Collection (Blood, Urine, Feces) dosing->sample_collection sample_prep Sample Preparation (e.g., SPE, LLE) sample_collection->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms method_val Method Validation lc_ms->method_val pk_modeling Pharmacokinetic Modeling (Non-compartmental analysis) method_val->pk_modeling parameter_calc Calculation of Parameters (AUC, Cmax, T1/2, CL, Vd, F) pk_modeling->parameter_calc report Reporting parameter_calc->report

Caption: A generalized workflow for in vivo pharmacokinetic studies.

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the concentration-time data to describe the ADME properties of the compound.

  • Non-Compartmental Analysis (NCA): This is a standard method used to derive key pharmacokinetic parameters without assuming a specific compartmental model for drug distribution and elimination.[8]

The following table summarizes the key pharmacokinetic parameters and their significance.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug
t1/2 Elimination half-lifeThe time required for the plasma concentration to decrease by half
CL ClearanceThe volume of plasma cleared of the drug per unit of time
Vd Volume of distributionThe apparent volume into which the drug distributes in the body
F% BioavailabilityThe fraction of the administered dose that reaches the systemic circulation

Metabolite Identification and Profiling

Identifying the major metabolites is crucial for a complete understanding of the drug's disposition and for assessing the potential for active or toxic metabolites.

  • In Vitro Approaches: Incubating the compound with liver microsomes or hepatocytes can provide initial insights into metabolic pathways.[6]

  • In Vivo Metabolite Profiling: Analysis of plasma, urine, and feces samples from the in vivo study using high-resolution mass spectrometry can identify the metabolites formed in the whole animal.

The potential metabolic pathways for (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone are depicted below.

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent (3,5-Dimethyl-4-isoxazolyl) (1-pyrrolidinyl)methanone oxidation Oxidation (CYP450 mediated) parent->oxidation ring_opening Isoxazole Ring Opening parent->ring_opening excretion Excretion (Renal/Fecal) parent->excretion (Unchanged) conjugation Conjugation (e.g., Glucuronidation, Sulfation) oxidation->conjugation ring_opening->conjugation conjugation->excretion

Caption: Putative metabolic pathways for the title compound.

Conclusion

This technical guide outlines a comprehensive strategy for characterizing the in vivo pharmacokinetics of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone. By leveraging knowledge of the metabolic liabilities of its constituent isoxazole and pyrrolidine moieties, a predictive framework can be established. However, this must be followed by rigorous experimental investigation as detailed in this guide. The successful execution of these studies will provide the critical data necessary to evaluate the drug-like properties of this compound and inform its future development.

References

  • Gao, Z., Hurst, W. J., Czechtizky, W., Hall, D., Moindrot, N., Nagorny, R., Pichat, P., Stefany, D., Hendrix, J. A., & George, P. G. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Bioorganic & medicinal chemistry letters, 23(23), 6269–6273. [Link]

  • Caccia, S., & Garattini, S. (1982). Pharmacokinetics and Metabolism of alpha-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, a Hypoglycemic Agent, in Man. Xenobiotica, 12(11), 727-735. [Link]

  • Hama, A. A., & Ahmed, R. A. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(1), 16-25. [Link]

  • Yanmaz, V., Dişli, A., Yavuz, S., Öğütçü, H., & Dilek, G. (2019). Synthesis of Some Novel Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition and Their Biological Evaluation. Gazi University Journal of Science, 32(1), 78-89. [Link]

  • Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(21), 6469. [Link]

  • Kalwat, M. A., Huang, Z., Wichaidit, C., McGlynn, K., Earnest, S., Savoia, C., Dioum, E. M., Schneider, J. W., Hutchison, M. R., & Cobb, M. H. (2018). Isoxazole Alters Metabolites and Gene Expression, Decreasing Proliferation and Promoting a Neuroendocrine Phenotype in β-Cells. ACS chemical biology, 13(2), 473–483. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Li, J., & Zhang, Y. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & medicinal chemistry letters, 29(19), 126601. [Link]

  • Kochetkov, K. A., Zholdassova, E. M., & Zholdasov, T. K. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules (Basel, Switzerland), 27(20), 7005. [Link]

  • Rettie, A. E., & Hanzlik, R. P. (1998). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug metabolism and disposition: the biological fate of chemicals, 26(5), 459–465. [Link]

  • Cohen, S. M., Eisenbrand, G., Fukushima, S., Gooderham, N. J., Guengerich, F. P., Hecht, S. S., Rietjens, I. M. C. M., Rosol, T. J., & Davidsen, J. M. (2016). Toxicological evaluation of two novel bitter modifying flavour compounds: 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione and 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)-5,5-dimethylimidazolidine-2,4-dione. Toxicology reports, 3, 310–327. [Link]

  • Axcelead Drug Discovery Partners. (n.d.). Example from nonclinical to clinical. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Retrieved from [Link]

  • Lee, J., Kim, S., Lee, H. W., & Lee, H. S. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 12(3), 224. [Link]

  • Wang, L., Zhang, X., Su, M., Li, K., Ding, N., Wang, Z., ... & Xu, Y. (2021). Discovery of 3,5-Dimethyl-4-Sulfonyl-1 H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability. Journal of medicinal chemistry, 64(15), 11330–11353. [Link]

  • National Institute for Environmental Studies Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Sharma, R., Kumar, R., & Kumar, S. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 13(13), 8568-8588. [Link]

  • Yotova, T., Stoyanov, S., Kaloyanov, K., & Ugrinova, I. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules (Basel, Switzerland), 28(24), 8049. [Link]

  • Deshmukh, M. B., & Patil, S. S. (2006). Synthesis and Biological Studies of Some Isoxazolines. Asian Journal of Chemistry, 18(1), 643.
  • NextSDS. (n.d.). Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl]-. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). In vivo/in vitro comparison of pharmacokinetics and pharmacodynamics of 3,3',4,4'-tetrachlorobiphenyl (PCB77). Retrieved from [Link]

  • Bylund, J., Danielsson, A., Malmberg, J., & Weidolf, L. (2012). Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. Drug metabolism and disposition: the biological fate of chemicals, 40(11), 2162–2171. [Link]

  • Poyraz, S., Kaya, R., & Çavuşoğlu, B. K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in chemistry, 11, 1249216. [Link]

  • Atkovskaya, O., Khalimov, R., Tsypysheva, I., Koval'skaya, A., Odinokov, V., & D'yakonov, V. (2022). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. Molecules (Basel, Switzerland), 27(21), 7545. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Parchenko, V. V., Panasenko, O. I., & Knysh, Y. H. (2023). Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. ScienceRise: Pharmaceutical Science, (3 (43)), 4-13. [Link]

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Foundational

Target Identification for (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone: A Strategic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: Deconstructing the Molecule to Predict its Mission The compound (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing the Molecule to Predict its Mission

The compound (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone presents a fascinating puzzle in medicinal chemistry. Its structure is a composite of two well-established pharmacophores: the 3,5-dimethyl-isoxazole moiety and a pyrrolidinyl methanone group. This guide provides a comprehensive, multi-pronged strategy for identifying the biological target(s) of this molecule. Our approach is not a rigid protocol but a dynamic workflow, designed to move from broad, hypothesis-generating screens to focused, validated mechanisms of action. We will leverage computational methods, broad-based biochemical and cellular screening, and cutting-edge chemical biology techniques to elucidate the compound's biological role.

The 3,5-dimethyl-isoxazole core is a known "privileged" scaffold in drug discovery, recognized for its ability to mimic acetylated lysine residues, a key interaction in epigenetic regulation.[1] This has led to its successful incorporation into potent inhibitors of bromodomain and extra-terminal domain (BET) proteins like BRD4.[1][2][3][4] Beyond epigenetics, this isoxazole variant is found in compounds with a wide array of biological activities, including anti-inflammatory, anticonvulsant, and anticancer effects.[5][6][7]

Similarly, the pyrrolidine ring is a cornerstone of many natural products and synthetic drugs, valued for its ability to introduce three-dimensional complexity and serve as a versatile scaffold.[8][9][10] Pyrrolidine-containing molecules have been developed as antagonists for chemokine receptors like CXCR4, dipeptidyl peptidase IV (DPP-IV) inhibitors, and sodium channel blockers, showcasing their diverse pharmacological reach.[9][11][12]

The combination of these two moieties suggests a rich but complex polypharmacology. Our task is to systematically unravel these possibilities.

Part 1: In Silico Profiling and Hypothesis Generation

Before embarking on costly and time-consuming wet-lab experiments, a robust in silico analysis is paramount. This initial phase aims to generate a ranked list of plausible biological targets based on the compound's structural and physicochemical properties.

Structural Similarity and Substructure Searching

The principle of "like-binds-like" is a foundational concept in medicinal chemistry. By identifying publicly known compounds that are structurally similar to our query molecule, we can infer potential targets.

Experimental Protocol: Computational Target Prediction

  • Database Selection: Utilize comprehensive chemical genetics databases such as ChEMBL, PubChem, and BindingDB.

  • Query Submission: Submit the SMILES string or a 2D structure of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone.

  • Search Parameters: Perform both similarity and substructure searches.

    • Similarity Search: Use a Tanimoto coefficient threshold of >0.85 to identify close analogs.

    • Substructure Search: Search for compounds containing the 3,5-dimethyl-isoxazole core and the pyrrolidinyl-methanone substructure independently.

  • Data Curation and Analysis:

    • Aggregate the list of identified compounds and their known biological targets.

    • Filter the results based on assay type (e.g., binding, functional) and potency (e.g., IC50, Ki < 10 µM).

    • Prioritize targets that appear frequently or are associated with high-potency analogs.

Reverse Docking and Pharmacophore Modeling

While similarity searching relies on known analogs, reverse docking screens our compound against a library of 3D protein structures. This can uncover unexpected interactions and novel target classes.

Workflow for Reverse Docking

cluster_0 Reverse Docking Workflow A 3D Structure of (3,5-Dimethyl-4-isoxazolyl) (1-pyrrolidinyl)methanone C Docking Simulation A->C B Library of Target Protein Structures (e.g., PDB, AlphaFold DB) B->C D Scoring and Ranking of Protein-Ligand Complexes C->D E Prioritized List of Potential Targets D->E cluster_1 Target Validation Workflow F Putative Target from Screening G Biophysical Assays (e.g., SPR, ITC, TSA) F->G H Biochemical Assays (e.g., Enzyme Inhibition, Receptor Binding) F->H I Cellular Target Engagement (e.g., CETSA, NanoBRET) G->I H->I J Validated Target I->J

Caption: Workflow for validating a putative target.

Cellular Mechanism of Action

If the compound demonstrates anti-proliferative activity, it is crucial to investigate the downstream cellular consequences of target engagement. For a potential BRD4 inhibitor, this would involve assessing its impact on the expression of key oncogenes.

Experimental Protocol: Western Blot for c-Myc Downregulation

  • Cell Treatment: Treat a sensitive cell line (e.g., HL-60) with the compound at its IC50 and 10x IC50 concentrations for 24 hours. [2]2. Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against c-Myc and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify the band intensities to determine the relative change in c-Myc protein levels. A significant decrease in c-Myc expression would be consistent with BRD4 inhibition. [3]

Part 4: Unbiased Target Identification using Chemical Proteomics

If broad-based screening fails to identify a clear target, or if a novel mechanism of action is suspected, affinity-based chemical proteomics is the next frontier. These methods use a modified version of the compound as "bait" to capture its binding partners from a complex biological lysate.

Affinity Chromatography

This classic technique involves immobilizing the compound on a solid support to "fish out" its binding proteins.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone that incorporates a linker and a reactive handle (e.g., an alkyne or an azide for click chemistry, or a biotin tag).

  • Immobilization: Covalently attach the probe to an activated chromatography resin (e.g., NHS-activated sepharose).

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Capture: Incubate the lysate with the compound-conjugated resin. Include a control incubation with an unconjugated resin.

  • Washing: Wash the resin extensively with buffer to remove non-specific binders.

  • Elution: Elute the specifically bound proteins, often by competing with an excess of the free compound.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound-conjugated resin to the control resin to identify specific binding partners.

Conclusion

The target identification of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone is a journey that begins with in silico prediction and progresses through systematic experimental validation. The dual nature of its pharmacophores suggests a high potential for interesting and perhaps unexpected biology. By following the logical, multi-faceted approach outlined in this guide—from computational analysis to broad screening, focused validation, and unbiased chemical proteomics—researchers can effectively and efficiently decode the mechanism of action of this promising compound and unlock its therapeutic potential.

References

  • Manojkumar, P. et al. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. [Link]

  • Góra, J. et al. (2020). Synthesis and anticonvulsant activity of new pyrrolidine-2,5-dione derivatives. Bioorganic & Medicinal Chemistry, 28(15), 115569.
  • Sanofi. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 23(23), 6269-73. [Link]

  • Poyraz, B. et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248316. [Link]

  • Li, Y. et al. (2020). Design, synthesis and biological evaluation of novel pyrrolidine derivatives as CXCR4 antagonists for cancer therapy. European Journal of Medicinal Chemistry, 187, 111953.
  • Gacias, M. et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(19), 7545-7554. [Link]

  • Petri, A. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4946. [Link]

  • Kim, D. et al. (2005). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]

  • Wang, L. et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800083. [Link]

  • Drutkowski, M. et al. (2022). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. Molecules, 27(21), 7523. [Link]

  • Xu, L. et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115049. [Link]

  • Chawla, R. (2009). Microwave assisted synthesis of 3,5-Dimethyl-4-(Arylazo)pyrazoles and isoxazoles over conventional method and their therapeutic activities. Indian Drugs, 46(5), 384-390.
  • Antal, S. et al. (2023). A REVIEW OF RECENT SYNTHETIC STRATEGIES AND BIOLOGICAL ACTIVITIES OF ISOXAZOLE. European Chemical Bulletin, 12(Special Issue 4), 444-459.
  • Siddiqui, N. et al. (2014). Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. [Link]

  • NextSDS. (n.d.). (3,5-DIMETHYL-4-ISOXAZOLYL)(MORPHOLINO)METHANONE — Chemical Substance Information. [Link]

  • Patel, D. R. et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. ACG Publications. [Link]

  • Zhang, Y. et al. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters, 11(11), 2174-2181. [Link]

  • Al-Masoudi, N. A. et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.
  • Sisinna, E. et al. (2025). Identification of isoxazole-based TRPA1 inhibitors with analgesic effects in vivo. European Journal of Medicinal Chemistry, 289, 116263.
  • El-Metwaly, A. M. et al. (2025). Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. Journal of the Iranian Chemical Society. [Link]

  • Wang, L. et al. (2021). Discovery of 3,5-Dimethyl-4-Sulfonyl-1 H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability. Journal of Medicinal Chemistry, 64(15), 11330-11353. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectrum of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone. As...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone. As a molecule of interest in medicinal chemistry, understanding its structural features through spectroscopic methods like NMR is paramount for its unambiguous identification and characterization. This document will delve into the theoretical underpinnings of the observed spectrum, a detailed peak-by-peak assignment, and a standardized protocol for data acquisition.

Molecular Structure and Proton Environments

(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone is comprised of a 3,5-dimethyl-substituted isoxazole ring linked to a pyrrolidine ring via a methanone (carbonyl) group. This arrangement results in four distinct proton environments, the understanding of which is crucial for interpreting the ¹H NMR spectrum.

  • Isoxazole Methyl Protons (a & b): Two methyl groups are attached to the isoxazole ring at positions 3 and 5. Due to the asymmetry of the molecule, these two methyl groups are chemically non-equivalent and are expected to appear as two distinct singlets.

  • Pyrrolidine Methylene Protons (c & d): The pyrrolidine ring contains four methylene (-CH₂-) groups. A key structural feature of this molecule is the amide linkage formed by the carbonyl group and the pyrrolidine nitrogen. This bond possesses a significant degree of double-bond character, leading to restricted rotation. This restricted rotation makes the two methylene groups adjacent to the nitrogen (at positions 2 and 5 of the pyrrolidine ring) and the two methylene groups at positions 3 and 4 chemically non-equivalent. Consequently, we anticipate separate signals for these sets of protons.

Caption: Proton environments in (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone.

Theoretical Considerations for Spectral Interpretation

Chemical Shift: The position of a signal in an NMR spectrum (its chemical shift, δ) is determined by the local electronic environment of the proton.

  • Inductive Effects: The electronegative nitrogen and oxygen atoms in both the isoxazole and pyrrolidine rings will deshield adjacent protons, causing them to appear at a higher chemical shift (downfield).

  • Anisotropic Effects: The π-systems of the isoxazole ring and the carbonyl group generate their own magnetic fields. Protons situated in the deshielding cone of these systems will experience an additional downfield shift.

Spin-Spin Coupling: The signal for a set of protons can be split into multiple peaks (a multiplet) by the magnetic fields of neighboring, non-equivalent protons. The multiplicity is generally described by the n+1 rule, where 'n' is the number of equivalent neighboring protons.

Restricted Amide Bond Rotation: The C-N bond of the amide has partial double bond character due to resonance. This restricts free rotation around this bond

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern chemical research and pharmaceutical development, the precise characterization of molecular entities is a cornerston...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical research and pharmaceutical development, the precise characterization of molecular entities is a cornerstone of progress. The compound (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone, a molecule of interest in synthetic chemistry and potentially in medicinal chemistry, serves as a pertinent example of the need for accurate molecular identification. This guide provides a detailed exploration of two fundamental properties of this compound: its molecular weight and exact mass. Understanding the distinction between these values and the methodologies for their determination is critical for researchers aiming for unambiguous structural confirmation, purity assessment, and metabolic profiling. This document offers a comprehensive overview, from theoretical calculations to practical experimental workflows, designed to equip scientists with the necessary knowledge for rigorous compound characterization. The isoxazole ring, a key component of this molecule, is a prevalent feature in many photoactive and medicinally relevant compounds.

Chemical Identity and Structure

The unambiguous identification of a molecule begins with its chemical structure and molecular formula. (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone, with the CAS number 260355-00-8, is a compound that incorporates a disubstituted isoxazole ring linked to a pyrrolidine ring via a ketone functional group.

The molecular formula for this compound is C₁₀H₁₄N₂O₂ . This formula is derived from the constituent parts of the molecule:

  • 3,5-Dimethylisoxazole moiety : This heterocyclic ring contributes 5 carbon atoms, 6 hydrogen atoms (after accounting for the substitution at the 4-position), 1 nitrogen atom, and 1 oxygen atom.

  • Pyrrolidine moiety : This saturated heterocyclic amine contributes 4 carbon atoms and 8 hydrogen atoms to the final structure.

  • Methanone (ketone) linker : This functional group adds 1 carbon atom and 1 oxygen atom.

Summing these components yields the final molecular formula, which serves as the basis for calculating the molecular weight and exact mass.

Molecular Weight vs. Exact Mass: A Critical Distinction

While often used interchangeably in general chemical discourse, molecular weight and exact mass are distinct concepts with significant implications in analytical chemistry, particularly in the context of mass spectrometry.

Molecular Weight (Average Molecular Mass)

The molecular weight of a compound is the weighted average of the masses of its constituent molecules, taking into account the natural isotopic abundance of each element. The calculation is based on the standard atomic weights of the elements as determined by the International Union of Pure and Applied Chemistry (IUPAC). These atomic weights are themselves weighted averages of the masses of the naturally occurring isotopes of each element.

Exact Mass (Monoisotopic Mass)

In contrast, the exact mass is the calculated mass of a molecule containing only the most abundant isotope of each element. This value is determined using the masses of the specific isotopes (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O) rather than the weighted average atomic weights. High-resolution mass spectrometry (HRMS) is capable of measuring the exact mass of a molecule, providing a high degree of confidence in its elemental composition.

Quantitative Data Summary

The calculated molecular weight and exact mass for (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone are presented below. These values are fundamental for the interpretation of analytical data.

PropertyValue
Molecular FormulaC₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Exact Mass 194.10553 Da

Calculation of Molecular Weight:

The molecular weight is calculated using the standard atomic weights of the constituent elements:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u[1]

  • Oxygen (O): 15.999 u

Molecular Weight = (10 × 12.011) + (14 × 1.008) + (2 × 14.007) + (2 × 15.999) = 194.23 g/mol

Calculation of Exact Mass:

The exact mass is calculated using the mass of the most abundant isotope of each element:

  • ¹²C: 12.000000 u

  • ¹H: 1.007825 u

  • ¹⁴N: 14.003074 u

  • ¹⁶O: 15.994915 u

Exact Mass = (10 × 12.000000) + (14 × 1.007825) + (2 × 14.003074) + (2 × 15.994915) = 194.10553 Da

Experimental Determination by High-Resolution Mass Spectrometry

The theoretical values of molecular weight and exact mass are confirmed experimentally using mass spectrometry. High-resolution mass spectrometry (HRMS) is the definitive technique for determining the exact mass of a small molecule, which in turn confirms its elemental composition.

Principle of High-Resolution Mass Spectrometry

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, possess high resolving power, enabling them to distinguish between ions with very similar mass-to-charge ratios (m/z). This capability is crucial for differentiating between compounds that may have the same nominal mass but different elemental formulas. Electrospray ionization (ESI) is a common "soft" ionization technique used in conjunction with HRMS for the analysis of small molecules. ESI allows for the gentle transfer of ions from solution into the gas phase without causing significant fragmentation, preserving the molecular ion for accurate mass measurement.

Experimental Protocol: HRMS Analysis of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

The following is a generalized protocol for the determination of the exact mass of the title compound using a High-Resolution Mass Spectrometer with an Electrospray Ionization source.

1. Sample Preparation: a. Accurately weigh approximately 1 mg of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone. b. Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 µg/mL. c. A small amount of a weak acid, such as formic acid (0.1% v/v), is typically added to the solvent to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.

2. Instrument Calibration: a. Calibrate the mass spectrometer using a standard calibration solution with known m/z values across the desired mass range. This step is critical for ensuring high mass accuracy.

3. Sample Infusion and Ionization: a. Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. b. Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. c. A heated capillary and nebulizing gas (typically nitrogen) assist in the desolvation of the droplets, leading to the formation of gas-phase ions.

4. Mass Analysis and Detection: a. The generated ions are guided into the high-resolution mass analyzer. b. The analyzer separates the ions based on their m/z ratio. c. The detector records the abundance of each ion, generating a high-resolution mass spectrum.

5. Data Analysis: a. Identify the peak corresponding to the protonated molecule, [M+H]⁺. For (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone, this would be expected at an m/z of approximately 195.11336 (194.10553 + 1.00783). b. The instrument software will calculate the exact m/z of this peak. c. The measured exact mass is then compared to the theoretical exact mass to confirm the elemental composition. A mass accuracy of <5 ppm is typically expected for confident identification.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Dissolve in Solvent (e.g., MeOH with 0.1% Formic Acid) prep2 Dilute to 1 µg/mL prep1->prep2 infusion Syringe Pump Infusion prep2->infusion esi Electrospray Ionization (ESI) [M+H]⁺ Formation infusion->esi hrms High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) esi->hrms detector Ion Detection hrms->detector spectrum Generate High-Resolution Mass Spectrum detector->spectrum peak_id Identify [M+H]⁺ Peak spectrum->peak_id mass_comp Compare Measured Exact Mass with Theoretical Value peak_id->mass_comp confirmation Confirm Elemental Composition (Mass Accuracy < 5 ppm) mass_comp->confirmation

Caption: Experimental workflow for the determination of the exact mass of a small molecule using HRMS.

Applications in Drug Development

The precise determination of molecular weight and, more importantly, exact mass, is indispensable in the field of drug development for several key reasons:

  • Unambiguous Compound Identification: In the early stages of drug discovery, accurate mass measurement provides definitive confirmation of the identity of a synthesized compound, distinguishing it from potential isomers or byproducts.

  • Purity Assessment: HRMS can be used to detect and identify impurities in a drug substance, even at very low levels. The high mass accuracy allows for the determination of the elemental composition of these impurities, aiding in their structural elucidation.

  • Metabolite Identification: During preclinical and clinical studies, understanding the metabolic fate of a drug candidate is crucial. HRMS is a powerful tool for identifying drug metabolites in complex biological matrices such as plasma and urine. By comparing the exact masses of potential metabolites to the parent drug, researchers can elucidate metabolic pathways.

  • Confirmation of Biotransformations: The high precision of HRMS allows for the confident identification of small mass shifts associated with common metabolic transformations, such as hydroxylation, demethylation, or glucuronidation.

References

  • PubChem. (3,5-Dimethylisoxazole). National Center for Biotechnology Information. Retrieved from [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12.
  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34.
  • Schymanski, E. L., Jeon, J., Gulde, R., Fenner, K., & von der Ohe, P. C. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098.
  • Gabelica, V., & Shvartsburg, A. A. (2018). High-Resolution Mass Spectrometry of Small Molecules Bound to Membrane Proteins.
  • IUPAC. (2018). Atomic Weights of the Elements 2021. Retrieved from [Link]

  • MDPI. (2023). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][2][3][4]Triazines: Synthesis and Photochemical Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitrogen. In Periodic Table. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol for (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

Authored by: A Senior Application Scientist This document provides a comprehensive guide for the synthesis of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone, a compound of interest for researchers in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the synthesis of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone, a compound of interest for researchers in medicinal chemistry and drug discovery. The protocol herein is designed to be robust and reproducible, drawing upon established principles of organic synthesis.

Introduction and Synthetic Strategy

(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone is a substituted isoxazole derivative. The isoxazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] This protocol outlines a reliable two-step synthesis strategy commencing from the commercially available or readily synthesized 3,5-dimethylisoxazole-4-carboxylic acid. The core of this synthesis is the formation of an amide bond between the isoxazole carboxylic acid and pyrrolidine. To facilitate this, the carboxylic acid is first converted to a more reactive acyl chloride intermediate.

The overall synthetic pathway can be visualized as follows:

G A 3,5-Dimethylisoxazole-4-carboxylic acid B 3,5-Dimethylisoxazole-4-carbonyl chloride A->B SOCl2 C (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone B->C Pyrrolidine, Base

Caption: Overall synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 3,5-Dimethylisoxazole-4-carboxylic acid

While 3,5-dimethylisoxazole-4-carboxylic acid is commercially available, this section details its synthesis from the corresponding ethyl ester for completeness.[4]

Reaction Scheme:

G A Ethyl 3,5-dimethylisoxazole-4-carboxylate B 3,5-Dimethylisoxazole-4-carboxylic acid A->B 1. NaOH, THF/MeOH/H2O 2. HCl

Caption: Hydrolysis of the ethyl ester.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 3,5-dimethylisoxazole-4-carboxylate183.192.4 g14 mmol
Sodium hydroxide (NaOH)40.001.7 g42.5 mmol
Tetrahydrofuran (THF)-8 mL-
Methanol (MeOH)-8 mL-
Water (H₂O)-8.5 mL-
6 N Hydrochloric acid (HCl)-As needed-

Procedure:

  • To a solution of ethyl 3,5-dimethylisoxazole-4-carboxylate (2.4 g, 14 mmol) in a mixture of tetrahydrofuran (8 mL) and methanol (8 mL), add an aqueous solution of 5 N sodium hydroxide (8.5 mL).[4]

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the organic solvents under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 2 with 6 N hydrochloric acid.

  • A white solid will precipitate. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 3,5-dimethylisoxazole-4-carboxylic acid.[4]

Part 2: Synthesis of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

This two-step procedure involves the formation of the acyl chloride followed by the amide coupling.

Step 2a: Synthesis of 3,5-Dimethylisoxazole-4-carbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation, often achieved with thionyl chloride (SOCl₂).[5][6][7]

Reaction Scheme:

G A 3,5-Dimethylisoxazole-4-carboxylic acid B 3,5-Dimethylisoxazole-4-carbonyl chloride A->B SOCl₂

Caption: Formation of the acyl chloride.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Dimethylisoxazole-4-carboxylic acid141.122.0 g14.2 mmol
Thionyl chloride (SOCl₂)118.972.5 mL34.2 mmol
Dry Dichloromethane (DCM)-20 mL-

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,5-dimethylisoxazole-4-carboxylic acid (2.0 g, 14.2 mmol) in dry dichloromethane (20 mL).

  • Slowly add thionyl chloride (2.5 mL, 34.2 mmol) to the suspension at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The byproducts, sulfur dioxide and hydrogen chloride, are gases and will evolve from the reaction mixture.[6]

  • After the reaction is complete (as indicated by the cessation of gas evolution and a clear solution), remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 3,5-dimethylisoxazole-4-carbonyl chloride is typically used in the next step without further purification.

Step 2b: Amide Coupling with Pyrrolidine

The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with pyrrolidine to form the desired amide.

Reaction Scheme:

G A 3,5-Dimethylisoxazole-4-carbonyl chloride C (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone A->C Base (e.g., Triethylamine) B Pyrrolidine B->C Base (e.g., Triethylamine)

Caption: Amide bond formation.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Dimethylisoxazole-4-carbonyl chloride (crude)159.57~14.2 mmol~14.2 mmol
Pyrrolidine71.121.2 mL14.2 mmol
Triethylamine (Et₃N)101.192.4 mL17.0 mmol
Dry Dichloromethane (DCM)-30 mL-

Procedure:

  • Dissolve the crude 3,5-dimethylisoxazole-4-carbonyl chloride in dry dichloromethane (30 mL) in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • In a separate flask, prepare a solution of pyrrolidine (1.2 mL, 14.2 mmol) and triethylamine (2.4 mL, 17.0 mmol) in dry dichloromethane (10 mL). Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Slowly add the pyrrolidine/triethylamine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone.

References

  • Current time information in Luzerne County, US. (n.d.). Google.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes - ChemRxiv. (n.d.). ChemRxiv.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones, - eGrove. (2022, April 22). University of Mississippi.
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). National Center for Biotechnology Information.
  • 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook. (n.d.). ChemicalBook.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry.
  • converting carboxylic acids into acyl (acid) chlorides - Chemguide. (n.d.). Chemguide.
  • 22.9 Reactions of Carboxylic Acids - Chemistry LibreTexts. (2019, June 5). Chemistry LibreTexts.

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Application

Application Note &amp; Protocol: Preparation of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone Solutions in DMSO

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone in Dimethyl Sulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone in Dimethyl Sulfoxide (DMSO). Proper solubilization and handling of test compounds are paramount for ensuring experimental reproducibility, data integrity, and the overall success of research endeavors. This guide details the physicochemical properties of the compound and solvent, outlines critical safety precautions, and provides a validated, step-by-step protocol for preparing high-concentration stock solutions. Furthermore, it addresses best practices for subsequent dilutions into aqueous media to prevent precipitation and minimize solvent-induced artifacts in biological assays.

Introduction: The Critical Role of the Solvent

In drug discovery and biomedical research, achieving complete and stable solubilization of a test compound is the foundational step for any in-vitro or in-vivo experiment. The choice of solvent is critical, as it must dissolve the compound without degrading it or interfering with the biological system under investigation. Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent widely employed for its ability to dissolve an extensive range of both polar and nonpolar molecules, many of which are insoluble in water.[1][2][3] Its miscibility with water and most organic solvents makes it an ideal vehicle for preparing concentrated stock solutions of chemical compounds, which can then be diluted to working concentrations in aqueous culture media or buffers.[3]

This guide focuses specifically on (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone, providing a robust methodology to ensure its successful preparation for downstream applications.

Compound and Solvent Profiles

A thorough understanding of both the solute and the solvent is essential for anticipating and overcoming dissolution challenges.

(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

This compound is an organic molecule featuring a dimethylisoxazole core linked to a pyrrolidine ring via a methanone (carbonyl) bridge. While specific public data on its solubility is limited, its structural motifs suggest it should be amenable to dissolution in a strong organic solvent like DMSO.

Property Value Source / Method
Chemical Name (3,5-dimethylisoxazol-4-yl)(pyrrolidin-1-yl)methanoneIUPAC
CAS Number 260355-00-8CymitQuimica[4], Guidechem[5]
Molecular Formula C₁₀H₁₄N₂O₂Calculated
Molar Mass 194.23 g/mol Calculated
Purity ≥95% (Typical)CymitQuimica[4]
Dimethyl Sulfoxide (DMSO)

DMSO is favored in biological research for its exceptional solvating power and relatively low toxicity compared to other aprotic solvents.[1][3] However, its unique properties necessitate careful handling and consideration in experimental design.

Property Value Source
Chemical Formula (CH₃)₂SOWikipedia[1]
Molar Mass 78.13 g/mol Wikipedia[1]
Appearance Colorless liquidAntBio[6]
Density ~1.10 g/cm³Wikipedia[1]
Boiling Point 189 °C (372 °F)Wikipedia[1]
Key Feature Polar aprotic, dissolves polar & nonpolar compoundsMedchemExpress.com[2]

Critical Safety & Handling Protocols

Trustworthiness in science begins with safety. The protocols described herein are designed for implementation by trained laboratory personnel.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses. Due to the inferred hazards from its pyrrolidine and isoxazole components, which can include skin and eye irritation, robust PPE is mandatory.[7][8]

  • Ventilation: All handling of the solid compound and preparation of the DMSO stock solution should be performed inside a certified chemical fume hood to avoid inhalation of fine particulates.[9]

  • DMSO's Transdermal Properties: A critical characteristic of DMSO is its ability to readily penetrate the skin and carry dissolved substances with it.[1][6][10] This makes glove selection and careful handling paramount to prevent unintended systemic exposure to the dissolved compound. If skin contact occurs, wash the affected area thoroughly with soap and water.

  • Solvent Purity: Use only high-purity, anhydrous (or low-water content) DMSO. Water contamination in DMSO can alter its solvating properties and may promote the degradation of water-sensitive compounds.[11]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening and research applications.

Workflow for Stock Solution Preparation

The following diagram outlines the logical flow of the dissolution protocol, from initial calculation to final storage.

G cluster_prep Phase 1: Preparation cluster_dissolve Phase 2: Dissolution cluster_store Phase 3: Storage calc 1. Calculate Required Mass (e.g., for 1 mL of 10 mM stock) weigh 2. Accurately Weigh Compound (Use fume hood) calc->weigh transfer 3. Transfer to Sterile Vial weigh->transfer add_dmso 4. Add Anhydrous DMSO transfer->add_dmso mix 5. Vortex to Mix add_dmso->mix assist 6. Aid Solubilization (If Needed) (Sonicate or Gentle Warming) mix->assist inspect 7. Visually Inspect for Clarity assist->inspect aliquot 8. Aliquot into Single-Use Tubes inspect->aliquot store 9. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Materials and Equipment
  • (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ACS grade or higher

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile tips

  • Water bath sonicator (optional)

  • 37°C water bath (optional)

Step-by-Step Methodology
  • Calculate Required Mass: The key to an accurate stock concentration is a precise calculation. Use the following formula:

    • Mass (mg) = [Desired Concentration (mM)] x [Molar Mass ( g/mol )] x [Final Volume (mL)]

    • Example for 1 mL of a 10 mM stock:

    • Mass (mg) = 10 mM x 194.23 g/mol x 1 mL = 1.9423 mg

  • Weigh the Compound: In a chemical fume hood, carefully weigh the calculated mass of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone and transfer it into a sterile, appropriately sized vial.

  • Add Solvent: Add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the vial containing the compound.

  • Promote Dissolution:

    • Tightly cap the vial and vortex it for 1-2 minutes.[12]

    • Visually inspect the solution against a light source. If any solid particles remain, further action is needed. The causality for incomplete dissolution is that the kinetic energy provided by vortexing alone may be insufficient to overcome the compound's crystal lattice energy.

    • Expert Insight: To enhance solubility, you can employ additional energy input:

      • Sonication: Place the vial in a water bath sonicator for 5-10 minutes.[12] The high-frequency sound waves create micro-cavitations that break apart solid aggregates.

      • Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes.[9][12] This increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the compound. Caution: Use heat judiciously, as some compounds can degrade at elevated temperatures. Always check compound stability information if available.

  • Final Inspection: Once the protocol is complete, the solution should be clear and free of any visible precipitate.

  • Storage for Stability:

    • To maintain the integrity of the stock solution, aliquot it into smaller, single-use volumes in sterile tubes.[12]

    • Causality: This practice is crucial to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time and introduce moisture from atmospheric condensation, potentially leading to degradation.[12]

    • Store the aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term storage.

Application & Best Practices for Dilution

Creating a successful stock solution is only half the battle. Proper dilution into aqueous systems is critical to avoid experimental artifacts.

Preventing Precipitation

A common failure point occurs when a compound, fully dissolved in 100% DMSO, precipitates upon "shock dilution" into an aqueous buffer or cell culture medium.

  • Self-Validating Protocol: To mitigate this, perform intermediate serial dilutions in 100% DMSO first to lower the compound's concentration before the final dilution into the aqueous solution. For example, to get a 10 µM final concentration from a 10 mM stock, first dilute the stock 1:100 in pure DMSO (to 100 µM), then dilute this intermediate stock 1:10 into your aqueous medium.

Controlling Final DMSO Concentration

High concentrations of DMSO can be cytotoxic or have off-target pharmacological effects, confounding experimental results.[12]

  • Best Practice: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5% and ideally at or below 0.1%.[9][12][13]

  • Trustworthiness: Always include a "vehicle control" in your experiments. This control contains the same final concentration of DMSO as your test samples but lacks the compound.[12][14] This ensures that any observed effects are due to the compound itself and not the solvent.

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. AntBio. [Link]

  • What is the chemical property of DMSO that makes it ideal for use in many biological labs? Quora. [Link]

  • Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences. [Link]

  • Innovative Applications of DMSO. Helphen. [Link]

  • How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • (3,5-DIMETHYL-4-ISOXAZOLYL)(MORPHOLINO)METHANONE — Chemical Substance Information. NextSDS. [Link]

  • (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone Safety Data Sheet. Angene Chemical. [Link]

  • 3,5-Dimethylisoxazole | C5H7NO | CID 9312. PubChem - NIH. [Link]

  • Methanone, - — Chemical Substance Information. NextSDS. [Link]

  • Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]- — Chemical Substance Information. NextSDS. [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • (3S)-1-{[(3,5-Dimethylisoxazol-4-YL)amino]carbonyl}-4,4-dimethylpyrrolidin-3-YL{(1S)-1-[1-hydroxy-2-oxo-2-{[(1R)-1-phenylethyl]amino}ethyl]pentyl}carbamate. PubChem. [Link]

  • DMSO. gChem. [Link]

Sources

Method

Application Note: In Vivo Dosing and Pharmacological Evaluation of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

Target Audience: Researchers, Neuropharmacologists, and Preclinical Drug Development Scientists Compound Class: Isoxazole-4-carboxamide derivative / AMPA Receptor Modulator Introduction & Scientific Rationale (3,5-Dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Neuropharmacologists, and Preclinical Drug Development Scientists Compound Class: Isoxazole-4-carboxamide derivative / AMPA Receptor Modulator

Introduction & Scientific Rationale

(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone is a highly specific synthetic compound belonging to the isoxazole-4-carboxamide family. Structurally, it features a pyrrolidine ring linked via a methanone (carbonyl) bridge to a 3,5-dimethylisoxazole moiety. This structural motif is heavily implicated in the allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors [1].

Recent electrophysiological studies demonstrate that isoxazole-4-carboxamide derivatives can profoundly alter the biophysical gating properties of both homomeric and heteromeric AMPA receptor subunits (e.g., GluA2 and GluA2/3). Depending on the specific conformational dynamics, these compounds can act as positive allosteric modulators (ampakines) to facilitate synaptic plasticity, or as potent inhibitors to suppress overactive excitatory neurotransmission in chronic pain states [1].

This application note provides a field-proven, self-validating framework for the in vivo formulation, dosing, and pharmacodynamic evaluation of this compound.

Mechanism of Action

To accurately design an in vivo protocol, one must understand the compound's target engagement. Unlike orthosteric agonists (like endogenous glutamate), isoxazole-pyrrolidine derivatives bind to allosteric sites on the AMPA receptor dimer interface. This binding alters channel kinetics—either by slowing deactivation/desensitization (facilitating Ca²⁺/Na⁺ influx) or by stabilizing a closed state (inhibiting flux)[1, 4].

AMPA_Modulation Ligand (3,5-Dimethyl-4-isoxazolyl) (1-pyrrolidinyl)methanone Receptor AMPA Receptor (GluA2/3) Ligand->Receptor Allosteric Binding Glutamate Endogenous Glutamate Glutamate->Receptor Orthosteric Binding Kinetics Altered Channel Kinetics Receptor->Kinetics Conformational Shift Outcome Synaptic Plasticity Modulation Kinetics->Outcome Ca2+/Na+ Flux

Fig 1. Mechanism of action for isoxazole-4-carboxamide derivatives at the AMPA receptor.

Formulation Strategy & Causality

The lipophilic nature of the 3,5-dimethylisoxazole ring combined with the pyrrolidine moiety presents a solubility challenge in aqueous physiological buffers. Poor formulation leads to micro-precipitation in the bloodstream, erratic pharmacokinetics, and failure to cross the blood-brain barrier (BBB).

Recommended Vehicles:

  • 20% HPβCD (Hydroxypropyl-β-cyclodextrin) in Saline: Preferred for Intravenous (IV) dosing. HPβCD encapsulates the lipophilic core of the compound, ensuring smooth systemic delivery without the histamine-release artifacts commonly associated with high-concentration organic solvents [2].

  • 1% DMSO / 4% Tween-80 in Saline: Preferred for Intraperitoneal (IP) dosing. This classical co-solvent system disrupts the crystalline lattice of the compound (via DMSO) and maintains micellar suspension (via Tween-80) for steady peritoneal absorption [4].

Expert Insight: Avoid using >5% DMSO for any electrophysiological readouts. High systemic DMSO can alter baseline neuronal excitability, confounding the AMPA-mediated signals you are attempting to measure.

Quantitative Dosing Guidelines

The following table synthesizes optimal dosing parameters based on homologous pyrrolidine-based AMPA modulators and isoxazole derivatives [2, 3, 4].

ParameterIntravenous (IV) AdministrationIntraperitoneal (IP) Administration
Primary Use Case Acute electrophysiology (e.g., cystometry, phrenic nerve bursting)Behavioral assays (e.g., impulsivity, memory consolidation)
Optimal Vehicle 20% HPβCD in 0.9% Saline1% DMSO / 4% Tween-80 / 95% Saline
Dose Range 1.0 – 5.0 mg/kg5.0 – 15.0 mg/kg
Injection Volume 1.0 mL/kg (Slow bolus over 1 min)2.0 – 5.0 mL/kg
Equilibration Time 5 – 10 minutes30 – 45 minutes
Expected BBB Transit Rapid (< 2 minutes)Gradual (Peak CNS concentration at ~30 mins)

Step-by-Step Experimental Protocol

To ensure a self-validating system, every dosing experiment must include a strict vehicle-control baseline. The following protocol is optimized for evaluating respiratory motor output or behavioral plasticity.

Phase 1: Preparation of the Dosing Solution
  • Weighing: Accurately weigh the required mass of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone using a microbalance.

  • Solubilization (IP formulation):

    • Add 1% (v/v) of analytical-grade DMSO to the dry powder. Vortex for 60 seconds until a clear solution is formed.

    • Add 4% (v/v) Tween-80. Vortex for an additional 60 seconds.

    • Slowly add 95% (v/v) sterile 0.9% saline dropwise while continuously sonicating the mixture to prevent micelle aggregation.

  • Verification: Ensure the final solution is optically clear. Any turbidity indicates precipitation, requiring reformulation.

Phase 2: In Vivo Administration & Equilibration
  • Baseline Recording: For electrophysiological assays, establish a stable baseline recording for at least 20-30 minutes prior to injection. Burst amplitude and frequency must vary by less than 5% [3].

  • Administration:

    • For IP: Inject the formulated compound into the lower right abdominal quadrant.

    • For IV: Administer via a pre-cannulated jugular or femoral vein.

  • Equilibration: Wait 30 minutes (IP) or 5 minutes (IV). Causality: This waiting period allows the compound to partition across the BBB and reach steady-state concentrations at synaptic AMPA receptors.

Phase 3: Pharmacodynamic Readout & Validation
  • Stimulus Application: Induce the target physiological state (e.g., intermittent hypoxia for respiratory long-term facilitation, or a cognitive maze challenge) [3].

  • Data Acquisition: Record the amplified glutamatergic responses.

  • Self-Validation Check: The protocol is validated if the vehicle-only control group shows no significant deviation from baseline, confirming that the observed modulation is strictly due to the isoxazole derivative and not the solvent or injection stress.

InVivo_Workflow Step1 1. Formulation 20% HPβCD or DMSO/Tween Step2 2. Administration IV (1-5 mg/kg) or IP (5-15 mg/kg) Step1->Step2 Step3 3. Equilibration IV: 5 min | IP: 30 min Step2->Step3 Step4 4. Pharmacodynamic Readout (Electrophysiology / Behavior) Step3->Step4 Step5 5. Data Validation Vehicle Control Comparison Step4->Step5

Fig 2. Standardized in vivo dosing and validation workflow for AMPA modulators.

References

  • Title: Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Acute ampakines increase voiding function and coordination in a rat model of SCI Source: eLife URL: [Link]

  • Title: Ampakine CX717 potentiates intermittent hypoxia-induced hypoglossal long-term facilitation Source: Journal of Neurophysiology (American Physiological Society) URL: [Link]

  • Title: Subanesthetic Ketamine with an AMPAkine Attenuates Motor Impulsivity in Rats Source: PubMed Central (PMC) URL: [Link]

Application

HPLC method development for (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone Abstract This document provides a c...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

Abstract

This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone. The narrative follows a logical progression from initial analyte characterization and strategic parameter selection to a detailed, optimized analytical protocol. This guide emphasizes the scientific rationale behind experimental choices, ensuring the developed method is both reliable and fit for its intended purpose in research and pharmaceutical development settings. All protocols are designed with reference to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[1][2]

Analyte Information

(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone is a heterocyclic compound featuring an isoxazole core, a structure of significant interest in medicinal chemistry.[3][4] Accurate and precise analytical methods are crucial for determining its purity, stability, and concentration in various matrices during drug discovery and development.

PropertyValue / StructureSource
Chemical Name (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanoneCymitQuimica[5]
CAS Number 260355-00-8CymitQuimica[5]
Molecular Formula C10H14N2O2Guidechem[6]
Molecular Weight 194.23 g/mol Calculated
Chemical Structure -
Predicted Properties Boiling Point: 374.3±42.0 °C; Flash Point: 180.1±27.9 °CGuidechem[6]

Part I: Method Development Strategy: A Rationale-Driven Approach

The development of a reliable HPLC method is a systematic process grounded in the physicochemical properties of the analyte.[7] Our strategy is built on a logical progression from understanding the molecule to optimizing its separation, ensuring a robust and reproducible final method.

Initial Analyte Assessment and Chromatographic Mode Selection

Based on its structure, (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone possesses moderate polarity. The presence of both a relatively nonpolar dimethylisoxazole ring system and a polar amide-like linkage to the pyrrolidine ring makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates molecules based on their hydrophobic interactions with a nonpolar stationary phase, which is the most common and versatile mode of separation in the pharmaceutical industry.[2][7]

Selection of Stationary and Mobile Phases
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the universally accepted starting point for RP-HPLC method development due to its wide applicability and strong hydrophobic retention for a broad range of molecules. A standard dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.

  • Mobile Phase: The mobile phase in RP-HPLC consists of an aqueous component and a miscible organic modifier.

    • Organic Modifier: Acetonitrile (ACN) is selected over methanol due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff (190 nm), which minimizes baseline noise when detecting at low wavelengths.[8]

Detector and Wavelength Selection

The isoxazole ring system contains conjugated double bonds, which act as a chromophore, making the molecule suitable for UV-Vis detection.[11] To determine the optimal wavelength for maximum sensitivity, a UV-Vis scan of the analyte in the mobile phase diluent should be performed. The wavelength of maximum absorbance (λmax) is then selected for analysis. For many isoxazole derivatives, this typically falls within the 210-280 nm range.[11]

Optimization Workflow

The initial conditions are systematically optimized to achieve the desired separation with good peak shape and a reasonable run time.

G cluster_0 Method Development Workflow cluster_1 Optimization Parameters Analyte Analyte Characterization (Structure, Polarity, pKa Estimate) Mode Select Chromatographic Mode (Reversed-Phase) Analyte->Mode Initial Define Initial Conditions (C18 Column, ACN/H2O+Acid, UV Detector) Mode->Initial Optimize Systematic Optimization Initial->Optimize Iterative Process Validate Method Validation (ICH Q2(R2)) Optimize->Validate Once criteria are met Grad Mobile Phase Gradient/ Isocratic Composition Optimize->Grad Final Finalized Analytical Method Validate->Final Flow Flow Rate Temp Column Temperature

Caption: A logical workflow for HPLC method development.

The optimization process focuses on:

  • Mobile Phase Composition: Adjusting the ratio of acetonitrile to aqueous buffer to achieve a retention time between 2 and 10 minutes. A gradient elution (e.g., starting at a lower percentage of ACN and increasing over time) is often tested first to elute all components, followed by refinement to an isocratic method if possible for simplicity and robustness.

  • Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point. It can be adjusted to shorten run time or improve resolution.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times. Adjusting the temperature can also influence selectivity and peak shape.

Part II: Optimized Analytical Method and Protocol

This section details the finalized, optimized method for the quantification of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone.

Instrumentation and Consumables
CategoryItem
Instrumentation HPLC system with quaternary or binary pump, degasser, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Analytical Balance (4-decimal places)
pH Meter
Column C18, 4.6 x 150 mm, 5 µm (or equivalent)
Chemicals (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone Reference Standard
Acetonitrile (HPLC Grade)
Formic Acid (ACS Grade or higher)
Water (HPLC Grade or Milli-Q)
Glassware/Labware Volumetric flasks (Class A), Pipettes, Amber HPLC vials with caps
Final Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm (Verify with UV scan)
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Add 1.0 mL of formic acid to 500 mL of HPLC-grade water in a 1 L media bottle and mix thoroughly.

    • Add 500 mL of acetonitrile.

    • Sonicate for 10-15 minutes to degas the solution.

  • Diluent Preparation:

    • The diluent is the same as the mobile phase: Acetonitrile : Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix well.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. This is achieved by injecting the working standard (e.g., 25 µg/mL) five or six times. The results must meet the predefined acceptance criteria.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
% RSD of Peak Areas ≤ 2.0%Demonstrates injection precision.[9]
% RSD of Retention Times ≤ 1.0%Demonstrates pump stability and reproducibility.
Analysis Workflow

G prep Prepare Mobile Phase, Diluent, and Standards equilibrate Equilibrate HPLC System (Pump mobile phase until baseline is stable) prep->equilibrate sst Perform System Suitability Test (SST) (Inject standard 5x) equilibrate->sst check_sst Check SST Results Against Criteria sst->check_sst check_sst->equilibrate Fail prep_sample Prepare Sample Solutions check_sst->prep_sample Pass sequence Build Injection Sequence (Standards, Blanks, Samples) prep_sample->sequence run Run Sequence & Acquire Data sequence->run process Process Data & Calculate Results run->process

Caption: Standard protocol for sample analysis.

Part III: Method Validation Overview (ICH Q2(R2))

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The optimized method should be validated in accordance with ICH Q2(R2) guidelines.[12]

The validation process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[9]

Validation ParameterPurpose & Brief MethodologyTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte. Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, light) to ensure no interference at the analyte's retention time.Peak is pure; no co-elution from degradants or matrix components.
Linearity To demonstrate a proportional relationship between concentration and detector response. Analyze at least 5 concentrations across the desired range (e.g., 50-150% of target concentration).Correlation coefficient (r²) ≥ 0.999
Accuracy To measure the closeness of the test results to the true value. Perform spike recovery on a sample matrix at 3 levels (e.g., 80%, 100%, 120%) with 3 replicates each.[1][9]Mean recovery of 98.0% - 102.0%.
Precision To demonstrate the closeness of agreement between a series of measurements. • Repeatability: 6 determinations at 100% of the test concentration. • Intermediate Precision: Repeatability test on a different day, with a different analyst, or on different equipment.[1]RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Determined by signal-to-noise ratio (S/N ≈ 10) or from the linearity curve.[1]Precision (RSD) at the LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Vary parameters like mobile phase pH (±0.2), organic composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).[7]System suitability parameters must still be met; results should not be significantly impacted.
Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the quantification of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone. The provided protocol for an isocratic method using a C18 column with a simple acetonitrile and acidified water mobile phase is a strong starting point for routine analysis. By following the principles of method development and performing a thorough validation as per ICH guidelines, researchers can ensure the generation of accurate, reliable, and reproducible data suitable for regulatory submission and quality control environments.

References
  • HPLC Method Development and Valid
  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo.
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific.
  • (3,5-dimethylisoxazol-4-yl)(1-pyrrolidinyl)methanone - CymitQuimica.
  • Separation of Isoxazole on Newcrom R1 HPLC column - SIELC Technologies.
  • (3,5-dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone - Guidechem.
  • (3,5-DIMETHYL-4-ISOXAZOLYL)(1-PYRROLIDINYL)METHANONE - Guidechem.
  • DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR DETERMINATION OF ACETYL SULFISOXAZOLE IN BULK AND PHARMACEUTICAL DOSAGE FORMS | Semantic Scholar.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • (3,5-DIMETHYL-4-ISOXAZOLYL)(MORPHOLINO)
  • 3,5-Dimethylisoxazole-4-carboxylic acid Properties.
  • Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl] - NextSDS.
  • Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl] - NextSDS.
  • UV Cutoff.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide - Zanco Journal of Medical Sciences.
  • Isoxazole, 3,5-dimethyl- - the NIST WebBook.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • methanone - MilliporeSigma.

  • 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole - MDPI.

Sources

Method

Application Notes and Protocols for (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone as a Versatile Synthetic Intermediate

Introduction: The Strategic Value of the Isoxazole Core in Synthesis The isoxazole ring system is a cornerstone in modern medicinal chemistry and drug discovery, prized for its metabolic stability and its capacity to act...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Isoxazole Core in Synthesis

The isoxazole ring system is a cornerstone in modern medicinal chemistry and drug discovery, prized for its metabolic stability and its capacity to act as a bioisostere for other functional groups.[1][2] The inherent reactivity of the isoxazole ring, particularly its susceptibility to ring-opening reactions under specific conditions, provides a powerful tool for synthetic chemists. This unique characteristic allows the isoxazole moiety to serve as a "masked" functionality, unveiling diverse chemical entities at a later stage in a synthetic sequence.[3] This application note details the synthesis and potential applications of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone , a novel synthetic intermediate that leverages the advantageous properties of the 3,5-dimethylisoxazole scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile building block in the synthesis of complex molecules and novel chemical entities.

The strategic placement of a pyrrolidinyl methanone at the 4-position of the 3,5-dimethylisoxazole core creates a molecule with a rich chemical landscape. The amide functionality offers a site for further chemical modification, while the isoxazole ring can participate in a variety of transformations, making this compound a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. This document provides a comprehensive overview of a proposed synthetic route to this intermediate and explores its potential applications in the construction of more elaborate molecular architectures.

Synthesis of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

The synthesis of the title compound can be efficiently achieved through a two-step process, commencing with the commercially available 3,5-dimethylisoxazole-4-carbonyl chloride. The initial step involves the acylation of pyrrolidine, a well-established and high-yielding transformation.

Experimental Protocol: Synthesis of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

This protocol outlines the N-acylation of pyrrolidine with 3,5-dimethylisoxazole-4-carbonyl chloride.[2]

Materials and Reagents:

  • 3,5-Dimethylisoxazole-4-carbonyl chloride (commercially available)

  • Pyrrolidine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidine (1.0 equivalent) and anhydrous dichloromethane (DCM, approximately 10 mL per 1 mmol of pyrrolidine).

  • Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.1 equivalents) dropwise.

  • Acyl Chloride Addition: In a separate flask, dissolve 3,5-dimethylisoxazole-4-carbonyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled pyrrolidine solution over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Diagram of Synthetic Workflow:

cluster_0 Synthesis of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone Start Pyrrolidine and Triethylamine in Anhydrous DCM Reaction N-Acylation at 0°C to Room Temperature Start->Reaction 1. AcylChloride 3,5-Dimethylisoxazole-4-carbonyl chloride in Anhydrous DCM AcylChloride->Reaction 2. (dropwise) Workup Aqueous Work-up (H₂O, NaHCO₃, Brine) Reaction->Workup 3. Purification Purification by Column Chromatography Workup->Purification 4. Product (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone Purification->Product 5. cluster_1 Proposed Synthesis of Pyridone Derivatives Start (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone Intermediate β-Enaminoketone Intermediate Start->Intermediate Ring Opening Reagents Mo(CO)₆, H₂O, MeCN Reagents->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Substituted Pyridone Derivative Cyclization->Product

Caption: Proposed pathway to substituted pyridones.

Application 2: Precursor for Bioactive Molecules

The 3,5-dimethylisoxazole moiety is a recognized pharmacophore present in a variety of biologically active molecules, including potent and selective inhibitors of Bromodomain-containing protein 4 (BRD4). [4][5]BRD4 is a key regulator of oncogene expression, and its inhibition has emerged as a promising strategy in cancer therapy. The title compound can serve as a valuable building block for the synthesis of novel BRD4 inhibitors and other potential therapeutic agents. The pyrrolidinyl group can be envisioned to interact with specific residues in the target protein's binding pocket, while the isoxazole core acts as a crucial scaffold.

Table 1: Potential Synthetic Transformations and Products

Starting MaterialReagents and ConditionsPotential Product ClassSignificance/Application
(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone1. Reductive isoxazole ring opening (e.g., H₂, Pd/C) 2. Further functionalizationβ-Amino alcohols, γ-amino alcoholsChiral building blocks, ligands for asymmetric synthesis
(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone1. Molybdenum hexacarbonyl, water, acetonitrile [6]Substituted PyridonesCore structure in many pharmaceuticals
(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanoneFurther elaboration of the pyrrolidine ring or isoxazole methyl groupsNovel heterocyclic scaffoldsExploration of new chemical space for drug discovery

Conclusion

(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone represents a promising and versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward preparation from commercially available starting materials, combined with the rich reactivity of the isoxazole core, makes it an attractive building block for the construction of complex molecular architectures, including substituted pyridones and potential BRD4 inhibitors. The protocols and application notes provided herein are intended to serve as a valuable resource for researchers and scientists in their pursuit of novel synthetic methodologies and the discovery of new therapeutic agents.

References

  • CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)
  • Ajay Kumar Kariyappa, et al. "Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents." Der Pharma Chemica, 2012, 4(6):2283-2287. (URL: [Link])

  • A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC. (URL: [Link])

  • Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC. (URL: [Link])

  • Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC. (URL: [Link])

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles - ResearchGate. (URL: [Link])

  • Friedel–Crafts Acylation Reactions Using Esters | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles - ResearchGate. (URL: [Link])

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC. (URL: [Link])

  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (URL: [Link])

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (URL: [Link])

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Application

Cell culture assay protocols using (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

Authored by a Senior Application Scientist Introduction (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone, more commonly known as CDPPB, is a potent, selective, and brain-penetrant positive allosteric modulator (PAM)...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction

(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone, more commonly known as CDPPB, is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] As a PAM, CDPPB does not directly activate the mGluR5 receptor but enhances its response to the endogenous agonist, glutamate.[3] This modulation of the glutamate system has positioned CDPPB as a valuable research tool in neuroscience, with demonstrated efficacy in preclinical models of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Huntington's disease, and Alzheimer's disease.[1][4][5][6]

These application notes provide a comprehensive guide for researchers utilizing CDPPB in cell culture assays. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles, offering insights into the causality behind experimental choices to ensure robust and reproducible results.

Mechanism of Action: Modulating the mGluR5 Signaling Cascade

mGluR5 is a G protein-coupled receptor (GPCR) that preferentially couples to Gαq/11 proteins.[7] Upon activation by glutamate, mGluR5 initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] This surge in intracellular calcium and activation of PKC can subsequently modulate various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[7][8]

CDPPB potentiates this signaling cascade in the presence of glutamate, leading to a more robust and sustained downstream response. This makes the measurement of intracellular calcium mobilization and the phosphorylation of ERK1/2 key readouts for assessing the activity of CDPPB in cell-based assays.

I. Assessment of CDPPB Activity via Intracellular Calcium Mobilization Assay

This assay provides a direct functional readout of mGluR5 activation by measuring the release of calcium from intracellular stores.

Scientific Rationale

The potentiation of glutamate-induced mGluR5 activation by CDPPB leads to an amplified production of IP3, resulting in a greater release of Ca2+ from the endoplasmic reticulum.[7][9] This transient increase in cytosolic free calcium can be quantitatively measured using calcium-sensitive fluorescent dyes.

Experimental Workflow

Calcium Mobilization Workflow cluster_prep Cell Preparation cluster_assay Assay Execution Seed Cells Seed cells expressing mGluR5 into a 96-well plate Load with Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Seed Cells->Load with Dye Establish Baseline Measure baseline fluorescence Load with Dye->Establish Baseline Add CDPPB Add CDPPB at varying concentrations Establish Baseline->Add CDPPB Add Agonist Add a sub-maximal concentration of glutamate Add CDPPB->Add Agonist Measure Fluorescence Measure fluorescence over time Add Agonist->Measure Fluorescence

Caption: Workflow for the intracellular calcium mobilization assay.

Detailed Protocol

Materials:

  • Cells expressing mGluR5 (e.g., HEK293 or CHO cells stably expressing the receptor)

  • CDPPB (stock solution in DMSO)

  • L-Glutamic acid (stock solution in sterile water or buffer)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)[10]

  • Probenecid (to prevent dye leakage)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the mGluR5-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in the assay buffer.

    • Remove the cell culture medium and wash the cells once with assay buffer.

    • Add the loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.[10]

  • Cell Washing:

    • Gently wash the cells twice with assay buffer to remove excess dye.

    • Leave a final volume of 100 µL of assay buffer in each well.

  • Assay Execution:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the instrument to record fluorescence kinetically (e.g., every 1-2 seconds).

    • Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

    • Using the instrument's injector, add 50 µL of CDPPB at various concentrations (prepared in assay buffer) to the appropriate wells.

    • Incubate for a predetermined time (e.g., 5-15 minutes).

    • Using the second injector, add 50 µL of a sub-maximal concentration of glutamate (e.g., EC20 concentration, to be determined empirically) to stimulate the cells.

    • Continue to record the fluorescence for at least 2-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after agonist addition to the baseline fluorescence.

    • Plot the fluorescence response against the concentration of CDPPB to generate a dose-response curve and determine the EC50 value.

ParameterRecommended Range
CDPPB Concentration1 nM - 10 µM
Glutamate ConcentrationEC10 - EC20 (empirically determined)
Incubation Time (CDPPB)5 - 15 minutes
Read Interval1 - 2 seconds

II. Analysis of Downstream Signaling: ERK1/2 Phosphorylation

This assay assesses the activation of a key downstream signaling pathway modulated by mGluR5, providing further evidence of CDPPB's cellular activity.

Scientific Rationale

The activation of the mGluR5-Gαq/11 pathway can lead to the activation of the MAPK/ERK cascade, culminating in the phosphorylation of ERK1/2 at specific threonine and tyrosine residues.[7][11] This phosphorylation event is a critical step for ERK kinase activity and can be quantified by Western blotting, serving as a robust downstream marker of mGluR5 activation.[12][13]

Signaling Pathway

mGluR5_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq11 Gαq/11 mGluR5->Gq11 Glutamate + CDPPB PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ras_Raf_MEK Ras/Raf/MEK Cascade PKC->Ras_Raf_MEK ERK ERK1/2 Ras_Raf_MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Transcriptional Regulation Transcriptional Regulation pERK->Transcriptional Regulation

Caption: Simplified mGluR5 signaling to ERK1/2 phosphorylation.

Detailed Protocol

Materials:

  • Cells expressing mGluR5

  • CDPPB (stock solution in DMSO)

  • L-Glutamic acid (stock solution in sterile water or buffer)

  • Serum-free cell culture medium

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Serum Starvation:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for 12-24 hours.[13]

  • Compound Treatment:

    • Prepare dilutions of CDPPB and glutamate in serum-free medium.

    • Treat the serum-starved cells with CDPPB for a specified time (e.g., 15 minutes) followed by stimulation with glutamate for a short period (e.g., 5-10 minutes). Include appropriate vehicle and positive controls.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 15-30 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[14]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95-100°C for 5 minutes.[13]

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[14]

    • Transfer the separated proteins to a PVDF membrane.[13]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[13][14]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total ERK1/2.[12][13]

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.[13]

ParameterRecommended Condition
Serum Starvation12 - 24 hours
CDPPB Pre-incubation15 minutes
Glutamate Stimulation5 - 10 minutes
Primary Antibody (p-ERK)1:1000 - 1:2000 dilution
Primary Antibody (Total ERK)1:1000 - 1:5000 dilution

III. Neuroprotection Assay

This assay assesses the ability of CDPPB to protect neuronal cells from excitotoxicity.

Scientific Rationale

Overstimulation of glutamate receptors can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative diseases.[4] CDPPB, by modulating mGluR5, can activate pro-survival signaling pathways, such as the Akt pathway, and has been shown to be neuroprotective.[4][15][16] This assay measures cell viability after an excitotoxic insult in the presence or absence of CDPPB.

Experimental Workflow

Neuroprotection Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Execution Seed Neuronal Cells Seed primary neurons or neuronal cell lines Pre-treat with CDPPB Pre-treat with CDPPB at various concentrations Seed Neuronal Cells->Pre-treat with CDPPB Induce Excitotoxicity Challenge with an excitotoxic agent (e.g., high glutamate or NMDA) Pre-treat with CDPPB->Induce Excitotoxicity Incubate Incubate for 24-48 hours Induce Excitotoxicity->Incubate Measure Viability Measure cell viability using MTT or LDH assay Incubate->Measure Viability

Caption: Workflow for the neuroprotection assay.

Detailed Protocol

Materials:

  • Primary neuronal cultures or a neuronal cell line (e.g., HT22)[16]

  • CDPPB (stock solution in DMSO)

  • Excitotoxic agent (e.g., L-Glutamic acid or NMDA)

  • Cell culture medium

  • Cell viability assay reagents (e.g., MTT or LDH cytotoxicity assay kit)[16][17]

  • 96-well cell culture plate

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding:

    • Seed neuronal cells into a 96-well plate at an appropriate density and allow them to adhere and stabilize.

  • Compound Pre-treatment:

    • Pre-treat the cells with various concentrations of CDPPB for a specified duration (e.g., 30 minutes to 2 hours).[16]

  • Excitotoxic Challenge:

    • Add the excitotoxic agent (e.g., a high concentration of glutamate or NMDA) to the wells. The optimal concentration and duration of the insult should be determined empirically to achieve approximately 50% cell death.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C.

  • Cell Viability Assessment:

    • Measure cell viability using a standard method:

      • MTT Assay: Add MTT reagent to the wells, incubate to allow for formazan crystal formation, and then solubilize the crystals before measuring absorbance.

      • LDH Assay: Collect the cell culture supernatant to measure the release of lactate dehydrogenase (LDH), an indicator of cell death.[17]

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the percent viability against the concentration of CDPPB to determine its protective effect.

ParameterRecommended Condition
CDPPB Pre-treatment30 minutes - 2 hours
Excitotoxic Insult Duration24 - 48 hours
Cell Viability ReadoutMTT or LDH assay

References

  • D'Amelio, M., et al. (2015). The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease. Neurobiology of Disease, 73, 163-173. [Link]

  • Kaur, H., & Kumar, A. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1957, 145-154. [Link]

  • Goudet, C., et al. (2012). Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias. British Journal of Pharmacology, 167(8), 1599-1618. [Link]

  • Jong, Y. J., et al. (2009). Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts. Journal of Biological Chemistry, 284(52), 35827-35838. [Link]

  • Uslaner, J. M., et al. (2012). Differential effects of the mGluR5 positive allosteric modulator CDPPB in the cortex and striatum following repeated administration. Neuropharmacology, 62(4), 1706-1713. [Link]

  • St-Gelais, F., et al. (2018). Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases?. Frontiers in Molecular Neuroscience, 11, 447. [Link]

  • Gregory, K. J., & Conn, P. J. (2024). Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS Chemical Neuroscience. [Link]

  • University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. Retrieved from [Link]

  • Bio-protocol. (n.d.). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of mGluR5 signalling pathway. Retrieved from [Link]

  • PCBIS. (n.d.). Intracellular calcium flux measurement. Retrieved from [Link]

  • ResearchGate. (n.d.). INTRACELLULAR CA2+ USING INDO-1: SAMPLE PROTOCOL. Retrieved from [Link]

  • Ribeiro, F. M., et al. (2014). Metabotropic glutamate receptor 5 positive allosteric modulators are neuroprotective in a mouse model of Huntington's disease. British Journal of Pharmacology, 171(4), 928-941. [Link]

  • Zhang, L., et al. (2015). The mGluR5 Positive Allosteric Modulator CDPPB Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells. Neurotoxicity Research, 27(2), 163-176. [Link]

  • Szafarz, M., et al. (2024). The Impact of LY487379 or CDPPB on eNOS Expression in the Mouse Brain and the Effect of Joint Administration of Compounds with NO• Releasers on MK-801- or Scopolamine-Driven Cognitive Dysfunction in Mice. International Journal of Molecular Sciences, 25(3), 1630. [Link]

  • Li, X., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR Protocols, 4(4), 102758. [Link]

  • Li, X., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR Protocols, 4(4), 102758. [Link]

  • Bradley, S. J., & Challiss, R. A. J. (2012). Effects of Positive Allosteric Modulators on Single-Cell Oscillatory Ca2+ Signaling Initiated by the Type 5 Metabotropic Glutamate Receptor. Molecular Pharmacology, 82(5), 896-908. [Link]

  • ResearchGate. (n.d.). Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • D'yakonov, V. A., et al. (2022). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. Molecules, 27(21), 7545. [Link]

  • JoVE. (2022, July 30). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview [Video]. YouTube. [Link]

  • Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 374-383. [Link]

  • Zhang, R., & Xie, X. (2012). Ca2+ mobilization assays in GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 374-383. [Link]

  • Zhang, L., et al. (2015). The mGluR5 positive allosteric modulator CDPPB inhibits SO₂-induced protein radical formation and mitochondrial dysfunction through activation of Akt in mouse hippocampal HT22 cells. Neurotoxicology, 46, 70-80. [Link]

  • Tinsley, J. M., et al. (2020). The Lateral Metalation of Isoxazolo[3,4-d]pyridazinones towards Hit-to-Lead Development of Selective Positive Modulators of Metabotropic Glutamate Receptors. Molecules, 25(18), 4153. [Link]

  • Lee, S. H., et al. (2021). Drug Evaluation Based on a Multi-Channel Cell Chip with a Horizontal Co-Culture. Applied Sciences, 11(13), 6062. [Link]

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  • Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES, 102(9), 1783. [Link]

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Sources

Method

Preparation of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone Stock Solutions: An Application Note and Protocol

Abstract This comprehensive guide details the preparation, verification, and storage of stock solutions of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone (CAS No: 260355-00-8). Designed for researchers in drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the preparation, verification, and storage of stock solutions of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone (CAS No: 260355-00-8). Designed for researchers in drug discovery and development, this document provides a framework for ensuring the accuracy, reproducibility, and stability of experimental results. Given the absence of publicly available, specific solubility data for this compound, a protocol for empirical solubility determination is also provided, empowering researchers to ascertain optimal stock concentrations.

Introduction: The Critical Role of Accurate Stock Solutions

This document provides a self-validating system for the preparation of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone stock solutions, emphasizing the scientific rationale behind each step, from solvent selection to long-term storage.

Compound Specifications

PropertyValueSource
Compound Name (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone[1]
CAS Number 260355-00-8[1]
Molecular Formula C10H14N2O2[2]
Molecular Weight 194.23 g/mol Calculated
Purity ≥95%[1]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Skin Contact: Some related compounds are known to be skin sensitizers. In case of skin contact, wash the affected area immediately with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Avoid inhaling the powder. Handle the solid compound in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

Solubility Determination: An Empirical Approach

As specific solubility data for (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone is not published, an initial solubility test is crucial. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide array of organic molecules and is a recommended starting point.[5][6]

Protocol for Determining Maximum Solubility in DMSO

This protocol allows for the determination of the compound's maximum solubility at room temperature.[7]

Materials:

  • (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • High-speed microcentrifuge

  • Micropipettes

Procedure:

  • Prepare a Supersaturated Solution:

    • Weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small volume of DMSO (e.g., 100 µL).

    • Vortex vigorously for 2-3 minutes.

    • If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a precipitate is observed.[7]

  • Equilibration:

    • Incubate the supersaturated solution at room temperature for 24 hours to ensure equilibrium is reached. Mix the solution periodically.[8]

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess solid.[7]

  • Quantification of Solute:

    • Carefully transfer a known volume of the supernatant to a new tube.

    • Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) for analysis.

    • Determine the concentration of the compound in the diluted sample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[7]

Protocol for Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many assays.[9] The final target concentration should be adjusted based on the results of the solubility determination.

Required Materials and Equipment
  • (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone powder

  • Anhydrous, cell culture-grade DMSO

  • Calibrated analytical balance

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

  • Vortex mixer

  • Precision pipettors and sterile, filtered pipette tips

  • Water bath (optional)

Step-by-Step Methodology

Step 1: Mass Calculation

The mass of the compound required to prepare a specific volume of a stock solution at a desired concentration is calculated using the following formula:

Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

Example for 1 mL of a 10 mM stock solution:

  • Mass (mg) = 0.010 mol/L * 0.001 L * 194.23 g/mol * 1000 mg/g = 1.94 mg

Step 2: Weighing the Compound

  • Place a sterile microcentrifuge tube on a calibrated analytical balance and tare the balance.

  • Carefully weigh the calculated mass (e.g., 1.94 mg) of the compound directly into the tube. For small quantities, it is often more practical to weigh a slightly larger amount (e.g., 10 mg) and adjust the solvent volume accordingly.

Step 3: Dissolution

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Close the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved.

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • If the compound is difficult to dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[10] However, the thermal stability of the compound should be considered.

Step 4: Aliquoting and Storage

  • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.[9]

  • Label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C , protected from light.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_storage Storage & Handling cluster_qc Quality Control calc Calculate Mass (e.g., for 10 mM) weigh Weigh Compound calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Gentle warming if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot verify Verify Concentration & Purity (e.g., HPLC, UV-Vis) dissolve->verify Optional but Recommended store Store at -20°C / -80°C Protected from light aliquot->store

Caption: Workflow for preparing the stock solution.

Verification of Stock Solution Concentration and Purity

The accuracy of the prepared stock solution should be verified to ensure experimental integrity.[4]

UV-Visible Spectrophotometry

Spectrophotometry is a rapid method to estimate concentration based on Beer's Law, which states that absorbance is directly proportional to concentration.[11]

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) for the compound by scanning a dilute solution across a range of UV-Vis wavelengths.

  • Prepare a series of standards of known concentrations from a carefully weighed sample.

  • Measure the absorbance of the standards at the λmax.

  • Create a standard curve by plotting absorbance versus concentration.

  • Dilute an aliquot of the newly prepared stock solution to fall within the linear range of the standard curve and measure its absorbance.

  • Calculate the concentration of the stock solution based on the standard curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more robust technique that can simultaneously determine both the concentration and purity of the stock solution.

Procedure:

  • Develop an appropriate HPLC method (column, mobile phase, flow rate, and detector wavelength).

  • Inject a known volume of the stock solution.

  • Compare the peak area of the compound to a standard curve generated from pure reference material to determine the concentration.

  • Assess the purity by integrating the area of all peaks in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total peak area.

Stability and Storage

The long-term stability of the stock solution is paramount for the reproducibility of experiments over time.

  • Storage Temperature: Store aliquots at -20°C for short-to-medium term storage (up to 6 months is a common guideline for many small molecules) or at -80°C for long-term storage.[9]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can lead to compound degradation or precipitation. Aliquoting is the most effective strategy to mitigate this.

  • Light Sensitivity: Store aliquots in amber tubes or in a light-blocking container to prevent photodegradation.

  • Aqueous Solutions: When diluting the DMSO stock into aqueous buffers for working solutions, be aware that the compound may have limited solubility and stability. It is generally recommended not to store aqueous working solutions for more than one day.[12] The final concentration of DMSO in cell-based assays should typically be kept below 0.1% (v/v) to avoid solvent-induced toxicity.[9]

Logical Relationship Diagram for Solution Stability

G Stock High Concentration Stock Solution DMSO DMSO Solvent Stock->DMSO dissolved in Aliquoting Aliquoting Stock->Aliquoting WorkingSol Aqueous Working Solution Stock->WorkingSol diluted into Precip Precipitation Risk DMSO->Precip High % can cause Storage Proper Storage (-20°C / -80°C, Dark) Stability Long-Term Stability Storage->Stability Aliquoting->Storage WorkingSol->Precip

Caption: Factors influencing stock solution stability.

Conclusion

The preparation of accurate and stable stock solutions of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone is an indispensable prerequisite for reliable and reproducible research. By following the detailed protocols for solubility determination, stock solution preparation, verification, and storage outlined in this guide, researchers can establish a high degree of confidence in their experimental systems. Adherence to these self-validating procedures will ultimately contribute to the integrity and impact of their scientific findings.

References

  • TutorChase. (n.d.). What are the methods for verifying solution concentration?. Available at: [Link]

  • ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?. Available at: [Link]

  • Homework.Study.com. (n.d.). What is the importance of the accuracy of the stock solution and the need for pure standards and standardisation?. Available at: [Link]

  • ACS Publications. (2022). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • gChem. (n.d.). DMSO. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical hurdles associated with (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone .

This compound is a highly lipophilic, rigid synthetic molecule. Because it lacks strong hydrogen-bond donors (no -OH or -NH groups) and consists of hydrophobic pyrrolidine and dimethylisoxazole rings, it exhibits "grease-ball" characteristics. This results in a high thermodynamic penalty for cavity formation in water, leading to classic Biopharmaceutics Classification System (BCS) Class II/IV-like behavior: high permeability but extremely poor aqueous solubility[1].

Here is your authoritative, self-validating guide to troubleshooting its formulation.

Section 1: Mechanistic Q&A – Troubleshooting Causality

Q1: Why does (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone precipitate immediately when my DMSO stock is added to PBS or DMEM? A1: This is caused by a phenomenon known as solvent-shift nucleation. When a high-concentration DMSO stock is introduced into an aqueous phase, the DMSO rapidly diffuses into the water. This leaves the lipophilic methanone derivative locally supersaturated without its solvating carrier. Because the compound cannot form stabilizing hydrogen bonds with water, the hydrophobic rings rapidly aggregate to minimize free energy, leading to immediate amorphous precipitation or crystallization.

Q2: How can I prevent this "solvent-shift" precipitation during in vitro cell assays? A2: You must alter the thermodynamic environment of the aqueous phase before introducing the compound. This is achieved via inclusion complexation or surfactant micellization[2]. We highly recommend using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD forms a host-guest inclusion complex; its hydrophobic inner cavity encapsulates the lipophilic pyrrolidine/isoxazole moieties, while its hydrophilic exterior maintains aqueous solubility, effectively shielding the drug from the water phase[3][4].

Q3: Does heating the aqueous buffer prior to adding the compound help? A3: Only temporarily. Heating increases the kinetic solubility of the compound. However, as your assay cools to 37°C (incubator temperature) or room temperature, the system becomes thermodynamically unstable, and the compound will eventually crash out (often as micro-crystals that are toxic to cells or interfere with optical readouts). You must rely on chemical solubilizers rather than thermal shifts[5].

Q4: My assay readout is highly variable between replicates. Could this be related to solubility? A4: Yes. If the compound is hovering at its solubility limit, it will form colloidal aggregates. These aggregates sequester the active compound (lowering the effective concentration) and cause light scattering, which drastically interferes with fluorescence or absorbance-based assay readouts. Implementing the validation steps in the protocols below will eliminate this variable.

Section 2: Self-Validating Experimental Protocols

To ensure data integrity, every formulation must be treated as a self-validating system. Do not assume the compound is dissolved just because large particulates are invisible to the naked eye.

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Causality: DMSO is an aprotic solvent that readily disrupts the crystal lattice of the compound by interacting with its hydrogen-bond acceptors (the carbonyl oxygen and isoxazole nitrogen)[6][7].

  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Why? Cold vials condense atmospheric moisture, which introduces water into your anhydrous DMSO stock and prematurely triggers nucleation.

  • Solvation: Add the calculated volume of anhydrous, cell-culture grade DMSO (>99.9% purity) to achieve a 50 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds, followed by sonication in a 37°C water bath for 5 minutes.

  • Validation (The Tyndall Check): Shine a focused beam of light (e.g., a laser pointer or strong LED) through the tube against a dark background. If you see a visible "beam" of scattered light (Tyndall effect), micro-particulates remain. Continue sonication until the path of light is completely invisible.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -80°C to prevent freeze-thaw degradation[8].

Protocol B: Aqueous Formulation using HP-β-CD for In Vitro Assays

Causality: Creating a stable micro-environment prevents the solvent-shift shock[9].

  • Vehicle Preparation: Prepare a 10% (w/v) HP-β-CD solution in your target aqueous buffer (e.g., PBS or DMEM). Filter sterilize through a 0.22 µm PES membrane.

  • Step-Down Dilution: Place the HP-β-CD solution on a vortex mixer set to medium speed.

  • Addition: Add the 50 mM DMSO Master Stock dropwise directly into the vortex vortex. Do not let the drop hit the plastic wall of the tube. (Ensure final DMSO concentration remains ≤ 1.0% v/v to avoid cellular toxicity).

  • Validation (OD600 Check): Transfer 100 µL of the final formulation to a clear 96-well plate and measure the optical density at 600 nm. A reading of OD600 < 0.05 (blanked against the vehicle) confirms the absence of colloidal aggregates, validating that the compound is fully in solution.

Section 3: Quantitative Data Presentation

The following table summarizes the solubility limits and recommended applications for this methanone derivative across various solvent systems.

Solvent SystemMax Solubility LimitSuitabilityMechanistic Notes & Causality
100% DMSO (Anhydrous) > 50 mMMaster Stock PreparationOptimal H-bond acceptor solvation. Must be kept strictly anhydrous.
100% Ethanol ~ 15 - 20 mMAlternative StockLower solvation capacity than DMSO; prone to evaporation altering molarity.
Aqueous PBS (pH 7.4) < 0.05 mMUnsuitableHigh thermodynamic penalty; immediate solvent-shift precipitation.
PBS + 10% HP-β-CD ~ 2 - 5 mMIn Vitro / In Vivo AssaysHost-guest inclusion complexation shields lipophilic rings from water.
DMEM + 0.1% Tween-80 ~ 0.5 - 1 mMCell Culture AssaysMicellar encapsulation. Monitor for surfactant-induced membrane toxicity.

Section 4: Formulation Workflow Visualization

The following logical workflow dictates the decision-making process for successfully solubilizing the compound for biological assays.

G Start Solid Compound (3,5-Dimethyl-4-isoxazolyl) (1-pyrrolidinyl)methanone DMSO Dissolve in Anhydrous DMSO (Target: 50 mM Master Stock) Start->DMSO Check1 Validation: Tyndall Light Check Is solution clear? DMSO->Check1 Sonicate Warm to 37°C & Sonicate 5 min Check1->Sonicate No (Particulates) Dilute Dilute into Aqueous Media (e.g., PBS, DMEM) via Vortex Check1->Dilute Yes (Clear) Sonicate->Check1 Check2 Validation: OD600 Measurement Is OD600 < 0.05? Dilute->Check2 HPBCD Reformulate with Co-solvents (10% HP-β-CD or 0.1% Tween-80) Check2->HPBCD No (Colloidal Aggregates) Success Validated Formulation Ready for Biological Assay Check2->Success Yes (Stable Solution) HPBCD->Dilute

Workflow for formulating and troubleshooting the solubility of the methanone derivative.

References

  • MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • MDPI. (2022). Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. Retrieved from [Link]

  • NIH/PMC. (2023). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Retrieved from [Link]

  • NIH/PMC. (2002). Effect of hydroxypropyl beta cyclodextrin complexation on aqueous solubility, stability, and corneal permeation of acyl ester prodrugs of ganciclovir. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Taylor & Francis. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Yield Optimization for (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing yield bottlenecks in the synthesis of (3,5-Dimethyl-4-isoxazolyl)(1-pyrro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing yield bottlenecks in the synthesis of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone.

The primary synthetic hurdle for this molecule is the severe steric hindrance at the C-4 position of the isoxazole ring, which is heavily shielded by two adjacent methyl groups at the C-3 and C-5 positions. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to maximize your amidation yields.

Section 1: Troubleshooting & Diagnostics (FAQs)

Q1: My standard EDCI/HOBt coupling is stalling at 40-50% conversion. Why is this happening? A1: The 3,5-dimethylisoxazole-4-carboxylic acid is highly sterically hindered. While EDCI/HOBt is a standard and reliable peptide coupling reagent[1], the resulting OBt active ester is relatively bulky. Pyrrolidine, being a secondary amine, also carries moderate steric bulk. The transition state for the nucleophilic attack of pyrrolidine on the OBt ester is highly crowded, leading to extremely slow kinetics. During this extended reaction time, the active ester is susceptible to hydrolysis back to the starting material by trace moisture. Solution: Switch to a more reactive coupling agent like HATU[2] or convert the acid to an acid chloride[3].

Q2: I switched to HATU, but I am seeing a large amount of a tetramethyluronium byproduct in my LC-MS. How do I prevent this? A2: This is a classic side reaction when using uronium-based coupling agents (like HATU) with hindered carboxylic acids. Because the activation of the hindered 3,5-dimethylisoxazole-4-carboxylic acid is slow, introducing the amine too early allows the pyrrolidine to attack the HATU reagent directly, forming a highly stable, unreactive guanidinium byproduct. Solution: Pre-activate the carboxylic acid with HATU and DIPEA for at least 30 minutes before adding the pyrrolidine[2]. This ensures the highly reactive HOAt active ester is fully formed before the amine is introduced.

Q3: What is the most scalable and high-yielding method for this specific coupling? A3: For multigram scale-up, the acid chloride method using thionyl chloride (SOCl ) or oxalyl chloride with a catalytic amount of DMF is the most reliable[3]. The acid chloride intermediate is small enough to minimize steric clashes during the nucleophilic acyl substitution, and it is highly electrophilic. This method typically achieves >90% yield and avoids the use of expensive, high-molecular-weight coupling reagents.

Section 2: Quantitative Data & Reagent Selection

To assist in route selection, the following table summarizes the expected performance of various coupling strategies specifically for the amidation of 3,5-dimethylisoxazole-4-carboxylic acid with pyrrolidine.

Coupling MethodTypical YieldReaction TimeKey AdvantagePrimary Drawback
Acid Chloride (SOCl / Oxalyl Chloride) 90 - 95%2 - 4 hOvercomes steric hindrance completely; highly scalable.Requires harsh/corrosive reagents; requires anhydrous setup.
HATU / DIPEA 75 - 85%12 - 16 hMild conditions; easy setup for discovery scale.Expensive reagents; risk of amine guanidinylation if not pre-activated.
EDCI / HOBt 40 - 50%24 - 48 hStandard, inexpensive reagents.Severe steric stalling; high rate of active ester hydrolysis.

Section 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. We have included the mechanistic causality behind key steps so you can confidently monitor and troubleshoot the reaction in real-time.

Protocol A: Acid Chloride Method (Recommended for Yield & Scale)

Causality Focus: Overcoming C-3/C-5 methyl steric bulk via a highly electrophilic, low-steric-profile intermediate[3].

  • Activation: Suspend 3,5-dimethylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N or Ar). Add oxalyl chloride (1.2 eq), followed by 2-3 drops of anhydrous DMF.

    • The "Why": DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly converts the sterically hindered acid into the acid chloride.

    • Self-Validation: Rapid gas evolution (CO , CO, HCl) will occur immediately upon DMF addition. This serves as a visual confirmation of activation.

  • Concentration: Once gas evolution ceases (approx. 2 hours) and the solution becomes homogeneous, concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

    • The "Why": Removing excess chlorinating agent prevents the competitive formation of pyrrolidine-derived ureas or amides in the subsequent step.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM. Cool the flask to 0 °C. Add DIPEA (2.0 eq) followed by the dropwise addition of pyrrolidine (1.1 eq).

    • The "Why": Cooling controls the exothermic acylation. DIPEA acts as an acid scavenger for the generated HCl, preventing the protonation and deactivation of the pyrrolidine nucleophile.

  • Workup: Wash the organic layer sequentially with 1M HCl (removes excess pyrrolidine and DIPEA), saturated aqueous NaHCO (removes any hydrolyzed unreacted carboxylic acid), and brine. Dry over Na SO and concentrate to yield the pure product.

Protocol B: HATU/DIPEA Method (Recommended for Milligram-Scale Discovery)

Causality Focus: Preventing amine guanidinylation through controlled pre-activation[2][4].

  • Pre-Activation: Dissolve 3,5-dimethylisoxazole-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir at room temperature for 30 minutes.

    • The "Why": The steric hindrance of the isoxazole ring slows the formation of the HOAt active ester. Allowing 30 minutes of pre-activation ensures complete conversion to the active ester before the amine is introduced, preventing pyrrolidine from directly attacking the HATU reagent.

  • Coupling: Add pyrrolidine (1.2 eq) to the pre-activated mixture. Stir at room temperature for 12-16 hours.

    • The "Why": Even with the highly reactive HOAt ester, the steric bulk of the secondary amine (pyrrolidine) requires extended reaction times for complete conversion.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash extensively with a 5% aqueous LiCl solution (3x).

    • The "Why": DMF is highly miscible with water and can be difficult to remove. LiCl washes specifically pull DMF into the aqueous phase by altering its partition coefficient, preventing it from carrying over into the isolated product.

Section 4: Mechanistic & Workflow Visualization

The following decision tree illustrates the optimal workflow for selecting a synthetic route based on your scale and yield requirements.

G Start 3,5-Dimethylisoxazole- 4-carboxylic acid Decision Scale & Yield Requirement? Start->Decision AcidChloride Acid Chloride Route (SOCl2 / DMF cat.) Decision->AcidChloride High Yield / Scale-up (>5g) HATU HATU / DIPEA Route (Pre-activation) Decision->HATU Discovery Scale (<1g) EDCI EDCI / HOBt Route (Not Recommended) Decision->EDCI Avoid (Steric Stalling) Pyrrolidine1 Add Pyrrolidine (Exothermic, 0 °C) AcidChloride->Pyrrolidine1 Pyrrolidine2 Add Pyrrolidine (Room Temp, 12h+) HATU->Pyrrolidine2 Product Product: (3,5-Dimethyl-4-isoxazolyl) (1-pyrrolidinyl)methanone Pyrrolidine1->Product >90% Yield Pyrrolidine2->Product 75-85% Yield

Decision tree for the amidation of 3,5-dimethylisoxazole-4-carboxylic acid with pyrrolidine.

References

  • US11034718B2 - C-3 novel triterpenone with C-17 reverse amide derivatives as HIV inhibitors Source: Google Patents URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • US10723741B1 - DNA polymerase IIIC inhibitors and use thereof Source: Google Patents URL

Sources

Troubleshooting

Preventing precipitation of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone in media

A Guide to Preventing Precipitation in Experimental Media Welcome to the dedicated resource center for (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone. This guide is designed to provide researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Precipitation in Experimental Media

Welcome to the dedicated resource center for (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone. This guide is designed to provide researchers, scientists, and drug development professionals with expert-driven troubleshooting strategies and in-depth scientific explanations to address and prevent precipitation of this compound in your experimental media.

The Challenge: Poor Aqueous Solubility

A significant number of new chemical entities, particularly those with heterocyclic structures like isoxazoles, exhibit poor aqueous solubility.[1][2][3] This is a major hurdle in drug discovery, as it can lead to underestimated biological activity, poor reproducibility, and inaccurate structure-activity relationships (SAR).[3][4] The precipitation of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone is a direct consequence of these physicochemical limitations. This guide will walk you through a logical progression of techniques to maintain its solubility and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO, but it precipitated immediately when I added it to my cell culture media. Why?

This common issue is known as "solvent shock."[5][6] Your compound is likely soluble in the 100% organic environment of Dimethyl Sulfoxide (DMSO) but crashes out when rapidly introduced to the overwhelmingly aqueous environment of the media. The localized concentration of the compound exceeds its solubility limit in the media before it has a chance to disperse.

Q2: Can the pH of my media affect the solubility of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone?

Absolutely. The solubility of ionizable compounds is highly dependent on pH.[7][8] If the compound has acidic or basic functional groups (a pKa value), its charge state will change with the pH of the solution. This change in ionization state can dramatically alter its solubility. For many basic compounds, solubility increases in acidic conditions, while acidic compounds are often more soluble at a higher pH.[7][8]

Q3: Does the presence of serum in my media play a role?

Yes. Components within cell culture media, especially proteins like albumin found in fetal bovine serum (FBS), can interact with your compound.[5][6] While sometimes these interactions can be solubilizing, they can also lead to the formation of insoluble complexes or protein precipitation.[9] It is also possible for hydrophobic compounds to be sequestered by albumin, reducing the free concentration available to act on your cells.[10]

Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation

This guide provides a systematic workflow to diagnose and solve solubility issues. Start with the simplest methods and progress to more advanced techniques as needed.

Caption: A logical workflow for troubleshooting compound precipitation.

Detailed Protocols & Scientific Rationale

Protocol 1: Optimizing Stock Solution and Dilution Technique

Rationale: The foundation of a successful experiment with a poorly soluble compound is a properly prepared stock solution and a careful dilution method to avoid "solvent shock".[6][11]

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.

    • Ensure the compound is fully dissolved. If you see any particulates, gently warm the vial to 37°C and vortex until the solution is clear.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution over time.[6]

  • Dilution into Aqueous Media:

    • Pre-warm your experimental media or buffer to the temperature of your assay (typically 37°C). Temperature can influence solubility.[5]

    • To add the compound, place the required volume of stock solution (e.g., 1 µL) on the inside of the tube cap. Cap the tube containing the media, invert it, and immediately vortex vigorously. This method promotes rapid dispersion.[11]

    • Crucially, ensure the final concentration of DMSO in your media is low, typically ≤0.5%. Higher concentrations can be toxic to cells or cause artifacts.[12] Always include a vehicle control (media + same final DMSO concentration) in your experiments.

Protocol 2: Determining Maximum Kinetic Solubility

Rationale: Before running a full experiment, it is essential to determine the maximum concentration at which your compound remains soluble in the specific media you are using. This is known as the kinetic solubility.[13]

Step-by-Step Methodology:

  • Dispense your final experimental media (including serum, if applicable) into a 96-well plate or microcentrifuge tubes.

  • Create a serial dilution of your compound directly in the media. Start from a concentration higher than your intended highest dose and perform 2-fold dilutions.

  • Incubate the plate/tubes under your experimental conditions (e.g., 37°C) for 1-2 hours.

  • Visually inspect each well/tube for signs of precipitation (cloudiness, crystals). A nephelometer can also be used for a more quantitative measurement of turbidity.[13]

  • The highest concentration that remains clear is your approximate maximum kinetic solubility. Do not use concentrations at or above where precipitation is observed.[14]

Parameter to AdjustRationale & Recommendation
Stock Concentration A lower concentration stock (e.g., 1 mM vs. 10 mM) reduces the severity of solvent shock upon dilution.[5]
Final Concentration Exceeding the solubility limit is the primary cause of precipitation. Test a range to find the maximum soluble concentration.[14]
Solvent While DMSO is most common, other solvents like ethanol could be tested if compatible with your assay. Solubility is solvent-dependent.[4]
Mixing Technique Vigorous and immediate mixing is critical to disperse the compound before it can nucleate and precipitate.[11]

Caption: Key parameters to adjust for improving compound solubility.

Protocol 3: Using Cyclodextrins as a Formulation Aid

Rationale: If standard methods fail, solubility-enhancing excipients can be used. Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell-based assays.

G cluster_0 Formation of an Inclusion Complex Compound Hydrophobic Compound (3,5-Dimethyl-4-isoxazolyl) (1-pyrrolidinyl)methanone Complex Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Step-by-Step Methodology:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).

  • Add your compound stock (in DMSO) to the HP-β-CD solution and mix thoroughly. This allows for the formation of the inclusion complex.

  • This new, solubilized stock can then be added to your experimental media.

  • Important: You must run parallel controls to ensure the cyclodextrin itself does not affect your experimental outcome.[12]

References

  • Huang, J. (2022, January 3). Tackling the Big Issue of Solubility. Pharmaceutical Technology. [Link]

  • Khatun, M., et al. (2023). Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. ResearchGate. [Link]

  • Zahra, N. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Conquer Chemistry. (2022, May 6). How to Calculate Solubility of a Compound Buffered at Specific pH Examples, Problems, Step by Step. YouTube. [Link]

  • Chen, Y-H., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Rungrotmongkol, T., et al. (2023). Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. RSC Publishing. [Link]

  • Al-Kassas, R., et al. (2022). Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate. [Link]

  • DeGoey, D. A., et al. (2017). Improvement in aqueous solubility achieved via small molecular changes. PubMed. [Link]

  • Pratap, V., et al. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Selvaraj, C., & Singh, S. K. (2017). Solubility: A speed‒breaker on the drug discovery highway. MedCrave online. [Link]

  • Sawatdee, S., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Mourtas, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • Kildegaard, K. R., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Festa, C., et al. (2017). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PMC. [Link]

  • Shapiro, A. B. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. ResearchGate. [Link]

  • Arakawa, T., et al. (2007). Protein precipitation and denaturation by dimethyl sulfoxide. PubMed. [Link]

  • Raub, T. J. (2021, February 12). DMSO concentration in cell culture? Precipitating while PBS is added?. ResearchGate. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf Netherlands. [Link]

  • Gzella, A. K., et al. (2021). New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge. RSC Publishing. [Link]

  • Bhalgat, C. M., et al. (2013). SYNTHESIS, STRUCTURAL ANALYSIS AND PHOTOPHYSICAL PARAMETERS OF ISOXAZOLINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Ott, I., & Tatu, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal. [Link]

  • LibreTexts Chemistry. (2023). 17.4 Solubility and pH. [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]

  • Poli, G. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • Mammano, M. (2014, February 21). How can I avoid precipitation of a substance after adding DMEM?. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: LC-MS Retention Time Optimization for (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

Target Audience: Researchers, analytical scientists, and drug development professionals. Overview & Chemical Context (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone (Molecular Formula: C₁₀H₁₄N₂O₂, MW: 194.23 g/mol )...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Overview & Chemical Context

(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone (Molecular Formula: C₁₀H₁₄N₂O₂, MW: 194.23 g/mol ) is a highly relevant structural fragment, widely utilized as an acetyl-lysine mimetic in the design of bromodomain and extra-terminal (BET) inhibitors [1]. Structurally, it consists of a 3,5-dimethylisoxazole ring linked to a pyrrolidine ring via a methanone (carbonyl) bridge, forming a tertiary amide.

Because it lacks strongly ionizable acidic or basic groups (pKa < 0 for both the amide and isoxazole nitrogens), the molecule remains neutral across standard reversed-phase liquid chromatography (RPLC) pH ranges. This guide addresses the unique chromatographic challenges of this compound, focusing on retention time ( tR​ ) stabilization, mitigating secondary column interactions, and maximizing electrospray ionization (ESI) efficiency.

Core Diagnostic Workflow

The following decision tree outlines the autonomous diagnostic logic for resolving common LC-MS retention and peak shape issues for this compound.

LCMS_Optimization Start Analyze Initial LC-MS Chromatogram Cond1 RT < 1.5 min (Void Volume Elution) Start->Cond1 Cond2 Peak Tailing or Broadening Start->Cond2 Cond3 Matrix Co-elution (Ion Suppression) Start->Cond3 Act1 Decrease initial %B (Organic) Use Polar-Embedded C18 Cond1->Act1 Act2 Add 0.1% Formic Acid or 5mM Ammonium Formate Cond2->Act2 Act3 Flatten Gradient Slope Extend Initial Hold Cond3->Act3 Val Re-evaluate Retention Time & Peak Shape Act1->Val Act2->Val Act3->Val End Optimized Method (RT: 2.5 - 4.0 min) Val->End

Caption: Diagnostic decision tree for optimizing LC-MS retention time and peak shape.

Troubleshooting Guides & FAQs

Q1: My compound is eluting in the void volume ( tR​ < 1.0 min) on a standard C18 column. Why is this happening, and how do I increase retention? Causality: The combination of the isoxazole ring and the tertiary amide makes this molecule relatively polar [2]. In a standard RPLC gradient starting at 5% to 10% organic solvent, the molecule partitions too favorably into the mobile phase, leading to poor retention (capacity factor, k′ < 1). Solution:

  • Lower Initial Organic Concentration: Start the gradient at 1% to 2% organic solvent (Acetonitrile or Methanol) and hold for 1 minute before ramping.

  • Switch to an Aqueous-Compatible Column: Standard C18 phases undergo "phase collapse" (dewetting) at <5% organic. Switch to a polar-embedded C18 (e.g., Waters SymmetryShield) or an AQ-type C18 column designed to maintain stationary phase solvation in 100% aqueous conditions.

Q2: The molecule is a neutral amide, yet I am observing severe peak tailing. What is the mechanism behind this, and how can I correct it? Causality: While the tertiary amide and isoxazole nitrogens are not protonated at typical LC pH, they possess lone pairs that act as strong hydrogen-bond acceptors. These lone pairs undergo secondary interactions with unendcapped, ionized silanol groups (SiO⁻) on the silica stationary phase, causing peak tailing and broadening. Solution:

  • Buffer the Mobile Phase: Add 0.1% Formic Acid (FA) to both the aqueous and organic mobile phases. The low pH (~2.7) neutralizes the acidic silanols (SiOH), shutting down secondary ion-exchange interactions [3].

  • Use High-Purity Silica: Ensure the column utilizes Type B high-purity, fully endcapped silica to minimize residual silanol activity.

Q3: How do LC mobile phase modifiers affect the ESI-MS signal for this specific compound? Causality: Because the molecule is neutral in the bulk liquid phase, it relies entirely on gas-phase protonation in the Electrospray Ionization (ESI) source to form the [M+H]⁺ ion (m/z 195.1). Solution:

  • Proton Donors: 0.1% FA or 5 mM Ammonium Formate provides an abundant source of protons for gas-phase ionization. The carbonyl oxygen of the pyrrolidinyl methanone and the isoxazole nitrogen are excellent proton acceptors.

  • Avoid TFA: Do not use Trifluoroacetic Acid (TFA). TFA forms strong ion pairs that suppress the ESI+ signal and drastically reduce sensitivity [4].

Q4: I am seeing retention time drift across a sequence of 100 injections. How do I stabilize the tR​ ? Causality: Retention time drift for polar, early-eluting compounds is typically caused by inadequate column equilibration between gradient runs or the gradual buildup of hydrophobic matrix components (e.g., phospholipids) that alter the stationary phase chemistry over time [2]. Solution:

  • Equilibration Volume: Ensure the post-gradient re-equilibration step flushes the column with a minimum of 3 to 5 column volumes (CV) of the initial mobile phase.

  • Column Wash: Implement a high-organic wash step (95% B) for 1.5 minutes at the end of every gradient to strip highly retained lipids before returning to initial conditions.

Data Presentation: Optimized LC-MS Parameters

The following table summarizes the quantitatively optimized baseline parameters for analyzing (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone.

ParameterOptimized SettingRationale
Analytical Column Polar-embedded C18 or AQ-C18 (2.1 x 50 mm, 1.7 µm)Prevents phase collapse at low organic %; retains polar amides.
Mobile Phase A HPLC-grade Water + 0.1% Formic AcidNeutralizes silanols; provides protons for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile provides lower backpressure and sharper peaks than MeOH.
Gradient Profile 0-1 min: 2% B (Hold)1-4 min: 2% 60% B4-5 min: 95% B (Wash)Initial hold ensures k′ > 2; Wash step prevents RT drift.
Flow Rate / Temp 0.4 mL/min / 40 °COptimizes Van Deemter kinetics for sub-2µm particles.
MS Ionization ESI Positive (ESI+)Analyte readily accepts protons in the gas phase.
Primary MRM Transition m/z 195.1 m/z 124.1 / 96.0Cleavage of the pyrrolidine ring yields stable isoxazole fragments.

Experimental Protocol: Systematic RT Optimization Workflow

To ensure a self-validating system, follow this step-by-step methodology when transferring or optimizing this method in your laboratory.

Step 1: System Preparation & Void Volume Verification

  • Install the selected polar-embedded C18 column and purge the system with Mobile Phase A and B.

  • Inject 1 µL of a 10 µg/mL Uracil solution (a virtually unretained marker).

  • Record the retention time of Uracil to determine the exact void volume ( t0​ ) of your specific LC system.

Step 2: Initial Gradient Screening & Capacity Factor Calculation

  • Run the linear gradient outlined in the Data Presentation table.

  • Record the retention time ( tR​ ) of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone.

  • Calculate the capacity factor: k′=(tR​−t0​)/t0​ .

  • Validation Check: If k′<2 , the analyte is eluting too close to the void volume. Flatten the initial gradient slope by extending the 2% B hold to 1.5 minutes.

Step 3: Matrix Effect Evaluation (Post-Column Infusion)

  • Infuse a 1 µg/mL neat standard of the compound directly into the MS source via a post-column T-junction at a constant rate of 10 µL/min (creating a steady baseline signal for m/z 195.1).

  • Simultaneously inject a blank biological matrix extract (e.g., precipitated plasma) through the LC column using your optimized gradient.

  • Monitor the m/z 195.1 transition. If a significant dip in the baseline signal (ion suppression) occurs at the exact tR​ of your compound, adjust the gradient slope to shift the tR​ away from the suppression zone.

References

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry.[Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.[Link]

  • Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification. NIH.[Link]

Troubleshooting

Technical Support Center: Optimizing the Crystallization of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone for Impurity Reduction

Prepared by: Senior Application Scientist, Pharmaceutical Development Division This guide is designed for researchers, scientists, and drug development professionals to address common challenges in reducing impurities du...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

This guide is designed for researchers, scientists, and drug development professionals to address common challenges in reducing impurities during the crystallization of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone, a key isoxazole derivative with applications in pharmaceutical research.[1][2][3][4] Our goal is to provide a comprehensive resource that not only offers solutions but also explains the underlying scientific principles to empower you to optimize your crystallization processes effectively.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify your problem and find actionable solutions.

Q1: My final crystals are discolored (e.g., yellow or brown) or contain visible particulate matter, despite the pure compound being white.

A1: This is a common issue indicating the presence of either colored chemical species or insoluble particulate impurities.

  • Potential Causes:

    • Colored Impurities: These are often highly conjugated organic by-products from the synthesis that are present in trace amounts but have strong chromophores.

    • Insoluble Particulates: Dust, fibers, or inorganic materials introduced during the process.

    • Degradation Products: The compound may be degrading slightly at the boiling point of the solvent.

  • Suggested Solutions & Scientific Rationale:

    • Hot Filtration: This is the primary method for removing solid, insoluble impurities. After dissolving your compound in the minimum amount of hot solvent, you filter the hot solution by gravity to remove any undissolved particulates before allowing it to cool.

    • Activated Charcoal Treatment: If the discoloration is due to dissolved colored impurities, activated charcoal can be highly effective. Its high surface area allows it to adsorb these impurity molecules.

    Protocol: Decolorization with Activated Charcoal & Hot Filtration

    • Dissolve the impure (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone in the minimum amount of a suitable hot solvent in an Erlenmeyer flask.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Adding too much can lead to significant product loss due to adsorption of the desired compound.

    • Swirl the mixture and keep it at or near the boiling point for 5-10 minutes to allow for adsorption.

    • Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. It is crucial to keep the solution hot during this step to prevent premature crystallization in the funnel.

    • Allow the clear, hot filtrate to cool slowly to initiate crystallization.[5]

Q2: Analytical testing (e.g., HPLC) reveals the presence of structurally related impurities that are difficult to remove. How can I improve their rejection?

A2: Structurally similar impurities are challenging because they can be incorporated into the crystal lattice of the desired compound, a phenomenon known as forming a solid solution.[6][7] Effective removal requires optimizing the thermodynamic and kinetic parameters of the crystallization process.

  • Potential Causes:

    • Poor Solvent Selection: The chosen solvent may not effectively differentiate between the main compound and the impurity, leading to co-crystallization.[8]

    • Rapid Crystal Growth: Fast cooling leads to a high degree of supersaturation, which can trap impurities in the rapidly growing crystal lattice.[9][10] Slower cooling allows for a more ordered crystal growth, preferentially excluding molecules that do not fit perfectly into the lattice.[11][12]

    • Impurity Adsorption: Impurities may adsorb to the surface of growing crystals and become incorporated.[13][14]

  • Suggested Solutions & Scientific Rationale:

    • Optimize the Cooling Rate: A slow, controlled cooling rate is paramount for purity.[11] Rapid cooling traps impurities, while slow cooling allows for equilibrium to be established at the crystal-solution interface, giving impurity molecules time to diffuse back into the bulk solution.[10] An ideal crystallization should show initial crystal formation over 5-20 minutes, not instantaneously.[9]

    • Systematic Solvent Selection: The choice of solvent is the most critical factor.[8][15] An ideal solvent should exhibit a large difference in the solubility of the target compound at high and low temperatures, while impurities should remain highly soluble even at low temperatures.

Parameter Good Solvent Characteristic Poor Solvent Characteristic Rationale
Solubility Gradient High solubility at boiling, low at room/cold temp.High solubility at all temperatures or low solubility at all temperatures.Maximizes yield upon cooling.
Impurity Solubility Impurities are very soluble at all temperatures.Impurities have similar solubility profile to the target compound.Prevents impurities from precipitating or co-crystallizing with the product.
Reactivity Inert; does not react with the compound.Reacts with the compound.Avoids the formation of new impurities.
Boiling Point Relatively low for easy removal after filtration.Very high, making it difficult to dry the final crystals.Practicality and efficiency in downstream processing.

Q3: The compound "oils out," forming a liquid layer instead of solid crystals. What is happening and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of impurities significantly depresses the melting point.[5][16]

  • Potential Causes:

    • High Impurity Concentration: Impurities can act as a eutectic mixture, lowering the melting point of the solid phase.

    • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution before it has a chance to organize into a crystal lattice.

    • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the compound.

  • Suggested Solutions & Scientific Rationale:

    • Reduce the Cooling Rate: Re-heat the solution to re-dissolve the oil. Allow it to cool much more slowly (e.g., by leaving the flask on a hot plate that has been turned off or in an insulated container).[16] This gives the molecules more time to arrange themselves into an ordered crystal lattice.

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to lower the saturation point, then attempt to cool slowly again.[9]

    • Use a Seed Crystal: If you have a pure crystal of the compound, add it to the cooled, supersaturated solution to provide a nucleation site and encourage orderly crystal growth.[17][18]

Visual Workflow: Troubleshooting Impurity Issues

The following diagram outlines a logical workflow for diagnosing and resolving common impurity problems during crystallization.

G start Crystallization Attempt check_purity Analyze Purity (HPLC, etc.) & Visuals start->check_purity purity_ok Purity Acceptable check_purity->purity_ok Yes purity_not_ok Purity Unacceptable check_purity->purity_not_ok No issue_type Identify Issue Type purity_not_ok->issue_type visual_impurities Visual Impurities (Color/Particulates) issue_type->visual_impurities Visual related_impurities Related Impurities (HPLC) issue_type->related_impurities Analytical oiling_out Oiling Out issue_type->oiling_out Phase Separation solve_visual Hot Filtration / Charcoal Treatment visual_impurities->solve_visual solve_related Optimize Cooling Rate / Change Solvent / Use Anti-Solvent related_impurities->solve_related solve_oiling Slow Cooling / Add More Solvent / Seed Crystal oiling_out->solve_oiling solve_visual->start Re-crystallize solve_related->start Re-crystallize solve_oiling->start Re-crystallize

Caption: General troubleshooting workflow for crystallization.

Frequently Asked Questions (FAQs)

  • Q: What are the likely sources of impurities in the synthesis of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone?

    • A: Impurities in active pharmaceutical ingredients (APIs) can originate from various stages.[19][20] For this specific molecule, common sources include unreacted starting materials, by-products from side reactions during the formation of the isoxazole ring or the amide bond, degradation products, and residual solvents used in the synthesis or workup.[21]

  • Q: How does cooling rate mechanistically affect crystal purity?

    • A: The cooling rate determines the level of supersaturation in the solution. A slow cooling rate maintains a low level of supersaturation, which is closer to thermodynamic equilibrium.[11] This allows the crystal lattice to grow in a more ordered fashion, selectively incorporating the correct molecules and rejecting impurities.[10] Conversely, a high cooling rate creates a high level of supersaturation, leading to rapid, kinetically controlled growth that can physically trap impurities within the crystal.[12][22]

  • Q: What is the primary role of solvent selection in impurity rejection?

    • A: The solvent directly influences the relative solubilities of the desired compound and its impurities.[8][15] An effective solvent will maximize the solubility difference, keeping impurities dissolved in the mother liquor while the pure compound crystallizes out.[8] Additionally, solvent-solute interactions at the crystal faces can alter growth rates and impurity incorporation.[23]

  • Q: When should I choose an anti-solvent crystallization over a traditional single-solvent cooling method?

    • A: Anti-solvent crystallization is preferable in several scenarios: (1) when your compound is highly soluble in most common solvents, even at low temperatures, making cooling crystallization inefficient; (2) when you need to crystallize a thermally sensitive compound that might degrade at the boiling point of a suitable solvent; and (3) when you have impurities that are difficult to separate by cooling and a solvent/anti-solvent pair offers better selectivity.[7][17][24]

  • Q: What analytical techniques are essential for assessing the purity of my final product?

    • A: A combination of techniques is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying organic impurities.[19][25] Gas Chromatography (GC) is used for volatile impurities like residual solvents.[19] Spectroscopic methods like Mass Spectrometry (MS), often coupled with chromatography (LC-MS), are crucial for identifying the structure of unknown impurities.[19][26][27]

References

  • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Common Challenges in Industrial Crystallization and How to Overcome Them. (2026, January 19). [Source name not available].
  • Zhanghua Dryer. (2025, November 10). Troubleshooting Common Issues with Crystallizer Machines.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). [Source name not available].
  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Atlantis Press. (n.d.). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review.
  • ACS Publications. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
  • ACS Publications. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology.
  • Northwestern University. (n.d.). Cooling Rate and Crystal Size. Seth Stein.
  • ACS Publications. (2022, November 9). Novel Computational Approach to Guide Impurities Rejection by Crystallization: A Case Study of MRTX849 Impurities. Crystal Growth & Design.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose.
  • MIT Open Access Articles. (2022, February 4). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). [Source name not available].
  • SelectScience. (n.d.). How to develop analytical methods for impurity detection in pharma with a quality by design approach.
  • Aidic. (2018, December 10). Influence of Cooling Rate on Crystallization of Borax in Stirred Batch Crystallizer.
  • Quora. (2021, August 29). Why is the choice of solvent important in recrystallization?
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
  • ACS Publications. (2020, July 6). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
  • CrystEngComm (RSC Publishing). (2024, September 18). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. DOI:10.1039/D4CE00742E.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • PubMed. (1999, November 10). Solubility Profiles of Some Isoxazolyl-Naphthoquinone Derivatives.
  • PMC. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
  • Benchchem. (n.d.). troubleshooting pseudotropine crystallization procedures.
  • PMC. (2024, February 21). Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol.
  • Guide for crystallization. (n.d.). [Source name not available].
  • ACS Publications. (2015, January 30). Demonstrating the Influence of Solvent Choice and Crystallization Conditions on Phenacetin Crystal Habit and Particle Size Distribution. Organic Process Research & Development.
  • Zhanghua Dryer. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing.
  • How does a solvent affect the crystallization process of coordination compounds? (2012, September 12). [Source name not available].
  • Syrris. (2024, October 22). Crystallization in drug development.
  • BIA. (n.d.). Crystallisation in pharmaceutical processes.
  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.
  • MDPI. (2013, November 5). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • Wikipedia. (n.d.). Isoxazole.
  • PMC. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives.
  • Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. (2015, May 6). [Source name not available].
  • IJPSR. (2014, March 20). presence of organic impurities into active pharmaceutical ingredients. (2009), Issue 1, Vol.
  • PubMed. (n.d.). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression.

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap for (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

Welcome to the technical support guide for resolving NMR signal overlap specifically for the compound (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone. This resource is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving NMR signal overlap specifically for the compound (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the NMR analysis of this molecule. The following question-and-answer format addresses specific issues with a focus on the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant overlap in the aliphatic region of my 1H NMR spectrum for (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone, specifically between the pyrrolidine protons. How can I resolve these signals?

A1: Signal overlap in the aliphatic region is a common issue for this molecule due to the similar chemical environments of the pyrrolidine ring protons. The two sets of methylene protons on the pyrrolidine ring, though chemically distinct, often have very close chemical shifts, leading to complex and overlapping multiplets.[1] Here’s a systematic approach to troubleshoot and resolve this issue:

Initial Steps: Simple Adjustments
  • Solvent Change: The chemical shift of a proton is influenced by its interaction with the solvent.[2][3][4] Changing the NMR solvent can alter the chemical shifts of the pyrrolidine protons differently, potentially resolving the overlap.

    • Rationale: Aromatic solvents like benzene-d6 or pyridine-d5 can induce significant changes in chemical shifts compared to common solvents like chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) due to anisotropic effects.[5] This can often spread out crowded regions of the spectrum.

    • Protocol:

      • Prepare a new sample of your compound in an alternative deuterated solvent (e.g., benzene-d6, acetone-d6, or acetonitrile-d3).

      • Acquire a standard 1H NMR spectrum.

      • Compare the spectral dispersion in the aliphatic region to your original spectrum.

Intermediate Steps: Temperature Variation
  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can resolve overlapping signals if the conformations of the pyrrolidine ring are in dynamic exchange on the NMR timescale.[6][7]

    • Rationale: Changing the temperature can alter the rate of conformational exchange. At lower temperatures, the exchange may slow down sufficiently to resolve distinct signals for different conformers. Conversely, at higher temperatures, the exchange may become fast enough to average the signals into sharper, more easily interpretable peaks.[8]

    • Protocol:

      • Begin with a spectrum at room temperature.

      • Gradually decrease the temperature (e.g., in 10-20°C increments) and acquire a spectrum at each step until you observe signal sharpening or resolution.

      • If low temperature does not resolve the signals, try increasing the temperature.

Troubleshooting Workflow for Initial Signal Overlap

start Observed Signal Overlap in 1H NMR solvent Change NMR Solvent (e.g., CDCl3 to Benzene-d6) start->solvent check1 Is Overlap Resolved? solvent->check1 vt_nmr Variable Temperature (VT) NMR check2 Is Overlap Resolved? vt_nmr->check2 check1->vt_nmr No end Problem Solved check1->end Yes advanced Proceed to 2D NMR Techniques check2->advanced No check2->end Yes start Persistent Signal Overlap cosy Run COSY Experiment (Identifies H-H Coupling) start->cosy hsqc Run HSQC Experiment (Correlates H to C) start->hsqc analysis Analyze Cross-Peaks and Correlations cosy->analysis hsqc->analysis assign Assign Individual Proton and Carbon Resonances analysis->assign solved Signals Resolved and Assigned assign->solved

Caption: Utilizing 2D NMR to resolve persistent signal overlap.

Q2: The two methyl groups on the isoxazole ring have very similar chemical shifts. How can I unambiguously assign them?

A2: Differentiating the two methyl groups on the isoxazole ring requires techniques that can probe their spatial or through-bond relationships with other parts of the molecule.

Advanced 2D NMR Techniques
  • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close to each other in space, regardless of whether they are coupled through bonds.

    • Rationale: One of the isoxazole methyl groups will be spatially closer to the protons of the pyrrolidine ring. A NOESY or ROESY experiment will show cross-peaks between these spatially proximate protons.

    • Protocol:

      • Acquire a 2D NOESY or ROESY spectrum.

      • Look for cross-peaks between one of the methyl singlets and the protons on the pyrrolidine ring. The methyl group that shows this correlation can be assigned as the one at the 3-position of the isoxazole ring.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. [9] * Rationale: The protons of each methyl group will have long-range couplings to the carbons within the isoxazole ring. By analyzing these correlations, you can definitively assign each methyl group. For example, the protons of the 3-methyl group should show a correlation to the C4 and C5 carbons of the isoxazole ring, while the protons of the 5-methyl group should correlate to the C4 and C3 carbons.

    • Protocol:

      • Run an HMBC experiment.

      • Carefully analyze the cross-peaks between the methyl proton signals and the isoxazole ring carbon signals to establish the connectivity and assign the methyl groups.

Q3: My sample contains impurities that are overlapping with the signals of interest. What is the best way to identify and subtract these impurity signals?

A3: Identifying and accounting for impurity signals is crucial for accurate structural elucidation and purity assessment.

  • Check Common Solvent and Grease Impurities:

    • Action: Consult reference tables of common NMR impurities. Many deuterated solvents contain residual non-deuterated solvent and water. [10]Silicone grease is also a frequent contaminant.

    • Resource: The chemical shifts of these common impurities are well-documented. Comparing the unassigned peaks in your spectrum to these reference values can often quickly identify the source of contamination.

  • Diffusion Ordered Spectroscopy (DOSY): This technique separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. [11][12] * Rationale: Your target molecule will have a different diffusion coefficient than smaller solvent impurities or larger grease molecules. A DOSY experiment will display the signals of each component at a different vertical position, effectively separating the spectra of the different species in the mixture.

    • Protocol:

      • Acquire a 2D DOSY spectrum.

      • The signals corresponding to your compound should align horizontally at one diffusion coefficient value, while impurity signals will align at different values.

Quantitative Data Summary
TechniquePurposeExpected Outcome for (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone
Solvent Change Resolve overlapping signalsAltered chemical shifts of pyrrolidine protons, potentially leading to better separation.
VT NMR Resolve signals from dynamic processesSharpening or splitting of signals due to changes in conformational exchange rates.
COSY Identify coupled protonsCross-peaks confirming the connectivity within the pyrrolidine ring.
HSQC Correlate protons to their attached carbonsSeparation of overlapping proton signals based on the larger chemical shift dispersion of the attached carbons.
NOESY/ROESY Identify spatially close protonsCross-peaks between the 3-methyl group and pyrrolidine protons for unambiguous assignment.
HMBC Identify long-range H-C correlationsCorrelations from methyl protons to isoxazole ring carbons, confirming assignments.
DOSY Separate signals from different moleculesSeparation of compound signals from impurity signals based on diffusion rates.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227-1233. Available at: [Link]

  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
  • García-Granda, S., & Ardá, A. (2018). Advanced NMR Techniques for the Analysis of Small Molecules. Molecules, 23(7), 1733.
  • Johnson, C. S., Jr. (1999). Diffusion ordered nuclear magnetic resonance spectroscopy: principles and applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 34(3-4), 203-256.
  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834. Available at: [Link]

  • Laszlo, P. (1967). Solvent Effects and Nuclear Magnetic Resonance. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402.
  • Ichikawa, Y., & Arata, Y. (1986). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Bulletin of the Chemical Society of Japan, 59(11), 3685-3691.
  • Schneider, H. J. (2012). Temperature Effects in Nuclear Magnetic Resonance Spectroscopy. eMagRes, 1, 291-300.
  • Ronayne, J., & Williams, D. H. (1967). Solvent effects in proton magnetic resonance spectroscopy. Annual Review of NMR Spectroscopy, 2, 83-124.
  • Sandström, J. (1982). Dynamic NMR Spectroscopy. Academic Press.
  • Bagno, A., Saielli, G., & Scorrano, G. (2006). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 45(16), 2532-2550. Available at: [Link]

  • Ishida, Y., & Aida, T. (2007).
  • Palmer, A. G., III. (2004). HSQC and HMQC: The Basic Heteronuclear Correlation Experiments. In Modern NMR Spectroscopy (pp. 235-263). Springer.
  • Stebbins, J. F. (2008). NMR at High Temperature. In High-Temperature and High-Pressure Crystal Chemistry (pp. 439-462). De Gruyter.
  • Martin, G. E., & Zektzer, A. S. (1988). Two-Dimensional NMR Methods for Establishing Molecular Connectivity: A Chemist's Guide. VCH Publishers.
  • Morris, G. A. (2007). Diffusion-Ordered Spectroscopy. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Nilsson, M., & Morris, G. A. (2021). Reducing signal interference in complex NMR spectra. Stockholm University.
  • BenchChem. (2025).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?
  • SpectraBase. (n.d.). (3,5-dimethylisoxazol-4-yl)-(2-methylolpyrrolidin-1-yl)methanone - Optional[13C NMR]. Retrieved from [Link]

  • Reddit. (2023). Reporting Overlapping Signals in 1H NMR.
  • Semantic Scholar. (n.d.). Discovery of (R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl).
  • The Journal of Organic Chemistry. (2025). The Many Faces of (R)-4-[(S)-1-Methanesulfonyloxypropyl]-3-methoxy-1,3-oxazinane.
  • PLOS ONE. (2014).

Sources

Troubleshooting

Technical Support Center: Overcoming Low Bioavailability of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering pharmacokinetic (PK) bottlenecks with (3,5-Dimethyl-4-isoxazolyl)(1-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering pharmacokinetic (PK) bottlenecks with (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone .

Despite its low molecular weight and synthetic accessibility, this compound frequently exhibits poor oral bioavailability ( F%<15% ). This is driven by a complex interplay between its neutral, planar crystalline structure (limiting aqueous solubility) and severe first-pass metabolic liabilities. Below are self-validating troubleshooting protocols, causal explanations, and structural workflows to help you diagnose and overcome these challenges.

FAQ Section 1: Metabolic Stability & Clearance

Q: My in vitro intrinsic clearance ( CLint​ ) in human liver microsomes (HLM) is extremely high. What are the metabolic "soft spots" on this molecule? A: The low bioavailability is largely driven by rapid CYP450-mediated first-pass metabolism. The compound contains two highly susceptible structural liabilities:

  • Pyrrolidine Ring Oxidation: CYP450 enzymes (particularly CYP3A4) catalyze the α -carbon hydroxylation of the pyrrolidine ring. This rapidly equilibrates to an electrophilic endocyclic iminium ion intermediate. In vivo, this intermediate is either trapped by water to form a hemiaminal (eventually opening to an aminoaldehyde) or further oxidized to a stable lactam (5-pyrrolidinone)[1].

  • Isoxazole Ring Bioactivation: The 3,5-dimethylisoxazole moiety is prone to oxidative bioactivation. It can undergo sequential oxidation at the methyl groups to form a carboxylic acid, or undergo ring scission to form reactive enimines and extended quinone-methides[2].

Metabolism Parent (3,5-Dimethyl-4-isoxazolyl) (1-pyrrolidinyl)methanone CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP u03B1-C Hydroxylation IsoxOx Isoxazole Methyl Oxidation Parent->IsoxOx Methyl Oxidation Iminium Pyrrolidine Iminium Ion (Reactive Intermediate) CYP->Iminium Lactam 5-Pyrrolidinone (Stable Metabolite) Iminium->Lactam Further Oxidation AminoAldehyde Aminoaldehyde (Ring Opened) Iminium->AminoAldehyde Hydrolysis Carboxy 5-Carboxy Derivative (Stable Metabolite) IsoxOx->Carboxy Sequential Oxidation Quinone Extended Quinone-Methide (Reactive Intermediate) IsoxOx->Quinone Bioactivation

Fig 1. CYP450-mediated metabolic pathways and reactive intermediates of the target compound.

Q: How can I confirm if reactive iminium or quinone-methide metabolites are destroying my compound before it reaches systemic circulation? A: You must perform an in vitro metabolic trapping assay. Because iminium ions and quinone-methides are transient "hard" and "soft" electrophiles respectively, they will not appear in standard LC-MS/MS metabolite ID runs. By introducing specific nucleophilic trapping agents, you can form stable adducts that validate the specific metabolic clearance pathway[3].

Step-by-Step Methodology: In Vitro Metabolic Trapping Assay
  • Incubation: Incubate 10 µM of the compound with human liver microsomes (HLM) (1 mg/mL protein) and an NADPH-regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Trapping Agents:

    • For Iminium Ions: Supplement the incubation with 1 mM Potassium Cyanide (KCN). Cyanide acts as a nucleophile to trap the iminium ion, forming a stable α -cyano adduct characterized by a neutral mass loss of 27 Da (HCN) during CID fragmentation[3].

    • For Quinone-Methides: Supplement a parallel incubation with 5 mM Glutathione (GSH). GSH traps soft electrophiles, forming a stable GSH-adduct (+307 Da)[2].

  • Quenching & Analysis: Quench the reaction with ice-cold acetonitrile after 60 minutes. Centrifuge at 14,000 rpm for 15 mins, and analyze the supernatant via High-Resolution Mass Spectrometry (HRMS).

Table 1: In Vitro Metabolic Trapping Data Interpretation
Target IntermediateTrapping AgentMS/MS Diagnostic SignatureCausal Implication for Bioavailability
Pyrrolidine Iminium KCN (1 mM)+25 Da (Adduct), -27 Da (CID Loss)High first-pass CYP oxidation of the pyrrolidine ring. Requires steric hindrance (e.g., methylation).
Quinone-Methide GSH (5 mM)+307 Da (Adduct), m/z 129 fragmentIsoxazole ring bioactivation. High risk of rapid clearance and potential hepatotoxicity.
Stable Lactam None+14 Da (Oxidation)Standard Phase I clearance.

FAQ Section 2: Formulation & Physicochemical Properties

Q: The compound is poorly soluble in aqueous buffers. How do I formulate it for oral gavage (PO) dosing in rodents? A: The amide linkage between the isoxazole and pyrrolidine lacks ionizable basic or acidic centers at physiological pH. Consequently, it relies entirely on its intrinsic crystalline solubility, which is typically low. Standard aqueous vehicles (e.g., 0.5% CMC/Tween) will result in a suspension, leading to dissolution-rate-limited absorption. To overcome this, you must transition to a lipid-based Self-Emulsifying Drug Delivery System (SEDDS) or an Amorphous Solid Dispersion (ASD) to maintain the compound in a supersaturated state in the GI tract.

Step-by-Step Methodology: Lipid-Based SEDDS Formulation Screen
  • Excipient Screening: Weigh 2 mg of the compound into separate glass vials. Add 100 µL of various lipid excipients (e.g., Capryol 90, Labrasol, Tween 80).

  • Solubilization: Vortex for 2 minutes and sonicate at 40°C for 30 minutes to disrupt the crystal lattice.

  • Equilibration: Place on a rotary shaker at room temperature for 24 hours to reach equilibrium solubility.

  • Centrifugation: Centrifuge at 10,000 g for 10 minutes to pellet undissolved API.

  • Quantification: Dilute the supernatant in acetonitrile and quantify dissolved API via HPLC-UV.

  • Emulsification Test: Mix the optimal lipid/surfactant blend with simulated gastric fluid (1:100 ratio) to ensure it forms a clear, stable nanoemulsion without API precipitation.

Table 2: Formulation Strategies and Expected Outcomes
Formulation StrategyVehicle ExamplesMechanism of ActionExpected Impact on F%
Aqueous Suspension 0.5% CMC + 0.1% Tween 80Relies on slow crystalline dissolution in the gut.Low (<5%)
Co-Solvent System 10% DMSO / 40% PEG400 / 50% WaterSolubilizes API, but risks rapid precipitation upon gastric dilution.Moderate (5-15%)
SEDDS Labrasol / Cremophor EL / Capryol 90Forms micelles in vivo, bypassing crystalline dissolution energy.High (15-40%)

Troubleshooting Guide: PK Optimization Workflow

If you are currently experiencing low bioavailability, follow this self-validating decision matrix to isolate whether the root cause is absorption-driven or metabolism-driven.

Workflow Start Low Oral Bioavailability (<15%) Assess Assess IV Clearance & Feces Recovery Start->Assess HighCL High IV Clearance (Metabolism Driven) Assess->HighCL LowSol High Feces Recovery (Absorption Driven) Assess->LowSol Trap Run KCN/GSH Trapping Assays HighCL->Trap Form Formulation Screen: SEDDS or Co-solvents LowSol->Form MedChem MedChem: Block Soft Spots (e.g., Fluorination) Trap->MedChem Identify Reactive Metabolites ASD Develop Amorphous Solid Dispersion (ASD) Form->ASD If SEDDS Fails

Fig 2. Decision tree for diagnosing and resolving low bioavailability bottlenecks.

References

  • Pyrrolidine Derivatives in Drug Discovery - PharmaBlock Source: pharmablock.com URL:[1]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors Source: nih.gov URL:[2]

  • Overcoming the Genotoxicity of a Pyrrolidine Substituted Arylindenopyrimidine As a Potent Dual Adenosine A2A/A1 Antagonist by Minimizing Bioactivation to an Iminium Ion Reactive Intermediate Source: acs.org URL:[3]

Sources

Optimization

Fixing degradation issues of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone in aqueous buffer

Technical Support Center: (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone A Guide to Preventing and Troubleshooting Degradation in Aqueous Buffers Welcome to the dedicated support guide for ensuring the stability of...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

A Guide to Preventing and Troubleshooting Degradation in Aqueous Buffers

Welcome to the dedicated support guide for ensuring the stability of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone (DIMP) in your experimental workflows. This document provides in-depth technical insights, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your results.

Section 1: The Core Challenge: Understanding DIMP's Instability

(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone is a valuable building block in medicinal chemistry. However, its central isoxazole ring presents a stability challenge in aqueous environments. The isoxazole ring, while aromatic, contains a relatively weak Nitrogen-Oxygen (N-O) bond. This bond is the "Achilles' heel" of the molecule, making it susceptible to cleavage under various conditions, a process known as hydrolysis.[1]

The rate and mechanism of this degradation are highly dependent on the pH and temperature of the aqueous buffer.[2][3] Both acidic and basic conditions can accelerate the breakdown of the isoxazole ring, leading to the formation of undesired byproducts and a loss of the parent compound. This guide will walk you through understanding and controlling these variables.

cluster_main Figure 1: Primary Degradation Pathway of DIMP DIMP (3,5-Dimethyl-4-isoxazolyl) (1-pyrrolidinyl)methanone (DIMP) Attack Nucleophilic Attack (e.g., by OH⁻ in basic buffer) DIMP->Attack Hydrolysis Intermediate Unstable Ring-Opened Intermediate Attack->Intermediate N-O Bond Cleavage Products Degradation Products (e.g., β-keto amide derivatives) Intermediate->Products Rearrangement

Caption: A simplified representation of the base-catalyzed hydrolysis of DIMP.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with DIMP in aqueous solutions.

Q1: My DIMP solution shows a gradual loss of purity over 24 hours at room temperature in a pH 7.4 phosphate buffer. What is happening and how can I fix it?

  • Probable Cause: You are observing base-catalyzed hydrolysis of the isoxazole ring. While pH 7.4 is considered neutral, the presence of hydroxide ions is sufficient to slowly degrade the compound. Studies on similar isoxazole-containing molecules, like Leflunomide, show significant degradation at pH 7.4 and 37°C.[3] Temperature is also a critical factor; room temperature accelerates this process compared to refrigerated conditions.[3]

  • Recommended Solution:

    • Prepare Fresh Solutions: The most reliable approach is to prepare your DIMP solutions immediately before use.

    • Control Temperature: If immediate use is not possible, store your stock and working solutions at 2-8°C and protect them from light. Lowering the temperature is a key factor in reducing the rate of hydrolysis.[4]

    • Adjust pH: If your experimental conditions permit, preparing the buffer in a slightly acidic range (pH 5.0 - 6.5) can significantly enhance stability by reducing the concentration of nucleophilic hydroxide ions.

Q2: What is the optimal buffer system and pH range for storing DIMP solutions for short-term use (up to 48 hours)?

  • Probable Cause: The choice of buffer can influence stability beyond just pH. While no significant buffer species-specific effects were noted in some isoxazole studies, it is best practice to select a buffer system appropriate for the target pH range and to avoid potentially reactive components.[2]

  • Recommended Solution:

    • Optimal pH Range: Based on the general chemistry of isoxazoles, a pH range of 5.0 to 6.5 is recommended to minimize both acid- and base-catalyzed hydrolysis.

    • Recommended Buffers:

      • Citrate Buffer: Excellent buffering capacity in the pH 3.0 to 6.2 range.

      • Acetate Buffer: Effective in the pH 3.6 to 5.6 range.

      • MES Buffer (2-(N-morpholino)ethanesulfonic acid): A Good's buffer that is effective in the pH 5.5 to 6.7 range and is known for its low reactivity.

    • Buffers to Use with Caution: Avoid phosphate buffers if you need to work at the higher end of the neutral pH range, as they can sometimes participate in hydrolysis reactions. Borate buffers should generally be avoided due to potential interactions with other molecules.

Q3: I need to perform a forced degradation study on DIMP. What conditions should I use?

  • Probable Cause: Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5][6] The goal is to achieve 5-20% degradation to identify the primary degradation products without completely destroying the molecule.[7]

  • Recommended Solution: Expose DIMP to a range of stress conditions as outlined by ICH guidelines.[8]

    • Acid Hydrolysis: Start with 0.1 M HCl at room temperature. If no degradation is observed, increase the temperature to 50-70°C.[6]

    • Base Hydrolysis: Use 0.1 M NaOH at room temperature. Isoxazoles are often more sensitive to basic conditions, so degradation may be rapid.[1][3]

    • Oxidation: Use 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Stress: Expose the solid compound to dry heat (e.g., 70°C).[6]

    • Photostability: Expose the solution to light according to ICH Q1B guidelines. Crucially, analyze all stressed samples against a control sample stored under normal conditions.

cluster_workflow Figure 2: Troubleshooting Workflow for DIMP Degradation start Degradation Observed? check_ph Check Solution pH and Temperature start->check_ph Yes no_degradation No Degradation Observed start->no_degradation No ph_high pH > 7.0 or Temp > 8°C? check_ph->ph_high ph_low pH < 4.0? ph_high->ph_low No solution_high ACTION: 1. Lower pH to 5.0-6.5 2. Store at 2-8°C 3. Prepare Fresh ph_high->solution_high Yes solution_low ACTION: 1. Increase pH to 5.0-6.5 2. Avoid strong acids ph_low->solution_low Yes other Consider Other Factors: - Oxidizing agents - Light exposure - Buffer reactivity ph_low->other No

Caption: A decision tree to guide troubleshooting of DIMP instability.

Section 3: Recommended Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform initial pilot studies to confirm suitability for your specific application.

Protocol 1: pH-Dependent Stability Assessment using HPLC-UV

This protocol allows you to quantify the stability of DIMP across a range of pH values.

1. Materials & Reagents:

  • (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone (DIMP), solid

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Buffer salts (e.g., sodium citrate, sodium phosphate, sodium borate)

  • Acids/Bases for pH adjustment (e.g., 1M HCl, 1M NaOH)

  • HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Buffer Preparation:

  • Prepare a series of 50 mM buffers at different pH values (e.g., pH 4.0, 5.5, 7.4, and 9.0).[4]

  • Filter all buffers through a 0.22 µm filter before use.

3. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of DIMP in acetonitrile.

  • For each pH condition, dilute the stock solution 1:100 into the respective buffer to a final concentration of 10 µg/mL. This creates your t=0 sample.

4. Incubation:

  • Divide each prepared sample into two sets. Incubate one set at room temperature (25°C) and the other at an elevated temperature (e.g., 40°C).

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Immediately quench the reaction by diluting the aliquot 1:1 with acetonitrile to stop further degradation. Store quenched samples at 2-8°C until analysis.

5. HPLC Analysis:

  • Mobile Phase: Isocratic elution with 65% 0.1% Formic Acid in water and 35% Acetonitrile.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.[9]

  • Injection Volume: 10 µL.

  • Inject all samples and record the peak area of the parent DIMP peak.

6. Data Analysis:

  • Calculate the percentage of DIMP remaining at each time point relative to the t=0 sample for that pH condition.

  • Plot % DIMP Remaining vs. Time for each pH/temperature combination.

Data Summary Table (Illustrative)

The following table provides an expected stability profile for DIMP based on data from chemically similar isoxazole compounds. You must generate your own data using the protocol above.

Buffer SystempHTemperature (°C)Expected Half-life (t½)Recommendation
Citrate5.54> 1 weekOptimal for Storage
Citrate5.525~ 72-96 hoursSuitable for most benchtop experiments
Phosphate7.44~ 48-72 hoursUse with caution; prepare fresh daily
Phosphate7.425< 24 hours[3]Not recommended for prolonged use
Borate9.025< 4 hoursAvoid; rapid degradation expected

Section 4: Final Recommendations & Best Practices

  • Prioritize Fresh Preparation: The most effective way to avoid degradation is to prepare aqueous solutions of DIMP immediately prior to their use.

  • Control Your Environment: If storage is unavoidable, use a slightly acidic buffer (pH 5.0-6.5) and store the solution at 2-8°C, protected from light.

  • Know Your Compound: Perform a preliminary stability study as described in Protocol 1 to understand how DIMP behaves in your specific experimental matrix and conditions.

  • Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can separate the parent DIMP peak from any potential degradation products. This is crucial for accurate quantification.

By understanding the inherent chemical properties of the isoxazole ring and implementing these control strategies, you can ensure the reliability and reproducibility of your experimental data.

References

  • Journal of Organic Chemistry. (n.d.). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. ACS Publications. Retrieved from [Link]

  • PubMed. (1981). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide... Retrieved from [Link]

  • PMC. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Retrieved from [Link]

  • SAR Publication. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. Retrieved from [Link]

  • Journal of Organic Chemistry. (n.d.). Hydrolysis of pyrimidine N-oxides to isoxazole derivatives. ACS Publications. Retrieved from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • RSC Publishing. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Retrieved from [Link]

  • MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Retrieved from [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • PMC. (n.d.). Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3‑Based Photocatalysts Synthesized in Different Solvent Media: An Experimental–Theoretical Approach. Retrieved from [Link]

  • MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]

  • IntechOpen. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • PMC. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Preprints.org. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Environmental Monitoring and Analysis in the 21st Century. (n.d.). III Analytical Methods. Retrieved from [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved from [Link]

  • PharmaInfo. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone vs standard BET bromodomain inhibitors

The development of small-molecule inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) has revolutionized targeted epigenetic therapy. These proteins act as transc...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of small-molecule inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) has revolutionized targeted epigenetic therapy. These proteins act as transcriptional regulators by "reading" acetylated lysine (Kac) residues on histone tails.

This technical guide provides an objective, data-driven comparison between a minimal fragment-based probe—(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone —and fully elaborated standard BET inhibitors (such as JQ1 and I-BET151). By analyzing their structural dynamics, binding kinetics, and experimental utility, this guide will help researchers select the appropriate chemical tool for their specific drug discovery or target validation workflows.

Mechanistic Causality & Structural Dynamics

To understand the difference between these two classes of molecules, one must examine the architecture of the BET bromodomain binding pocket. The pocket consists of three primary regions: the deep Kac-binding cavity (containing the conserved Asn140 and Tyr97 residues in BRD4), the hydrophobic ZA channel, and the lipophilic WPF shelf (Trp81, Pro82, Phe83).

The Fragment Probe: (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

This molecule represents a highly efficient, minimal pharmacophore used primarily in Fragment-Based Drug Discovery (FBDD).

  • Kac Mimicry: The 3,5-dimethylisoxazole moiety acts as a highly effective bioisostere for acetyl-lysine. The isoxazole oxygen accepts a direct hydrogen bond from Asn140 and a water-mediated hydrogen bond from Tyr97 [1]. The two methyl groups perfectly pack into the small hydrophobic cavity of the Kac pocket.

  • Surface Interaction: The pyrrolidinyl methanone group provides a minimal, low-steric-clash vector extending slightly into the ZA channel. Because it lacks bulky aromatic groups, it does not engage the WPF shelf, resulting in lower absolute affinity (micromolar range) but exceptionally high Ligand Efficiency (LE).

Standard BET Inhibitors (e.g., JQ1, I-BET151)

Standard inhibitors are fully elaborated molecules designed for high-affinity, in vivo efficacy.

  • Deep Pocket Engagement: Molecules like 1 utilize the same 3,5-dimethylisoxazole headgroup to anchor into the Kac pocket [2]. 2 utilizes a triazole ring for the same purpose [4].

  • Extensive Surface Contacts: These molecules feature large core structures (imidazoquinolines or thienotriazolodiazepines) that extend deep into the ZA channel and form strong π−π stacking and hydrophobic interactions with the WPF shelf. This extensive surface engagement drives their affinity into the low nanomolar to picomolar range [3].

BRD4 Binding Interaction Model

G cluster_0 BRD4 Bromodomain Binding Pocket Kac Acetyl-Lysine (Kac) Pocket (Asn140, Tyr97) ZA ZA Channel (Hydrophobic Network) WPF WPF Shelf (Trp81, Pro82, Phe83) Frag (3,5-Dimethyl-4-isoxazolyl) (1-pyrrolidinyl)methanone (Fragment Probe) Frag->Kac H-bonds (Isoxazole) Frag->ZA Minimal contact (Pyrrolidine) Std Standard BET Inhibitors (e.g., JQ1, I-BET151) Std->Kac H-bonds (Triazole/Isoxazole) Std->ZA Strong hydrophobic packing Std->WPF Pi-Pi / Steric engagement

Figure 1: Differential engagement of the BRD4 binding pocket by fragment probes vs. standard inhibitors.

Quantitative Data Comparison

The decision to use a minimal fragment versus a standard inhibitor depends heavily on the required physicochemical properties and binding metrics. The table below summarizes the comparative data.

Parameter(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanoneStandard Inhibitor (e.g., I-BET151)Standard Inhibitor (e.g., JQ1)
Molecular Weight 194.23 g/mol 415.45 g/mol 456.99 g/mol
BRD4 BD1 Affinity ( IC50​ ) ~10 - 50 µM790 nM77 nM
Ligand Efficiency (LE) > 0.35 kcal/mol/HA ~ 0.30 kcal/mol/HA~ 0.29 kcal/mol/HA
WPF Shelf Engagement NoneStrong (Pyridine ring)Strong (Diazepine core)
Primary Application FBDD starting point, PROTAC anchor, X-ray probeIn vivo disease modeling, Clinical trialsTarget validation, in vitro/in vivo assays

Experimental Protocols: Self-Validating Systems

To accurately assess these compounds, researchers must employ specific assay formats. The protocols below are designed as self-validating systems, ensuring that experimental artifacts (common with low-affinity fragments) are immediately identified.

Protocol A: TR-FRET Binding Assay for BRD4 Affinity

Causality: Standard fluorescence polarization (FP) assays are prone to auto-fluorescence interference when testing fragments at high concentrations (µM to mM). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before reading the emission, allowing short-lived background fluorescence to decay, thereby isolating the true binding signal.

  • Reagent Preparation: Prepare a master mix containing 10 nM His-tagged BRD4(BD1), 2 nM Europium-labeled anti-His antibody (donor), and 10 nM of a fluorescently labeled Kac-peptide ligand (acceptor) in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS).

  • Compound Titration: Dispense the fragment probe (0.1 µM to 1 mM) and standard inhibitor (0.1 nM to 10 µM) into a 384-well plate.

  • Incubation: Add 10 µL of the master mix to the compounds. Incubate in the dark at room temperature for 60 minutes to reach equilibrium.

  • Data Acquisition: Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm) with a 50 µs delay.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using DMSO (negative control) and 10 µM JQ1 (positive control). The assay is only validated and accepted if Z' > 0.6 , ensuring that the signal window is robust enough to detect the weak displacement caused by the fragment.

Protocol B: X-Ray Crystallography (Soaking Method)

Causality: Minimal fragments often have fast off-rates, making co-crystallization difficult. Soaking high concentrations of the fragment into pre-formed apo-BRD4 crystals forces occupancy of the Kac pocket without disrupting the crystal lattice.

  • Crystal Growth: Grow apo-BRD4(BD1) crystals using hanging-drop vapor diffusion in a reservoir solution of 1.5 M Ammonium Sulfate, 0.1 M Bis-Tris pH 5.5.

  • Ligand Soaking: Transfer the apo-crystals into a soaking drop containing the reservoir solution supplemented with 20 mM of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone and 10% DMSO. Soak for 2 to 24 hours.

  • Cryoprotection & Harvesting: Briefly transfer the crystal to a cryoprotectant solution (reservoir solution + 25% glycerol + 20 mM compound) and flash-freeze in liquid nitrogen.

  • Diffraction & Refinement: Collect diffraction data at a synchrotron source.

  • Self-Validation (Electron Density): The binding pose is only validated if the ligand fits unambiguously into the Fo​−Fc​ omit map (contoured at >3 σ ) and the final refinement yields an Rfree​ value < 0.25. If the density is ambiguous, the fragment is considered a non-binder under these conditions.

Strategic Use Cases in Drug Development

  • When to use (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone: This molecule is the ideal starting point for Fragment-Based Drug Discovery (FBDD) . Because it perfectly satisfies the hydrogen-bonding requirements of the Kac pocket with minimal molecular weight, medicinal chemists can use structure-based drug design (SBDD) to "grow" the molecule into the ZA channel. It is also an excellent minimal anchor for designing novel Proteolysis Targeting Chimeras (PROTACs) where a smaller BET-binding footprint is desired to optimize ternary complex formation.

  • When to use Standard Inhibitors (JQ1 / I-BET151): These should be utilized when absolute potency is required. They are the gold standard for in vitro phenotypic screening, in vivo tumor xenograft models, and validating the biological consequences of BET displacement from chromatin.

References

  • "3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands" - Journal of Medicinal Chemistry.
  • "Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia" - N
  • "Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands" - PMC.
  • "JQ1 - Wikipedia" - Wikipedia.

Sources

Comparative

Comparative efficacy of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone analogs

An In-Depth Comparative Guide to the Efficacy of (3,5-Dimethyl-4-isoxazolyl) Scaffold Analogs as BRD4 Inhibitors In the landscape of modern drug discovery, the isoxazole ring system stands out as a privileged scaffold, l...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Efficacy of (3,5-Dimethyl-4-isoxazolyl) Scaffold Analogs as BRD4 Inhibitors

In the landscape of modern drug discovery, the isoxazole ring system stands out as a privileged scaffold, lauded for its metabolic stability and versatile synthetic accessibility.[1][2] This guide provides a comparative analysis of analogs based on the (3,5-Dimethyl-4-isoxazolyl) core structure. While direct comparative efficacy studies on a broad spectrum of "(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone" analogs are not extensively documented in publicly accessible literature, a wealth of data exists for structurally related compounds, particularly those targeting the Bromodomain and Extra-Terminal (BET) family of proteins, specifically Bromodomain-containing protein 4 (BRD4).[3][4]

BRD4 has emerged as a significant therapeutic target in oncology due to its critical role in regulating the transcription of key oncogenes like c-Myc.[3] This guide will, therefore, focus on the comparative efficacy of (3,5-Dimethyl-4-isoxazolyl) analogs as BRD4 inhibitors, synthesizing data from various studies to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The (3,5-Dimethyl-4-isoxazolyl) Scaffold: A Foundation for Potent BRD4 Inhibition

The 3,5-dimethylisoxazole moiety serves as a key structural component in a novel class of BRD4 inhibitors.[3][4] Its utility lies in its ability to be readily functionalized, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. The core structure provides a rigid framework upon which various substituents can be appended to interact with specific residues within the acetyl-lysine binding pocket of BRD4.

The general structure-activity relationship (SAR) for this class of compounds indicates that modifications at the 4-position of the isoxazole ring are crucial for achieving high-affinity binding to the BRD4 bromodomain.[1][5]

Comparative Efficacy of (3,5-Dimethyl-4-isoxazolyl) Analogs

The following table summarizes the in vitro efficacy of a series of 3,5-dimethylisoxazole derivatives against the first bromodomain of BRD4 (BRD4(1)) and their anti-proliferative activity in the MV4-11 human leukemia cell line, which is known to be sensitive to BRD4 inhibition.

Compound IDModifications to the (3,5-Dimethyl-4-isoxazolyl) CoreBRD4(1) IC50 (μM)MV4-11 Cell Proliferation IC50 (μM)Reference
11d Pyridone derivative0.550.19[3]
11e Pyridone derivative0.860.32[3]
11f Pyridone derivative0.800.12[3]
11h Dihydroquinazolinone derivative0.0270.09[4]

From this data, it is evident that the nature of the substituent at the 4-position of the 3,5-dimethylisoxazole ring dramatically influences both biochemical and cellular potency. The dihydroquinazolinone-based analog 11h demonstrates significantly greater potency against BRD4(1) compared to the pyridone-based analogs, which is also reflected in its potent anti-proliferative activity in the low nanomolar range.[4]

Mechanistic Insights and Structure-Activity Relationship (SAR)

The development of these potent BRD4 inhibitors was guided by a structure-based design approach. Molecular docking studies have revealed that the 3,5-dimethylisoxazole core can be positioned to form key interactions within the BRD4 binding pocket. The efficacy of these compounds is largely driven by the substituents that extend from this core to interact with specific amino acid residues.

For instance, in the highly potent compound 11h , the dihydroquinazolinone moiety is designed to occupy the acetyl-lysine binding pocket, forming hydrogen bonds with key residues. The 3,5-dimethylisoxazole group, in this context, serves as a critical linker and contributes to the overall binding affinity and favorable physicochemical properties of the molecule.[4]

The pyridone derivatives 11d , 11e , and 11f also exhibit potent anti-proliferative activity.[3] These compounds effectively down-regulate the expression of the c-Myc oncogene, a downstream target of BRD4, and induce cell cycle arrest at the G0/G1 phase in MV4-11 cells.[3]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for assessing the efficacy of (3,5-Dimethyl-4-isoxazolyl) analogs are provided below. These protocols are designed to be self-validating systems.

In Vitro BRD4 Inhibition Assay (Biochemical)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying the binding of inhibitors to bromodomains.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the BRD4(1) bromodomain.

Materials:

  • Recombinant human BRD4(1) protein

  • Biotinylated histone H4 peptide (acetylated at Lys5, 8, 12, and 16)

  • Europium-labeled anti-histidine antibody (or other suitable tag on the BRD4 protein)

  • Streptavidin-conjugated fluorophore (e.g., APC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well assay plates

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_compounds Prepare serial dilutions of test compounds in DMSO add_com Add test compounds and BRD4(1) to plate prep_compounds->add_com prep_reagents Prepare assay reagents: BRD4(1), Biotin-H4 peptide, Eu-Ab, SA-APC prep_reagents->add_com incubate1 Incubate for 30 min at room temperature add_com->incubate1 add_pep Add Biotin-H4 peptide, Eu-Ab, and SA-APC incubate1->add_pep incubate2 Incubate for 60 min at room temperature (dark) add_pep->incubate2 read_plate Read plate on a TR-FRET enabled reader incubate2->read_plate calc_ic50 Calculate % inhibition and determine IC50 values read_plate->calc_ic50

Caption: Workflow for the in vitro BRD4 TR-FRET inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds or DMSO (as a control) to the wells of a 384-well plate.

  • Reagent Addition: Add the BRD4(1) protein to the wells and incubate for 30 minutes at room temperature to allow for compound binding.

  • Detection Mix Addition: Add a mixture of the biotinylated histone H4 peptide, europium-labeled antibody, and streptavidin-APC to initiate the FRET reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Anti-Proliferation Assay

This protocol describes how to measure the effect of the test compounds on the proliferation of a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the proliferation of MV4-11 cells.

Materials:

  • MV4-11 human leukemia cell line

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Workflow Diagram:

G cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_viability Viability Assessment culture_cells Culture MV4-11 cells to log phase seed_plate Seed cells into a 96-well plate culture_cells->seed_plate add_compounds Add compounds to cells seed_plate->add_compounds prep_compounds Prepare serial dilutions of test compounds prep_compounds->add_compounds incubate Incubate for 72 hours add_compounds->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent read_lum Measure luminescence add_reagent->read_lum calc_ic50 Calculate IC50 read_lum->calc_ic50

Caption: Workflow for the cell-based anti-proliferation assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed MV4-11 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add a cell viability reagent, such as CellTiter-Glo®, to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the luminescence data to the DMSO control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[6]

Concluding Remarks

The (3,5-Dimethyl-4-isoxazolyl) scaffold has proven to be a valuable starting point for the development of potent and selective BRD4 inhibitors. The comparative analysis presented in this guide highlights the significant impact of structural modifications on the efficacy of these compounds. The dihydroquinazolinone analog 11h stands out as a particularly promising lead compound for further preclinical development.[4] The detailed experimental protocols provided herein offer a robust framework for the continued exploration and optimization of this and other isoxazole-based compound series in the pursuit of novel therapeutics.

References

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]

  • Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modulators. ACS Publications. Available at: [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Publishing. Available at: [Link]

  • Structure–activity relationship of isoxazole derivatives. ResearchGate. Available at: [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoid-Related Orphan Receptor γt. ACS Publications. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. CoLab.ws. Available at: [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. Available at: [Link]

  • Rational approaches for the design of various GABA modulators and their clinical progression. PMC. Available at: [Link]

  • A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. PubMed. Available at: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Available at: [Link]

  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • GABAA Receptor Modulation by Compounds Isolated from Salvia triloba L. ResearchGate. Available at: [Link]

  • Exploring the DS2 Scaffold for GABAA Receptor Modulation: Progress toward the Development of a GABAA δ-Subunit Preferring Negative Allosteric Modulator. ACS Publications. Available at: [Link]

  • Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. PubMed. Available at: [Link]

  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor. Available at: [Link]

  • Synthesis and pharmacological evaluation of pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives as antimicrobial, antifungal and antitubercular agents. OUCI. Available at: [Link]

  • Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. ResearchGate. Available at: [Link]

  • Pyrrole and pyrrolidine analogs: The promising scaffold in discovery of pesticides. ScienceDirect. Available at: [Link]

  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. Available at: [Link]

  • Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Wiley Online Library. Available at: [Link]

  • The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. BazTech. Available at: [Link]

Sources

Validation

Reproducibility of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone in vitro assays

An In-Depth Guide to Ensuring the Reproducibility of In Vitro Assays for Novel Kinase Inhibitors: A Case Study with (3,5-Dimethyl-4-isoxazolyl) Scaffolds In the landscape of modern drug discovery, the journey from a prom...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Ensuring the Reproducibility of In Vitro Assays for Novel Kinase Inhibitors: A Case Study with (3,5-Dimethyl-4-isoxazolyl) Scaffolds

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinical candidate is paved with rigorous preclinical testing. Central to this process are in vitro assays, which provide the first glimpse into the biological activity of a compound. However, the value of this initial data is entirely contingent on its reproducibility. Poor reproducibility not only leads to wasted resources but can also result in the erroneous progression or termination of drug candidates. This guide delves into the critical factors governing the reproducibility of in vitro assays, using the (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone scaffold, a common feature in many kinase inhibitors, as a representative example.

While specific data for "(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone" is not extensively available in public literature, the principles of ensuring robust and reproducible in vitro data are universal. This guide will, therefore, focus on the common assays and challenges encountered when profiling compounds with this isoxazole scaffold, which is known to be a versatile starting point for the development of inhibitors targeting a variety of protein kinases. We will explore the key biochemical and cell-based assays, dissecting the experimental variables that can influence their outcome and providing actionable strategies to maximize data integrity.

Section 1: The Foundational Assays: From Biochemical Potency to Cellular Efficacy

The initial characterization of a novel kinase inhibitor typically involves a tiered approach, starting with direct measurement of its effect on the purified kinase enzyme and progressing to more complex cell-based models that assess its activity in a more physiologically relevant context.

Biochemical Assays: Quantifying Direct Enzyme Inhibition

Biochemical assays are indispensable for determining the intrinsic potency of an inhibitor against its target kinase. These assays are performed in a cell-free system, which allows for precise control over the experimental conditions. Two of the most widely used platforms for this purpose are the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay.

Table 1: Comparison of Common Biochemical Kinase Assays

FeatureADP-Glo™ Kinase AssayLanthaScreen™ Eu Kinase Binding Assay
Principle Measures kinase activity by quantifying the amount of ADP produced.Measures the binding of a fluorescently labeled ATP-competitive inhibitor to the kinase.
Assay Type Lytic, endpoint assayHomogeneous, mix-and-read assay
Throughput HighHigh
Typical Reproducibility Z' factor > 0.7Z' factor > 0.6
Advantages Sensitive, compatible with a wide range of ATP concentrations.Direct measure of binding, less prone to interference from colored or fluorescent compounds.
Disadvantages Indirect measure of inhibition, susceptible to interference from ATPases.Requires a specific fluorescent tracer, may not be suitable for all kinases.

This protocol outlines a typical workflow for determining the IC50 value of a (3,5-Dimethyl-4-isoxazolyl)-based inhibitor against a target kinase.

Workflow for ADP-Glo™ Kinase Assay

A Prepare Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5) B Dispense 5 µL of Kinase Solution to each well of a 384-well plate A->B C Add 2.5 µL of a serial dilution of the (3,5-Dimethyl-4-isoxazolyl) compound B->C D Incubate for 10 minutes at room temperature to allow for inhibitor binding C->D E Initiate the kinase reaction by adding 2.5 µL of ATP/substrate solution D->E F Incubate for 60 minutes at 30°C E->F G Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent F->G H Incubate for 40 minutes at room temperature G->H I Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal H->I J Incubate for 30 minutes at room temperature I->J K Read luminescence on a plate reader J->K L Calculate IC50 value from the dose-response curve K->L A Seed cells in a 6-well plate and grow to 70-80% confluency B Treat cells with varying concentrations of the (3,5-Dimethyl-4-isoxazolyl) compound for a defined period (e.g., 2 hours) A->B C Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors B->C D Determine protein concentration using a BCA assay C->D E Separate protein lysates by SDS-PAGE D->E F Transfer proteins to a PVDF membrane E->F G Block the membrane with 5% BSA in TBST F->G H Incubate with a primary antibody specific for the phosphorylated substrate G->H I Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody H->I J Detect the signal using an enhanced chemiluminescence (ECL) substrate I->J K Quantify band intensities and normalize to a loading control (e.g., β-actin) J->K

Caption: A standard workflow for assessing target engagement of a kinase inhibitor by Western blotting.

Critical Parameters for Reproducibility:

  • Cell Line Integrity: The genetic and phenotypic stability of the cell line is crucial. It is essential to use cells with a low passage number and to regularly perform cell line authentication.

  • Antibody Specificity and Validation: The specificity of the primary antibody is the most critical factor in a Western blot experiment. The antibody should be thoroughly validated to ensure that it recognizes only the target protein.

  • Loading Controls: Accurate quantification of protein levels requires the use of a reliable loading control. The expression of the chosen loading control should not be affected by the experimental treatment.

Cell proliferation assays, such as the MTT assay, are used to assess the effect of the inhibitor on cell viability and growth.

Workflow for MTT Assay

A Seed cells in a 96-well plate at a predetermined density B Allow cells to attach overnight A->B C Treat cells with a serial dilution of the (3,5-Dimethyl-4-isoxazolyl) compound B->C D Incubate for 72 hours C->D E Add MTT reagent to each well and incubate for 4 hours D->E F Solubilize the formazan crystals with DMSO E->F G Read the absorbance at 570 nm on a plate reader F->G H Calculate the GI50 (concentration for 50% growth inhibition) value G->H

Caption: A schematic of the MTT assay workflow for determining the anti-proliferative effects of a compound.

Critical Parameters for Reproducibility:

  • Seeding Density: The initial number of cells seeded per well can significantly impact the results of a proliferation assay. It is important to optimize the seeding density to ensure that the cells are in the exponential growth phase at the time of treatment.

  • Incubation Time: The duration of the incubation with the compound can affect the observed potency. A 72-hour incubation is common, but the optimal time may vary depending on the cell line and the mechanism of action of the compound.

  • Reagent Quality: The quality of the MTT reagent can vary between suppliers. It is advisable to test different lots of the reagent to ensure consistency.

Section 2: Data Analysis and Interpretation: The Foundation of Reproducible Conclusions

The most meticulously executed experiment can be rendered meaningless by improper data analysis. For in vitro assays, particularly those aimed at determining the potency of a compound, a standardized and statistically sound approach to data analysis is essential.

Key Considerations for Data Analysis:

  • Dose-Response Curves: IC50 or GI50 values should be determined by fitting the data to a four-parameter logistic equation. This model provides a more accurate and robust estimation of potency compared to linear regression.

  • Statistical Analysis: All experiments should be performed with appropriate biological and technical replicates. The results should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM), and statistical significance should be determined using appropriate tests (e.g., t-test, ANOVA).

  • Z' Factor: For high-throughput screening assays, the Z' factor is a statistical parameter that is used to assess the quality of the assay. A Z' factor between 0.5 and 1.0 is indicative of an excellent assay.

Conclusion: A Culture of Reproducibility

Ensuring the reproducibility of in vitro assays is not simply a matter of following a protocol; it requires a deep understanding of the underlying biology and a commitment to meticulous experimental design and execution. By carefully controlling the critical parameters outlined in this guide, researchers can generate high-quality, reliable data that will stand up to scrutiny and provide a solid foundation for the development of new medicines. The (3,5-Dimethyl-4-isoxazolyl) scaffold will undoubtedly continue to feature in the design of novel kinase inhibitors, and the principles of assay reproducibility discussed herein will be instrumental in unlocking their full therapeutic potential.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Retrieved from [Link]

Validation

A Comparative Guide to the Synthesis of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

For Researchers, Scientists, and Drug Development Professionals The isoxazole-pyrrolidine carboxamide scaffold, exemplified by (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone, is a recurring motif in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole-pyrrolidine carboxamide scaffold, exemplified by (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone, is a recurring motif in medicinal chemistry, demonstrating a wide array of biological activities. The efficient and scalable synthesis of such analogs is therefore of significant interest to the drug discovery and development community. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, offering a critical analysis of their respective advantages and limitations, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct Amide Coupling (EDC/DCC)Route 2: Acid Chloride FormationRoute 3: 1,3-Dipolar Cycloaddition
Starting Materials 3,5-Dimethyl-4-isoxazolecarboxylic acid, Pyrrolidine3,5-Dimethyl-4-isoxazolecarboxylic acid, Chlorinating agent (e.g., SOCl₂, (COCl)₂), PyrrolidineDiketene, Hydroxylamine, Pyrrolidine
Key Reagents EDC, DCC, DMAP, HOBtThionyl chloride, Oxalyl chloride, TriphosgeneBase (e.g., Et₃N)
Typical Yield Good to ExcellentHighModerate to Good
Reaction Conditions Mild (often room temperature)Harsher (reflux, inert atmosphere)Varies, can be mild
Scalability Good, but cost of coupling reagents can be a factor.Excellent, reagents are inexpensive.Potentially good, but may require optimization.
Safety Concerns Coupling agents can be allergens.Corrosive and toxic chlorinating agents.Azide intermediates can be explosive.
Purification Chromatography often required to remove byproducts.Simpler workup, often crystallization.Chromatography may be necessary.

Introduction to the Core Synthetic Strategies

The synthesis of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone and its analogs primarily revolves around two core strategies: the functionalization of a pre-formed isoxazole ring, or the construction of the isoxazole ring with the desired substituents already in place. The choice of strategy is often dictated by the availability of starting materials, desired scale of the reaction, and considerations of cost and safety.

This guide will dissect three principal synthetic pathways:

  • Direct Amide Coupling: This is arguably the most common and versatile approach, involving the coupling of 3,5-dimethyl-4-isoxazolecarboxylic acid with pyrrolidine using a peptide coupling reagent.

  • Acid Chloride Formation: A classic and robust method where the carboxylic acid is first converted to a more reactive acid chloride intermediate before reaction with pyrrolidine.

  • 1,3-Dipolar Cycloaddition: A fundamentally different approach where the isoxazole ring is constructed from acyclic precursors in a convergent manner.

Route 1: Direct Amide Coupling

This methodology is favored for its operational simplicity and the wide availability of coupling reagents. The general principle involves the activation of the carboxylic acid group of 3,5-dimethyl-4-isoxazolecarboxylic acid, which then readily reacts with the nucleophilic pyrrolidine.

Causality Behind Experimental Choices

The selection of the coupling reagent is critical. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are two of the most frequently employed reagents[1]. EDC is often preferred due to the formation of a water-soluble urea byproduct, which simplifies purification via aqueous workup[1]. DCC, while cost-effective, produces a urea byproduct that is often insoluble in common organic solvents, necessitating filtration for its removal[1]. The addition of a catalytic amount of a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), can significantly accelerate the reaction rate. Additives like 1-Hydroxybenzotriazole (HOBt) can be included to minimize side reactions and reduce the risk of racemization if chiral centers are present.

Experimental Protocol: EDC/DMAP Mediated Coupling

Step 1: Synthesis of 3,5-Dimethyl-4-isoxazolecarboxylic Acid

A reliable method for the preparation of the starting carboxylic acid is the hydrolysis of its corresponding ethyl ester.

  • To a solution of ethyl 3,5-dimethyl-4-isoxazolecarboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (1:1), add a 5 N aqueous solution of sodium hydroxide (NaOH) (3 equivalents).

  • Stir the reaction mixture at room temperature for 8 hours.

  • Remove the organic solvents under reduced pressure.

  • Acidify the aqueous residue to pH 2 with 6 N hydrochloric acid (HCl).

  • Collect the precipitated white solid by filtration, wash with water, and dry to afford 3,5-dimethyl-4-isoxazolecarboxylic acid. A typical yield for this step is around 94%[2].

Step 2: Amide Coupling with Pyrrolidine

  • To a solution of 3,5-dimethyl-4-isoxazolecarboxylic acid (1 equivalent) in dichloromethane (DCM), add EDC (1.1 equivalents) and DMAP (0.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add pyrrolidine (1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone.

Visualizing the Workflow

G cluster_0 Route 1: Direct Amide Coupling Start 3,5-Dimethyl-4-isoxazolecarboxylic Acid + Pyrrolidine Activate Activate Carboxylic Acid (EDC, DMAP) Start->Activate DCM, rt Couple Nucleophilic Attack by Pyrrolidine Activate->Couple Forms O-acylisourea intermediate Product (3,5-Dimethyl-4-isoxazolyl) (1-pyrrolidinyl)methanone Couple->Product Forms amide bond Workup Aqueous Workup & Purification Product->Workup Removes byproducts

Caption: Workflow for the direct amide coupling route.

Route 2: Acid Chloride Formation

This traditional approach involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then undergoes a rapid reaction with pyrrolidine. This method is often favored for its high yields and the low cost of the chlorinating agents.

Causality Behind Experimental Choices

The choice of chlorinating agent is key. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used. Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are gaseous and easily removed. The reaction is typically carried out in an inert solvent like DCM or toluene to prevent hydrolysis of the acid chloride. The subsequent reaction with pyrrolidine is usually performed at low temperatures to control the exothermicity of the reaction and in the presence of a base, such as triethylamine or pyridine, to scavenge the HCl generated.

Experimental Protocol: Acid Chloride Route

Step 1: Formation of 3,5-Dimethyl-4-isoxazolecarbonyl Chloride

  • To a solution of 3,5-dimethyl-4-isoxazolecarboxylic acid (1 equivalent) in dry DCM, add oxalyl chloride (1.5 equivalents) dropwise at 0 °C under an inert atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3,5-dimethyl-4-isoxazolecarbonyl chloride, which is often used immediately in the next step. High yields, typically over 95%, are reported for this type of transformation[3][4].

Step 2: Reaction with Pyrrolidine

  • Dissolve the crude acid chloride in dry DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve pyrrolidine (1.2 equivalents) and triethylamine (1.5 equivalents) in dry DCM.

  • Add the pyrrolidine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Wash the reaction mixture with water, 1 N HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The product can often be purified by recrystallization or column chromatography.

Visualizing the Workflow

G cluster_1 Route 2: Acid Chloride Formation Carboxylic_Acid 3,5-Dimethyl-4-isoxazolecarboxylic Acid Acid_Chloride 3,5-Dimethyl-4-isoxazolecarbonyl Chloride Carboxylic_Acid->Acid_Chloride (COCl)₂, cat. DMF Amidation Reaction with Pyrrolidine Acid_Chloride->Amidation Pyrrolidine, Et₃N, DCM Final_Product (3,5-Dimethyl-4-isoxazolyl) (1-pyrrolidinyl)methanone Amidation->Final_Product G cluster_2 Route 3: 1,3-Dipolar Cycloaddition Nitrile_Oxide Nitrile Oxide (from Aldoxime) Cycloaddition [3+2] Cycloaddition Nitrile_Oxide->Cycloaddition Alkyne Alkyne with Pyrrolidinylcarbonyl Group Alkyne->Cycloaddition Product_Cyclo (3,5-Dimethyl-4-isoxazolyl) (1-pyrrolidinyl)methanone Cycloaddition->Product_Cyclo

Caption: Conceptual workflow for the 1,3-dipolar cycloaddition route.

Product Characterization

The identity and purity of the final product, (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone, should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups on the isoxazole ring, as well as signals for the methylene protons of the pyrrolidine ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the amide.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule.

Conclusion and Recommendations

For the laboratory-scale synthesis of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone, the direct amide coupling route using EDC offers a good balance of mild reaction conditions, good yields, and straightforward purification, making it an excellent choice for generating a library of analogs. For larger-scale synthesis where cost is a primary concern, the acid chloride route is a highly efficient and economical alternative, provided that appropriate safety precautions are taken to handle the corrosive reagents. The 1,3-dipolar cycloaddition approach, while elegant, may require more extensive route development for this specific target but offers significant potential for the synthesis of diverse isoxazole scaffolds.

The ultimate choice of synthetic route will depend on the specific needs of the project, including the desired scale, available resources, and safety considerations. This guide provides the foundational knowledge and experimental insights to make an informed decision for the successful synthesis of this important class of molecules.

References

  • Core.ac.uk. Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 484-493. [Link]

  • Krasavin, M., et al. (2020). Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. Molecules, 25(22), 5373. [Link]

  • Gao, Z., et al. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 23(23), 6269-6273. [Link]

  • Google Patents. (2005). CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Kaur, N. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34237-34261. [Link]

  • Royal Society of Chemistry. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide Bond Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 13(23), 6362-6365. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes. [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Kumar, V., & Aggarwal, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 15(4), 749-785. [Link]

  • Royal Society of Chemistry. (2018). The IMDAV reaction between 3-(isoxazol-3-yl)allylamines and maleic anhydrides: an unusual approach to pyrrolo[3,4-c]pyridine derivatives, possessing anti-inflammatory activity. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ACS Publications. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. [Link]

  • Organic Chemistry Portal. Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. [Link]

  • ChemRxiv. (2021). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. [Link]

  • Der Pharma Chemica. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. [Link]

  • Nature. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). [Link]

  • MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

  • Google Patents. (2005). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • SciSpace. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

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Comparative

A Comparative Guide to the Analysis of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone: LC-MS versus GC-MS

Executive Summary For the robust, sensitive, and reliable analysis of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone, Liquid Chromatography-Mass Spectrometry (LC-MS) is the unequivocally superior technique. This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the robust, sensitive, and reliable analysis of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone, Liquid Chromatography-Mass Spectrometry (LC-MS) is the unequivocally superior technique. This guide provides a detailed comparison with Gas Chromatography-Mass Spectrometry (GC-MS), grounding the recommendation in the fundamental physicochemical properties of the analyte. While GC-MS is a powerful tool for volatile compounds, the polar nature and potential thermal lability of this specific isoxazole derivative present significant challenges that are elegantly circumvented by LC-MS. The simpler sample preparation, higher sensitivity, and reduced risk of analyte degradation make LC-MS the preferred platform for research, quality control, and pharmacokinetic studies involving this molecule.

Introduction: The Analytical Challenge

(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone is a heterocyclic compound featuring an isoxazole core, a ketone linker, and a pyrrolidine moiety. Isoxazole derivatives are a cornerstone in medicinal chemistry, recognized for their diverse biological activities.[1][2] Accurate quantification and identification of such molecules are critical in drug discovery, development, and quality assurance.

The choice between the two most powerful hyphenated chromatographic techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), is a critical decision point in method development. This choice is not arbitrary; it is dictated by the inherent chemical nature of the analyte. This guide will dissect the properties of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone and explain the causality behind the selection of the optimal analytical technique, supported by detailed experimental frameworks.

Physicochemical Profile of the Analyte

A molecule's behavior in an analytical system is a direct function of its structure. The key to selecting the right method lies in understanding the analyte's volatility, polarity, and thermal stability.

  • Structure and Molecular Weight: C₁₀H₁₄N₂O₂; ~194.23 g/mol .

  • Polarity: The presence of a ketone carbonyl group, two nitrogen atoms, and two oxygen atoms imparts significant polarity to the molecule. The pyrrolidine nitrogen is basic, making the molecule susceptible to protonation in acidic conditions.

  • Volatility: The molecule's polarity and relatively high molecular weight for a small molecule suggest a low to moderate volatility with a high boiling point. This presents a primary challenge for GC-based methods, which require the analyte to be readily vaporized.

  • Thermal Stability: This is the most critical parameter. While the isoxazole ring is generally stable, it can be susceptible to cleavage under certain conditions.[3] Studies on the anti-inflammatory drug leflunomide, another isoxazole derivative, have shown that its isoxazole ring can undergo cleavage at elevated temperatures (37°C) and basic pH.[4] The high temperatures required for GC injection ports (typically >250°C) pose a significant risk of thermal degradation, which would compromise analytical accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Superior Approach

LC-MS is the ideal technique for analyzing compounds that are non-volatile, polar, or thermally labile.[5][6] Given the physicochemical profile of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone, LC-MS is the logical first choice.

Causality Behind LC-MS Selection

The primary advantage of LC-MS is that the entire analytical process, from injection to ionization, occurs in the liquid phase at or near ambient temperature.[7] This eliminates the need for analyte volatilization and avoids the risk of thermal degradation, directly addressing the two main challenges posed by our target molecule. The polarity of the analyte makes it perfectly suited for separation by modern reversed-phase liquid chromatography.

Diagram: LC-MS Experimental Workflow

cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis s_prep Dissolve sample in Acetonitrile/Water (50:50) s_filter Filter through 0.22 µm Syringe Filter s_prep->s_filter lc HPLC Injection s_filter->lc col C18 Reversed-Phase Column Separation lc->col Mobile Phase Gradient ms Mass Spectrometer (ESI+ Source) col->ms Eluent da Chromatogram Generation (Retention Time) ms->da ms_spec Mass Spectrum Acquisition (m/z) ms->ms_spec quant Quantification & Identification da->quant ms_spec->quant

Caption: A typical workflow for the LC-MS analysis of polar analytes.

Detailed Experimental Protocol: LC-MS

This self-validating protocol ensures robust and reproducible results.

  • Sample Preparation:

    • Accurately weigh 1 mg of the (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone standard.

    • Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards (e.g., 1 ng/mL to 1000 ng/mL).

    • For unknown samples, use a "dilute-and-shoot" approach with the same solvent mixture.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid protonates the basic pyrrolidine nitrogen, improving peak shape and enhancing ionization efficiency.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A typical gradient would be 5% B to 95% B over 5-7 minutes. Rationale: The gradient ensures that the analyte is eluted as a sharp peak and the column is cleaned of less polar impurities.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

    • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode. Rationale: ESI is a soft ionization technique ideal for polar molecules, and the basic nitrogen readily accepts a proton to form [M+H]⁺ ions.

    • Detection: Multiple Reaction Monitoring (MRM) for quantification (requires identifying a precursor and product ion pair).

Gas Chromatography-Mass Spectrometry (GC-MS): A Challenging Alternative

GC-MS is a gold-standard technique for volatile and thermally stable small molecules.[8][9] However, applying it to (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone introduces significant hurdles.

Causality Behind GC-MS Challenges
  • Volatility Requirement: The analyte must be fully vaporized in the heated injector port. Given the analyte's likely high boiling point, this requires high temperatures (>250°C), which increases the risk of degradation.[10]

  • Thermal Stability: As previously discussed, the potential for thermal degradation of the isoxazole ring at high temperatures is a major concern.[4] Any on-column or in-injector degradation leads to inaccurate quantification and the appearance of artifact peaks.

  • Analyte-Column Interactions: The basic pyrrolidine nitrogen can interact with active silanol sites on standard GC columns, leading to poor peak shape (tailing) and reduced sensitivity. This often necessitates the use of specialized base-deactivated columns or chemical derivatization.

Diagram: GC-MS Experimental Workflow

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis s_extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) s_dry Dry Down Under N₂ s_extract->s_dry s_recon Reconstitute in GC-compatible solvent s_dry->s_recon gc GC Injection (Heated Inlet) s_recon->gc col Capillary GC Column (e.g., DB-5ms) gc->col Carrier Gas (He) & Temp. Program ms Mass Spectrometer (EI Source) col->ms Separated Analytes da Chromatogram Generation (Retention Time) ms->da ms_spec Mass Spectrum Acquisition (Fragmentation Pattern) ms->ms_spec quant Library Search & Quantification da->quant ms_spec->quant

Caption: A typical workflow for the GC-MS analysis of semi-volatile compounds.

Detailed Experimental Protocol: GC-MS

This protocol highlights the additional complexities compared to LC-MS.

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the analyte from the sample matrix into an organic solvent like ethyl acetate or dichloromethane.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a GC-compatible solvent (e.g., ethyl acetate).

    • Consideration: If peak tailing is severe, derivatization (e.g., silylation) may be required to block the active nitrogen, adding complexity and potential for error.[9]

  • Instrumentation and Conditions:

    • Gas Chromatograph: A standard GC system.

    • Injector: Split/splitless inlet. Start with a low injector temperature (e.g., 240°C) and test for degradation.

    • Column: A mid-polarity, base-deactivated column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness). Rationale: A base-deactivated column is crucial to minimize peak tailing from the basic nitrogen.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. Rationale: This program must be optimized to achieve separation without causing on-column analyte degradation.

    • Mass Spectrometer: A standard single quadrupole or ion trap MS.

    • Ionization Source: Electron Ionization (EI) at 70 eV. Rationale: EI is a hard ionization technique that provides reproducible fragmentation patterns for library matching.

Head-to-Head Performance Comparison

The choice of technique directly impacts method performance, complexity, and reliability. The following table summarizes the key differences for the analysis of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone.

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Justification for (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone
Sample Preparation Minimal ("Dilute and Shoot" often sufficient)Multi-step (Extraction, concentration, possible derivatization)LC-MS offers significantly higher throughput and reduced potential for sample loss/contamination.
Thermal Stress Low (Analysis at/near ambient temperature)High (Heated injector and oven)LC-MS avoids the significant risk of thermal degradation of the isoxazole ring.
Analyte Compatibility Excellent for polar, non-volatile compoundsChallenging for polar, basic, and thermally labile compoundsThe analyte's polarity and basicity are ideally suited for LC-MS but problematic for GC-MS.
Sensitivity Very high (sub-ng/mL to pg/mL levels typical)High, but can be compromised by peak tailing and degradationLC-MS with ESI is exceptionally sensitive for polar, easily ionizable compounds like this one.
Robustness High; less prone to issues from active sitesModerate; susceptible to column activity, inlet contamination, and thermal degradation issues.The LC-MS method is inherently more rugged and less prone to variability for this analyte.
Structural Information Soft ionization (ESI) gives molecular weight ([M+H]⁺). Tandem MS (MS/MS) gives structural fragments.Hard ionization (EI) gives extensive, library-searchable fragmentation patterns.While GC-MS provides classic EI spectra, the risk of analyzing degradation products is high. LC-MS/MS provides definitive structural data on the intact molecule.

Conclusion and Final Recommendation

Based on a thorough analysis of the physicochemical properties of (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone , Liquid Chromatography-Mass Spectrometry (LC-MS) is the demonstrably superior analytical technique.

The decision is primarily driven by the analyte's significant polarity and, most critically, the potential for thermal instability inherent to its isoxazole structure. LC-MS analysis, particularly with a reversed-phase C18 column and positive mode electrospray ionization, directly accommodates these properties. It provides a robust, highly sensitive, and straightforward method that minimizes sample preparation and, crucially, eliminates the risk of thermal degradation that plagues GC-based approaches. For any researcher, scientist, or drug development professional seeking to perform accurate and reliable quantitative or qualitative analysis of this compound, developing an LC-MS method is the most scientifically sound and efficient path forward.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

Safe Handling, PPE, and Disposal Protocols for (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone Executive Summary (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone is a specialized synthetic amide—structurally der...

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Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling, PPE, and Disposal Protocols for (3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone

Executive Summary

(3,5-Dimethyl-4-isoxazolyl)(1-pyrrolidinyl)methanone is a specialized synthetic amide—structurally derived from the coupling of 3,5-dimethylisoxazole-4-carboxylic acid and pyrrolidine. It is frequently utilized as an advanced building block in the development of targeted therapeutics, including integrin inhibitors and sodium channel modulators[1]. Because it contains biologically active structural motifs, handling this compound requires rigorous adherence to advanced laboratory safety protocols. This guide provides a self-validating, step-by-step operational framework for researchers to ensure maximum safety and compliance.

Chemical Profile & Hazard Causality

To select the appropriate safety measures, we must first understand the physicochemical behavior of the compound. As a Senior Application Scientist, I emphasize that safety is not just about wearing equipment; it is about understanding how the chemical interacts with your environment.

  • Structural Hazards: The molecule features a lipophilic pyrrolidine ring coupled to a planar isoxazole core. This lipophilicity suggests a high potential for crossing biological membranes if absorbed through the skin.

  • State and Aerosolization (Dry Hazard): Typically handled as a dry crystalline powder, it presents a particulate inhalation hazard. Isoxazole derivatives can accumulate static charge, increasing the risk of spontaneous aerosolization during weighing and transfer.

  • Solvent-Mediated Permeation (Wet Hazard): In biological assays or further synthetic steps, this compound is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO is a known penetration enhancer; it acts as a molecular "Trojan horse" that will carry dissolved solutes directly through standard nitrile gloves and the dermal layer into the bloodstream. Therefore, the hazard profile shifts dramatically from a particulate risk to a severe systemic absorption risk when in solution.

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, laboratory directors must conduct a hazard assessment to determine and provide the appropriate PPE[2]. The following matrix outlines the required equipment based on the operational state of the chemical, summarizing the quantitative specifications and the scientific rationale behind each choice.

PPE CategorySpecificationHazard MitigatedScientific Rationale & Causality
Hand Protection (Dry) Nitrile gloves (4-5 mil thickness)Particulate exposureSufficient for handling dry powder. Prevents electrostatic adhesion of particulates to the skin.
Hand Protection (Wet) Double-gloving (Nitrile inner, Butyl rubber outer)Solvent-mediated absorptionRequired when compound is dissolved in DMSO/DMF. Butyl rubber prevents rapid solvent breakthrough.
Eye Protection ANSI Z87.1-compliant splash gogglesOcular exposureProtects against micro-particulates during weighing and solvent splashes during dissolution.
Body Protection Flame-retardant (FR) lab coatDermal contaminationPrevents particulate accumulation on street clothes. FR material is required if handled near reactive coupling agents.
Respiratory Fume hood (0.4–0.5 m/s face velocity)InhalationPrimary engineering control. Mitigates inhalation of aerosolized powder by maintaining negative pressure.

Standard Operating Procedure (SOP): Handling & Execution

The following protocol is designed as a self-validating system . Every operational step includes a built-in verification check to ensure the safety barrier has not been compromised before proceeding to the next step.

Phase 1: Pre-Operation & Environmental Verification

  • Action: Activate the chemical fume hood and verify the face velocity is between 80–100 feet per minute (fpm) or 0.4–0.5 m/s.

    • Causality: Proper airflow is the primary engineering control against aerosolized particulates.

    • Validation Check: Ensure the hood's digital monitor reads within range and the physical tissue/ribbon indicator is drawn steadily inward.

  • Action: Don baseline PPE (FR lab coat, safety goggles, and standard 4-5 mil nitrile gloves).

Phase 2: Static-Free Weighing (Dry Powder)

  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Ground the metal spatula before contacting the powder.

    • Causality: The compound's crystalline structure holds static charge, causing the powder to repel from the spatula and aerosolize into the breathing zone.

    • Validation Check: The powder should transfer smoothly without "jumping" or clinging to the upper sides of the weighing boat. The balance must read steadily, indicating no air drafts are bypassing the hood sash.

Phase 3: Closed-System Dissolution (Wet Handling)

  • Action: Before introducing polar aprotic solvents (e.g., DMSO), don a second pair of heavy-duty butyl rubber gloves over the nitrile base.

    • Causality: As established, DMSO will carry the dissolved amide through standard nitrile. Butyl rubber provides a critical, impermeable chemical barrier.

    • Validation Check: Perform a visual inspection and "air-puff" test of the outer gloves for micro-tears before handling the solvent.

  • Action: Add the solvent slowly to the weighing boat or transfer the solid to a vial before adding solvent. Seal the vial tightly before removing it from the hood.

Phase 4: Decontamination & Waste Segregation

  • Action: Wipe down the balance, spatulas, and hood surface with a 70% isopropanol solution, followed by a distilled water wipe.

    • Causality: Isopropanol solubilizes residual traces of the compound, while the water wipe removes any remaining solvent film.

    • Validation Check: The surface should dry clear with no visible crystalline residue or streaks.

Mandatory Visualization: Handling Workflow

G A Phase 1: Pre-Operation Hazard Assessment & PPE Donning B Phase 2: Dry Handling Static-Free Weighing (Fume Hood) A->B Hood Velocity Verified (0.4-0.5 m/s) C Phase 3: Wet Handling Solvent Dissolution (DMSO/DMF) B->C Powder Secured Butyl Gloves Donned E Emergency Response Spill Containment Protocol B->E Dry Spill D Phase 4: Post-Operation Decontamination & Waste Routing C->D Vial Sealed Process Complete C->E Solvent Spill E->D Area Decontaminated

Workflow diagram outlining the safe handling, execution, and emergency response protocol.

Spill Response & Disposal Plan

Based on the foundational guidelines established in Prudent Practices in the Laboratory[3], chemical waste and spills must be managed systematically to prevent environmental contamination and personnel exposure.

Emergency Spill Protocols:

  • Minor Dry Spill: Do not sweep the powder. Sweeping generates airborne dust. Instead, cover the powder with paper towels dampened with a compatible solvent (e.g., isopropanol) to trap the particulates. Carefully wipe up the material and place it in a solid hazardous waste container.

  • Minor Wet Spill (in Solvent): Isolate the area. Apply an inert absorbent material (such as vermiculite or universal spill pads) over the liquid. Allow it to fully absorb the solvent-solute mixture before collecting it with a plastic scoop.

Disposal Routing:

  • Solid Waste: Route all contaminated consumables (gloves, wipes, weigh boats, and empty vials) to a clearly labeled "Solid Hazardous Organic Waste" container.

  • Liquid Waste: Do not pour any solutions down the drain. Route liquid waste to "Non-Halogenated Organic Waste" (if dissolved in DMSO/DMF) or "Halogenated Organic Waste" (if dissolved in Dichloromethane). Ensure secondary containment is used for all liquid waste carboys[3].

References

  • Structure-Based Discovery of Potent and Selective Small-Molecule α5β1 Integrin Inhibitors for Asthma Therapy. ACS Omega.[Link]

  • 29 CFR 1910.132 - General requirements (Personal Protective Equipment). Occupational Safety and Health Administration (OSHA).[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

Sources

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